molecular formula C6H9N4O3P B140983 (2-Nitrophenyl)-phosphoric triamide CAS No. 874819-71-3

(2-Nitrophenyl)-phosphoric triamide

货号: B140983
CAS 编号: 874819-71-3
分子量: 216.13 g/mol
InChI 键: GDPVISFVPDYFPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Nitrophenyl)-phosphoric triamide (2-NPT) is a phosphoric triamide derivative developed as a potent urease inhibitor for scientific and agricultural research. Its primary application lies in mitigating nitrogen loss from urea-based fertilizers by blocking the active site of the urease enzyme, thereby delaying the hydrolysis of urea to ammonia and carbon dioxide . This mechanism is critical for enhancing nitrogen use efficiency in cropping systems, as uncontrolled urea hydrolysis leads to significant economic and environmental losses through ammonia volatilization, which can account for up to 18% of applied nitrogen . A recent systematic review of field studies demonstrated that 2-NPT reduces ammonia volatilization by an average of 70% under real-world conditions, showcasing its high efficacy . Research into 2-NPT also extends to its role in a broader environmental context. By curtailing ammonia emissions, its application contributes to the mitigation of secondary particulate matter (PM2.5) formation, a significant air pollutant linked to respiratory health issues . Furthermore, the reduction in nitrogen loss pathways helps in indirectly reducing emissions of nitrous oxide (N2O), a potent greenhouse gas, and minimizing nitrate leaching into water bodies, thus combating eutrophication . The compound's performance can be influenced by soil characteristics, but it remains a key tool for researchers developing sustainable nitrogen management strategies and studying the biochemical pathways of nutrient cycling in soil and water systems .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-diaminophosphoryl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H5,7,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPVISFVPDYFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NP(=O)(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N4O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470389
Record name (2-Nitrophenyl)-phosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874819-71-3
Record name N-(2-Nitrophenyl)phosphoric triamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874819-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Nitrophenyl)-phosphoric triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric triamide, N-(2-nitrophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Nitrophenyl)-phosphoric triamide basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2-Nitrophenyl)-phosphoric triamide: Properties, Synthesis, and Applications

Introduction

This compound, often abbreviated as 2-NPT, is an organophosphorus compound of significant interest in the fields of agricultural science, environmental chemistry, and organic synthesis.[1][2] Structurally characterized by a phosphoric triamide group attached to a 2-nitrophenyl moiety, this compound's unique configuration imparts specific chemical reactivity and biological activity.[1] Its most prominent and well-researched application is as a potent urease inhibitor.[3] By effectively blocking the action of the urease enzyme, 2-NPT plays a critical role in enhancing the efficiency of urea-based fertilizers. It achieves this by delaying the hydrolysis of urea into ammonia and carbon dioxide, thereby mitigating substantial nitrogen loss to the atmosphere through ammonia volatilization.[3] This guide provides a comprehensive overview of the fundamental properties of 2-NPT, its synthesis, mechanism of action, and analytical protocols, designed for researchers and professionals in chemistry and drug development.

Section 1: Core Physicochemical Properties

The physical and chemical properties of 2-NPT are foundational to its handling, reactivity, and application. The presence of multiple amide groups allows for extensive hydrogen bonding, which influences its melting point and solubility.[2] The polar nitrophenyl group further contributes to its overall chemical character.[2]

PropertyValue / DescriptionSource(s)
CAS Number 874819-71-3[4]
Molecular Formula C₆H₉N₄O₃P[4]
Molecular Weight 216.13 g/mol [4]
Appearance Pale-yellow to yellow-brown crystalline solid[5][6]
Melting Point >260°C (decomposes)[4]
pKa 3.07 ± 0.70 (Predicted)[4]
Solubility Slightly soluble in DMSO and Methanol[4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature[4]

Section 2: Synthesis and Mechanism of Formation

The synthesis of this compound typically proceeds via the phosphorylation of 2-nitroaniline.[3] A common and effective laboratory method involves the reaction of 2-nitroaniline with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), followed by ammonolysis.[3][7] The rationale behind this multi-step process is to first create a reactive phosphorodichloridate intermediate, which is then converted to the final triamide product.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative synthesis starting from 2-nitroaniline and phosphorus oxychloride.[3]

Step 1: Formation of N-(2-nitrophenyl)phosphorodichloridate Intermediate

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. The reaction is conducted under an inert nitrogen atmosphere to prevent the hydrolysis of the highly reactive phosphorus oxychloride and the intermediate by ambient moisture.

  • Reagent Preparation: Dissolve 2-nitroaniline in a suitable anhydrous solvent, such as diethyl ether, within the reaction flask.[3] In the dropping funnel, place a solution of phosphorus oxychloride in the same anhydrous solvent.

  • Reaction Initiation: Add pyridine to the 2-nitroaniline solution. Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction, driving the equilibrium towards product formation.[3]

  • Controlled Addition: Cool the reaction flask to 0°C using an ice bath. This is a critical step to manage the exothermic nature of the phosphorylation reaction and prevent unwanted side reactions.[3] Add the phosphorus oxychloride solution dropwise from the dropping funnel to the stirred 2-nitroaniline solution over 30-60 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The mixture is then gently refluxed at approximately 40°C for 2 hours to ensure the complete formation of the N-(2-nitrophenyl)phosphorodichloridate intermediate.[3]

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 2-nitroaniline spot is no longer visible.

Step 2: Ammonolysis to this compound

  • Ammonia Introduction: Cool the solution containing the intermediate back down to 0°C. Gaseous ammonia is then bubbled through the solution, or a solution of ammonia in an appropriate solvent is added. This step substitutes the chloride atoms on the phosphorus center with amino groups.

  • Precipitation: The final product, this compound, is typically insoluble in the ethereal solvent and will precipitate out of the solution, along with ammonium chloride.

  • Isolation and Purification: The solid product is collected by vacuum filtration. It is then washed thoroughly with water to remove the ammonium chloride byproduct. Further purification can be achieved by recrystallization from a suitable solvent system if required. The final product is dried under a vacuum to yield a crystalline solid.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Ammonolysis and Isolation A 1. Dissolve 2-Nitroaniline in Anhydrous Diethyl Ether B 2. Add Pyridine (Base) A->B C 3. Cool to 0°C B->C D 4. Add POCl₃ Dropwise C->D E 5. Reflux at 40°C for 2h D->E F N-(2-nitrophenyl)phosphorodichloridate (Intermediate in Solution) E->F G 6. Cool Intermediate Solution to 0°C F->G Proceed to Ammonolysis H 7. Introduce Ammonia (Gas or Solution) G->H I 8. Precipitate Formation (2-NPT + NH₄Cl) H->I J 9. Filter Solid Product I->J K 10. Wash with Water to Remove NH₄Cl J->K L 11. Dry Under Vacuum K->L M Final Product: This compound L->M

Caption: A two-step synthesis of 2-NPT from 2-nitroaniline and POCl₃.

Section 3: Chemical Reactivity and Biological Activity

The chemical nature of 2-NPT is defined by its two primary functional components: the aromatic nitrophenyl group and the phosphoric triamide core.[3] This duality governs its reactivity and its primary biological function.

  • Phosphoric Triamide Group: This group is the center of the molecule's phosphorylating ability. It can react with nucleophiles and undergo hydrolysis under certain conditions, yielding phosphoric acid and nitrophenol derivatives.[1] The P-N bonds are key to its biological activity.

  • Nitrophenyl Moiety: The electron-withdrawing nitro group influences the electronic properties of the entire molecule. This group can also participate in its own set of chemical reactions, such as reduction to an amino group or other oxidation-reduction transformations.[3]

Mechanism of Action: Urease Inhibition

The principal application of 2-NPT is rooted in its ability to inhibit the urease enzyme. Urease, found ubiquitously in soil microorganisms, catalyzes the rapid hydrolysis of urea into ammonia and carbon dioxide. This process leads to significant nitrogen loss from fertilizers and contributes to environmental pollution.

2-NPT functions as a competitive inhibitor, acting as a structural analog of urea.[3] It binds to the active site of the urease enzyme, which contains a bi-nickel center, effectively blocking the substrate (urea) from accessing it. This inhibition slows the rate of urea hydrolysis, allowing for a more controlled release of nitrogen into the soil, which enhances its uptake by plants.[3]

G Mechanism of Urease Inhibition by 2-NPT Urea Urea (Substrate) Urease Urease Enzyme (Active Site with Ni²⁺) Urea->Urease Binds to Active Site Products Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Products Catalyzes Hydrolysis Blocked Inhibited Urease Enzyme (Active Site Blocked) NPT This compound (Inhibitor) NPT->Urease Competitively Binds to Active Site

Caption: Competitive inhibition of the urease enzyme by 2-NPT.

Section 4: Analytical and Characterization Protocols

Accurate characterization and purity assessment are essential for any research or application involving 2-NPT. A combination of spectroscopic and chromatographic techniques is typically employed.

Protocol 4.1: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the chemical structure of synthesized 2-NPT.

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the nitrophenyl ring and broad signals for the protons on the amide (-NH₂) and amine (-NH-) groups.

  • ¹³C NMR: Will reveal signals for the six distinct carbon atoms of the aromatic ring.

  • ³¹P NMR: Will show a single characteristic signal for the phosphorus atom, confirming the presence of the phosphate core.

Protocol 4.2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of 2-NPT and for quantifying it in various matrices.[8]

  • System Preparation: Use a standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, and an autosampler.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acidifier like phosphoric acid or formic acid (for MS compatibility).[8] A typical starting point is a 50:50 (v/v) mixture. The mobile phase should be filtered and degassed before use to ensure a stable baseline.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the 2-NPT sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the nitrophenyl chromophore has strong absorbance (typically around 260-280 nm).

    • Column Temperature: 25°C.

  • Data Analysis: Run the sample and integrate the peak area of the main component (2-NPT) and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

G HPLC Analysis Workflow for 2-NPT A 1. Prepare Mobile Phase (Acetonitrile/Water/Acid) C 3. Equilibrate HPLC System (C18 Column) A->C B 2. Prepare 2-NPT Sample (Dissolve & Filter) D 4. Inject Sample B->D C->D E 5. Isocratic/Gradient Elution D->E F 6. UV Detection (e.g., 270 nm) E->F G 7. Data Acquisition (Chromatogram) F->G H 8. Peak Integration & Purity Calculation G->H

Caption: Standard workflow for assessing the purity of 2-NPT via HPLC.

Section 5: Applications and Future Directions

While the primary application of 2-NPT is in agriculture, its unique chemical properties open avenues for other uses.

  • Agricultural Chemicals: As a urease inhibitor, it is a key component in "enhanced efficiency fertilizers" that aim to improve nutrient availability and reduce the environmental footprint of agriculture.[1][3]

  • Environmental Science: By reducing ammonia emissions, 2-NPT indirectly helps mitigate the formation of secondary particulate matter (PM2.5), a significant air pollutant.[3] It also helps reduce nitrous oxide (N₂O) emissions and nitrate leaching.[3]

  • Organic Synthesis: The compound serves as a useful intermediate or reagent for synthesizing other organophosphorus molecules, particularly those requiring the introduction of a phosphoryl or substituted phosphoryl group.[1]

  • Biochemical Research: It is utilized in biochemical studies to probe the mechanisms of phosphorylation and to investigate the structure and function of enzymes like urease.[1]

Section 6: Safety and Handling

This compound requires careful handling due to potential biological activity.

  • Hazards: The compound is classified with warnings indicating it may damage fertility or an unborn child and may cause damage to organs through prolonged or repeated exposure.[1]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. Direct skin contact should be avoided.

References

An In-depth Technical Guide to the Synthesis of N-(2-Nitrophenyl)phosphoric triamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-Nitrophenyl)phosphoric triamide, a potent urease inhibitor of significant interest in agricultural and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and characterization of this important molecule. We will delve into two primary synthetic routes, providing step-by-step protocols, causality behind experimental choices, and a thorough discussion of the analytical techniques required for structural verification and purity assessment.

Introduction: The Significance of N-(2-Nitrophenyl)phosphoric triamide

N-(2-Nitrophenyl)phosphoric triamide, often abbreviated as 2-NPT, is an organophosphorus compound with the chemical formula C₆H₉N₄O₃P.[1][2] Its molecular structure, featuring a phosphoric triamide moiety attached to a 2-nitrophenyl group, is key to its biological activity. The primary application and scientific interest in 2-NPT lie in its potent and specific inhibition of the enzyme urease.[3]

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While a vital process in the nitrogen cycle, its rapid action on urea-based fertilizers leads to significant nitrogen loss through ammonia volatilization, posing both economic and environmental challenges.[3] By inhibiting urease, 2-NPT enhances the efficiency of nitrogen uptake by plants, reduces ammonia emissions, and mitigates the environmental impact of agriculture.[3] Its efficacy in this role has made it a valuable tool for developing more sustainable agricultural practices.[3] Beyond agriculture, the unique chemical properties of 2-NPT make it a subject of interest in medicinal chemistry and as a reagent in organic synthesis.[1]

This guide will provide a detailed examination of the synthetic methodologies for preparing 2-NPT, offering practical insights for its successful laboratory-scale production.

Synthetic Pathways and Mechanistic Considerations

The synthesis of N-(2-Nitrophenyl)phosphoric triamide typically commences with 2-nitroaniline and a suitable phosphorylating agent. The two most common and effective phosphorylating agents for this transformation are phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). Both routes proceed via a two-step process:

  • Phosphorylation: The initial step involves the reaction of 2-nitroaniline with the phosphorylating agent to form an intermediate, N-(2-nitrophenyl)phosphoric acid amide dichloride.

  • Ammonolysis: The intermediate is subsequently treated with ammonia to replace the chlorine atoms with amino groups, yielding the final product, N-(2-Nitrophenyl)phosphoric triamide.

The choice between PCl₅ and POCl₃ can depend on reagent availability, desired reaction conditions, and scale. The underlying principle in both methods is the nucleophilic attack of the amino group of 2-nitroaniline on the electrophilic phosphorus center of the phosphorylating agent.

Causality in Reagent and Condition Selection
  • Inert Atmosphere: The reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the highly reactive phosphorus reagents with atmospheric moisture.

  • Anhydrous Solvents: The use of anhydrous solvents is critical to avoid the hydrolysis of the phosphorus reagents and intermediates, which would lead to the formation of unwanted byproducts.

  • Temperature Control: The phosphorylation reaction is often initiated at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and is then heated to ensure completion. The ammonolysis step is also typically carried out at low temperatures to control the exothermicity of the reaction with ammonia.

  • Base: In the POCl₃ method, a tertiary amine base like pyridine is often used to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of N-(2-Nitrophenyl)phosphoric triamide via the phosphorus pentachloride and phosphorus oxychloride routes.

Synthesis utilizing Phosphorus Pentachloride (PCl₅)

This method proceeds through the formation of an iminophosphoric acid trichloride intermediate, which is then hydrolyzed in situ before ammonolysis.

Step 1: Formation of N-(2-nitrophenyl)phosphoric acid amide dichloride

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend phosphorus pentachloride (PCl₅) (0.03 mol) in 50 mL of anhydrous toluene.

  • Heat the suspension to 80 °C with stirring.

  • Slowly add a solution of 2-nitroaniline (0.03 mol, 4.14 g) in toluene.

  • After the addition is complete, heat the mixture to boiling for 4 hours.

  • Cool the reaction mixture to 80 °C and slowly add formic acid (0.03 mol, 1.38 g).

  • Allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure and wash the residue with petroleum ether to yield the crude N-(2-nitrophenyl)phosphoric acid amide dichloride as an oil. This intermediate is used in the next step without further purification.

Step 2: Ammonolysis to N-(2-Nitrophenyl)phosphoric triamide

  • Dissolve the crude N-(2-nitrophenyl)phosphoric acid amide dichloride from the previous step in 50 mL of anhydrous chloroform.

  • In a separate flask, prepare a solution of approximately 30 mL of liquid ammonia in 50 mL of anhydrous chloroform at -50 to -30 °C, ensuring all moisture is excluded.

  • Slowly add the chloroform solution of the intermediate to the ammonia solution with vigorous stirring, maintaining the temperature between -50 and -30 °C.

  • After the addition is complete, allow the excess ammonia to evaporate overnight at room temperature.

  • The crude product, containing ammonium chloride, will precipitate. Collect the solid by filtration.

  • To remove the ammonium chloride, wash the crude product with a small amount of water or leach it with diethylamine in chloroform.[4]

  • Dry the purified product under vacuum to yield N-(2-Nitrophenyl)phosphoric triamide. The expected yield is approximately 55% (3.6 g).[4] The product is a yellow crystalline solid.[5][6]

Synthesis utilizing Phosphorus Oxychloride (POCl₃)

This protocol involves the direct formation of the phosphorodichloridate intermediate, which is then subjected to ammonolysis.

Step 1: Formation of N-(2-nitrophenyl)phosphorodichloridate

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-nitroaniline in anhydrous diethyl ether.

  • Add pyridine to the solution to act as an HCl scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C. An excess of POCl₃ (e.g., a 3:1 molar ratio to the amine) can be used to ensure complete phosphorylation.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux at 40 °C for approximately 2 hours.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the N-(2-nitrophenyl)phosphorodichloridate intermediate is used directly in the next step.

Step 2: Ammonolysis to N-(2-Nitrophenyl)phosphoric triamide

  • Cool the reaction mixture from the previous step to -10 °C.

  • Bubble gaseous ammonia through the solution at a slow and controlled rate (e.g., 0.5 L/min) with vigorous stirring for approximately 4 hours.[3] This will lead to the precipitation of the product and ammonium chloride.

  • After the reaction is complete, filter the crude solid product.

  • Wash the solid with a dilute solution of hydrochloric acid (e.g., 1%) to remove any residual pyridine.[3]

  • Wash the solid with water to remove the ammonium chloride byproduct.[3]

  • Purify the final product by recrystallization from a suitable solvent, such as methanol, to yield yellow crystals of N-(2-Nitrophenyl)phosphoric triamide.[3]

  • Dry the purified product under vacuum at an elevated temperature (e.g., 60 °C).[3]

Reaction Mechanisms and Workflow Visualization

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution mechanism. In the first step, the nitrogen atom of 2-nitroaniline acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphorylating agent. This results in the displacement of chloride ions and the formation of a P-N bond. In the subsequent ammonolysis step, ammonia acts as the nucleophile, displacing the remaining chloride ions to form the final triamide product.

Synthesis of N-(2-Nitrophenyl)phosphoric triamide cluster_0 Phosphorylation cluster_1 Ammonolysis 2-Nitroaniline 2-Nitroaniline Intermediate N-(2-nitrophenyl)phosphoric acid amide dichloride 2-Nitroaniline->Intermediate + POCl3/Pyridine or PCl5 Phosphorylating_Agent POCl3 or PCl5 Phosphorylating_Agent->Intermediate Final_Product N-(2-Nitrophenyl)phosphoric triamide Intermediate->Final_Product + NH3 Ammonia Ammonia Ammonia->Final_Product

Caption: General reaction scheme for the synthesis of N-(2-Nitrophenyl)phosphoric triamide.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Experimental Workflow Start Start Reaction_Setup Reaction Setup: 2-Nitroaniline + Phosphorylating Agent in Anhydrous Solvent Start->Reaction_Setup Phosphorylation Phosphorylation Reaction (Controlled Temperature) Reaction_Setup->Phosphorylation Ammonolysis Ammonolysis with NH3 (Low Temperature) Phosphorylation->Ammonolysis Filtration Filtration of Crude Product Ammonolysis->Filtration Washing Washing to Remove Byproducts (e.g., NH4Cl, Pyridine) Filtration->Washing Recrystallization Recrystallization from Methanol Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product Pure N-(2-Nitrophenyl)phosphoric triamide Drying->Final_Product

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(2-Nitrophenyl)phosphoric triamide. The following table summarizes the expected analytical data.

Analytical Technique Expected Results
Appearance Pale-yellow to yellow-brown crystalline solid.[6][7]
Melting Point Approximately 200 °C (with decomposition).[4]
¹H NMR (DMSO-d₆) δ [ppm] = 4.54 (s, 4H, NH₂); 6.96 (t, 1H, CH); 7.60 (t, 1H, CH); 7.93 (d, 1H, CH); 8.11 (d, 1H, CH); 8.34 (d, 1H, NH).[4]
¹³C NMR (DMSO-d₆) δ [ppm] = 118.8; 119.9 (d); 125.6; 133.9 (d); 135.6; 140.7 (d).[4]
³¹P NMR (DMSO-d₆) δ [ppm] = 8.8.[4]
FT-IR Expected characteristic peaks for N-H stretching (amide), P=O stretching, and NO₂ stretching.
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight of 216.13 g/mol .[1][2][3][6][8][9]
Purity (HPLC) Can be analyzed by reverse-phase HPLC.[8]

Safety and Handling

The synthesis of N-(2-Nitrophenyl)phosphoric triamide involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive, toxic, and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Ammonia: Ammonia is a corrosive and toxic gas. The ammonolysis step should be performed in a fume hood.

  • Solvents: The organic solvents used in this synthesis are flammable and should be handled with care, away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of N-(2-Nitrophenyl)phosphoric triamide. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently synthesize this valuable compound for their studies in agricultural science, medicinal chemistry, and other related fields. The characterization data provided will serve as a reliable reference for verifying the successful synthesis and purity of the final product.

References

(2-Nitrophenyl)-phosphoric triamide (CAS 874819-71-3): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of (2-Nitrophenyl)-phosphoric triamide (2-NPT), a potent urease inhibitor. It is designed for researchers, scientists, and drug development professionals, offering insights into its synthesis, mechanism of action, and potential applications, grounded in scientific literature.

Introduction and Chemical Properties

This compound, with CAS number 874819-71-3, is an organophosphorus compound recognized for its significant biological activity, primarily as a urease inhibitor.[1] Its structure, featuring a phosphoric triamide group attached to a 2-nitrophenyl moiety, underpins its chemical reactivity and inhibitory function.[2][3][4]

Chemical Data
PropertyValueSource
Molecular Formula C₆H₉N₄O₃P[2][3]
Molecular Weight 216.13 g/mol [2][3]
Appearance Pale-yellow to Yellow-brown Solid[2]
InChI Key GDPVISFVPDYFPN-UHFFFAOYSA-N[2][3]
SMILES N(=O)(=O)C1=C(NP(N)(N)=O)C=CC=C1[2][3]

The presence of the phosphoric triamide group allows for interactions with the active sites of enzymes like urease, while the nitrophenyl group influences its electronic properties and can be a site for further chemical modification.[1][2] The amide groups suggest the potential for hydrogen bonding, which can affect its physical properties such as solubility and melting point.[2][3][4]

Synthesis of this compound

The synthesis of 2-NPT can be achieved through several routes, with the phosphorylation of 2-nitroaniline being a common and effective method.[1] This process typically involves the reaction of 2-nitroaniline with a phosphorylating agent like phosphorus oxychloride or phosphorus pentachloride.[1][5]

Experimental Protocol: Synthesis via Phosphorylation of 2-Nitroaniline

This protocol describes a representative synthesis of 2-NPT.

Step 1: Formation of the Phosphoric Acid Amide Dichloride Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 2-nitroaniline in an anhydrous inert solvent such as toluene or diethyl ether.[1][5]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric equivalent of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to the cooled solution.[1][5] If using POCl₃, a tertiary base like pyridine is added to neutralize the HCl generated.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period to ensure the complete formation of the N-(2-nitrophenyl)phosphorodichloridate intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

Step 2: Ammonolysis to Yield this compound

  • Cool the solution containing the phosphoric acid amide dichloride intermediate.

  • In a separate pressure-rated reactor, introduce an excess of ammonia, either as a gas or in a suitable solvent like toluene.

  • Slowly add the solution of the intermediate from Step 1 to the ammonia-containing reactor. This reaction is typically exothermic and should be carefully controlled.

  • After the reaction is complete, the crude product, which contains ammonium chloride as a byproduct, is collected.

  • The crude product is then washed with water to remove ammonium chloride and subsequently dried under vacuum to yield this compound.[5]

G cluster_synthesis Synthesis of this compound 2-Nitroaniline 2-Nitroaniline Intermediate N-(2-nitrophenyl)phosphorodichloridate 2-Nitroaniline->Intermediate Phosphorylation Phosphorus_Pentachloride Phosphorus Pentachloride or Phosphorus Oxychloride Phosphorus_Pentachloride->Intermediate 2-NPT This compound Intermediate->2-NPT Ammonolysis Ammonia Ammonia Ammonia->2-NPT

Caption: Synthetic pathway of this compound.

Mechanism of Action: Urease Inhibition

The primary biological function of 2-NPT is the potent inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This activity is of significant interest in agriculture for improving the efficiency of urea-based fertilizers and has potential applications in medicine where urease-producing bacteria are pathogenic.

2-NPT acts as a competitive inhibitor of urease.[1] Its phosphoric triamide structure is thought to mimic the tetrahedral transition state of urea hydrolysis. The inhibitor binds to the dinuclear nickel center in the active site of the urease enzyme, thereby blocking the access of the natural substrate, urea.[6][7]

Molecular Interaction with the Urease Active Site
  • Coordination with Nickel Ions: The phosphoric triamide moiety of the inhibitor is crucial for binding. The oxygen and nitrogen atoms of the phosphate group are believed to coordinate with the two nickel ions (Ni²⁺) present in the urease active site.[6][7]

  • Transition State Analogy: The tetrahedral geometry of the phosphoric triamide group mimics the proposed tetrahedral intermediate of the urea hydrolysis reaction, leading to strong binding and inhibition.[6]

  • Active Site Flap Conformation: The binding of such inhibitors often induces a conformational change in a flexible "flap" of the enzyme, enclosing the inhibitor within the active site and preventing substrate entry.[9]

G cluster_moa Mechanism of Urease Inhibition by 2-NPT Urease_Active_Site Urease Active Site (with Ni2+ ions) Inhibited_Complex Inhibited Urease-2-NPT Complex Urease_Active_Site->Inhibited_Complex 2-NPT This compound 2-NPT->Urease_Active_Site Competitive Binding Urea Urea (Substrate) Urea->Urease_Active_Site Binding Blocked No_Hydrolysis No Urea Hydrolysis Inhibited_Complex->No_Hydrolysis

Caption: Competitive inhibition of urease by 2-NPT.

Biological Activity and Efficacy

The primary application of 2-NPT is in agriculture as a urease inhibitor to reduce ammonia volatilization from urea-containing fertilizers.[1]

Quantitative Urease Inhibition Data

The inhibitory potency of 2-NPT and its analogues is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

CompoundTarget EnzymeIC₅₀ (µM)Source
This compound (2-NPT)Jack bean urease0.220[1]
N-(n-butyl)thiophosphoric triamide (NBPT) (Standard)Jack bean urease0.100[1]
(4-Nitrophenyl)-phosphoric triamideJack bean urease0.032[1]
(4-Chlorophenyl)-phosphoric triamideJack bean urease0.057[1]

Note: Lower IC₅₀ values indicate higher inhibitory potency.

Studies have shown that the position of the substituent on the phenyl ring significantly impacts the inhibitory activity. For instance, the para-substituted (4-nitrophenyl) analogue exhibits a lower IC₅₀ value (higher potency) compared to the ortho-substituted (2-nitrophenyl) 2-NPT.[1]

Toxicology and Safety Considerations

While 2-NPT is effective as a urease inhibitor, it is essential to consider its toxicological profile, especially for applications that may involve human or environmental exposure.

The available information suggests that this compound may have potential for reproductive toxicity and organ damage upon prolonged or repeated exposure.[10] As with many organophosphorus and nitroaromatic compounds, careful handling in a laboratory or industrial setting is warranted. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Potential for Drug Development

While the primary focus of 2-NPT research has been in agriculture, its potent urease inhibitory activity could be relevant in a pharmaceutical context. Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with peptic ulcers and gastric cancer.[11]

The development of urease inhibitors is a valid strategy for combating such infections. The structure of 2-NPT could serve as a scaffold for the design of novel therapeutic agents. However, further research into its pharmacological properties, including its specificity, pharmacokinetics, and in vivo efficacy and safety in animal models, is necessary to validate its potential as a drug candidate.

Conclusion

This compound is a well-established urease inhibitor with a clear mechanism of action and proven efficacy, particularly in agricultural applications. Its synthesis is well-documented, and its chemical properties are understood. For researchers in drug development, 2-NPT and its analogues represent a promising starting point for the design of novel therapeutics targeting urease-dependent pathogens. Future work should focus on a more detailed toxicological evaluation and exploration of its pharmacological potential beyond its current applications.

References

An In-Depth Technical Guide to the Molecular Structure of (2-Nitrophenyl)-phosphoric triamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2-Nitrophenyl)-phosphoric triamide (2-NPT), a significant organophosphorus compound, has garnered considerable attention for its role as a potent urease inhibitor.[1] Its application, primarily in agriculture, addresses the critical issue of nitrogen loss from urea-based fertilizers by modulating enzymatic activity in soil.[2] Understanding the precise molecular architecture of 2-NPT is fundamental to comprehending its mechanism of action, optimizing its synthesis, and developing next-generation analogues with enhanced efficacy and environmental compatibility. This guide provides a comprehensive examination of the molecular structure of 2-NPT, detailing the advanced analytical methodologies employed for its elucidation. We will explore its synthesis, chemical properties, and the intricate relationship between its three-dimensional structure and its function as a targeted enzyme inhibitor.

Introduction and Significance

This compound, systematically named N-diaminophosphoryl-2-nitroaniline, is an organic molecule with the chemical formula C₆H₉N₄O₃P.[3] Its structure is characterized by a phosphoric triamide group attached to a 2-nitrophenyl moiety.[4] This unique combination of functional groups bestows upon the molecule its notable biological activity.[4]

The primary application of 2-NPT is as a urease inhibitor in agricultural settings.[2] Urease, an enzyme prevalent in soil, catalyzes the rapid hydrolysis of urea into ammonia and carbon dioxide. This process often leads to significant nitrogen loss through ammonia volatilization, reducing the nutrient efficiency of fertilizers and contributing to environmental pollution.[1] By acting as a competitive inhibitor of the urease enzyme, 2-NPT slows this conversion, ensuring a more controlled release of nitrogen that aligns with crop uptake, thereby enhancing agricultural productivity and sustainability.[1]

Table 1: General Information for this compound

PropertyValueSource(s)
CAS Number 874819-71-3[1][3][5]
Molecular Formula C₆H₉N₄O₃P[3]
Molecular Weight 216.13 g/mol [1][3]
IUPAC Name N-diaminophosphoryl-2-nitroaniline[4]
Physical Form Pale-yellow to Yellow-brown Crystalline Solid[3][5]
InChI Key GDPVISFVPDYFPN-UHFFFAOYSA-N[1][5]

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of 2-NPT is typically achieved through a two-step process starting from 2-nitroaniline and a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

  • Phosphorylation: 2-nitroaniline is reacted with phosphorus oxychloride, often in an inert solvent like anhydrous diethyl ether. A tertiary base, such as pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. This step yields the key intermediate, N-(2-nitrophenyl)phosphorodichloridate.

  • Ammonolysis: The resulting intermediate is then treated with ammonia (NH₃) to replace the chlorine atoms with amino groups, forming the final phosphoric triamide product, 2-NPT, along with ammonium chloride as a byproduct.

The causality behind these choices is rooted in established organophosphorus chemistry. Phosphorus oxychloride is a highly reactive phosphorylating agent. The use of an inert, anhydrous solvent is critical to prevent premature hydrolysis of the POCl₃ and the chlorinated intermediate. The base is essential to drive the reaction to completion by scavenging the HCl byproduct.

SynthesisWorkflow cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Ammonolysis A 2-Nitroaniline C N-(2-Nitrophenyl)phosphorodichloridate (Intermediate) A->C 1. Inert Solvent (e.g., Diethyl Ether) 2. Base (e.g., Pyridine) B POCl3 (Phosphorus Oxychloride) B->C E This compound (Final Product) C->E D Ammonia (NH3) D->E

References

Spectroscopic Blueprint of (2-Nitrophenyl)-phosphoric triamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (2-Nitrophenyl)-phosphoric triamide (2-NPT), a molecule of significant interest in agricultural science as a potent urease inhibitor. While a complete experimental dataset for this compound is not publicly available, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to empower researchers, scientists, and drug development professionals in the synthesis, identification, and purification of 2-NPT and related compounds.

Molecular Structure and Its Spectroscopic Implications

This compound (MW: 216.13 g/mol , Formula: C₆H₉N₄O₃P) possesses a unique combination of a nitro-substituted aromatic ring and a phosphoric triamide moiety. This distinct architecture governs its spectroscopic behavior. The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the phenyl ring, while the phosphoric triamide group introduces a key phosphorus atom and multiple nitrogen-hydrogen bonds, all of which give rise to characteristic spectroscopic signatures. Understanding these structural features is paramount to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a complete picture of its molecular framework.

Experimental ¹H NMR Spectrum

Fortunately, experimental ¹H NMR data for this compound in DMSO-d₆ is available from patent literature, providing a solid foundation for our analysis.[1]

Table 1: Experimental ¹H NMR Chemical Shifts of this compound in DMSO-d₆ [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.34d1HNH -Ar
8.11d1HAr-H
7.93d1HAr-H
7.60t1HAr-H
6.96t1HAr-H
4.54s4H-P(O)(NH₂ )(NH₂ )

Causality Behind Assignments: The aromatic protons are found in the downfield region (6.5-8.5 ppm), a characteristic of benzene ring protons. The electron-withdrawing nitro group deshields the ortho and para protons, shifting them further downfield. The proton attached to the nitrogen directly bonded to the phenyl ring (NH -Ar) is expected to be a doublet due to coupling with the phosphorus atom and is significantly deshielded. The four protons of the two terminal amide groups (-P(O)(NH₂ )(NH₂ )) appear as a broad singlet due to rapid proton exchange and their attachment to nitrogen.

Predicted ¹³C NMR Spectrum

Based on the structure and known substituent effects, the following ¹³C NMR chemical shifts are predicted for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-NO₂145-150Attached to the strongly electron-withdrawing nitro group.
C-NH135-140Attached to the nitrogen of the phosphoric triamide.
Aromatic CH115-130Standard range for aromatic carbons, with variations due to substituent effects.

Experimental Justification: The chemical shifts are predicted based on the known effects of nitro and amino--like substituents on a benzene ring. The carbon attached to the nitro group will be the most deshielded, followed by the carbon attached to the phosphoric triamide group.

Predicted ³¹P NMR Spectrum

³¹P NMR is a crucial technique for characterizing organophosphorus compounds. For this compound, a single peak is expected in the proton-decoupled ³¹P NMR spectrum.

Predicted Chemical Shift: The ³¹P chemical shift is anticipated to be in the range of +5 to +15 ppm .

Causality of Prediction: The chemical shift of phosphorus in phosphoric triamides is sensitive to the nature of the substituents on the nitrogen atoms. The presence of an electron-withdrawing nitrophenyl group will cause a downfield shift compared to unsubstituted phosphoric triamide. This prediction is based on the general trends observed for N-aryl phosphoric triamides.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ³¹P NMR Acquisition:

    • Tune and match the probe for the ³¹P frequency.

    • Acquire a proton-decoupled ³¹P spectrum. Use an external reference standard, such as 85% H₃PO₄.

  • Data Processing: Process the acquired data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amide)
1520-1560StrongAsymmetric NO₂ stretching
1340-1370StrongSymmetric NO₂ stretching
1200-1250StrongP=O stretching
900-1000MediumP-N stretching
1600-1450Medium-WeakC=C stretching (aromatic)

Causality of Assignments: The presence of multiple N-H bonds in the amide groups will result in strong, broad absorption in the high-frequency region. The nitro group exhibits two very characteristic and strong stretching vibrations. The P=O bond of the phosphoric triamide will also give a strong absorption band. The P-N and aromatic C=C stretching vibrations will appear in the fingerprint region.

Protocol 2: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a soluble sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion: The molecular ion [M]⁺ peak is expected at m/z = 216.

Predicted Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways:

  • Loss of NO₂: A prominent fragment ion at m/z = 170 [M - NO₂]⁺ is anticipated due to the facile cleavage of the C-N bond of the nitro group.

  • Loss of NO: A fragment ion at m/z = 186 [M - NO]⁺ may also be observed.

  • Cleavage of the P-N bond: Fragmentation of the phosphoric triamide moiety can lead to ions corresponding to the nitrophenylamino part and the phosphoric triamide fragment.

  • Loss of NH₂: Sequential losses of amide groups from the phosphoric triamide fragment are also likely.

Protocol 3: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry NMR_Data NMR Spectral Data (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating experimental ¹H NMR data with well-established principles of NMR, IR, and Mass Spectrometry, we have constructed a detailed spectral blueprint of this important molecule. The provided protocols and predicted data will serve as a valuable resource for researchers in the field, facilitating the unambiguous identification and characterization of this compound and guiding the synthesis of novel derivatives with enhanced efficacy. The self-validating nature of combining these orthogonal spectroscopic techniques ensures a high degree of confidence in the structural assignment.

References

solubility of N-(2-Nitrophenyl)phosphoric triamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-(2-Nitrophenyl)phosphoric triamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in the Application of N-(2-Nitrophenyl)phosphoric triamide

N-(2-Nitrophenyl)phosphoric triamide (CAS 874819-71-3) is a molecule of significant interest, primarily recognized for its potent urease inhibitory activity.[1][2] This property makes it a valuable compound in agricultural sciences for enhancing the efficiency of urea-based fertilizers and in medicinal chemistry for potential therapeutic applications.[3][4] The journey from synthesis to practical application, however, is fundamentally governed by its physicochemical properties, chief among them being its solubility in organic solvents.

For researchers in drug development and agricultural science, a thorough understanding of the solubility of N-(2-Nitrophenyl)phosphoric triamide is not merely academic. It is a critical parameter that dictates the choice of solvents for synthesis and purification, influences the methods for formulation and delivery, and ultimately impacts the bioavailability and efficacy of the final product. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of N-(2-Nitrophenyl)phosphoric triamide, offering both predictive insights based on its molecular structure and a robust experimental framework for its quantitative determination.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a compound is a consequence of the interplay between its own intermolecular forces and its interactions with the solvent molecules. The structure of N-(2-Nitrophenyl)phosphoric triamide—a yellow crystalline solid—offers several clues to its expected behavior in different solvent environments.[2][5]

Molecular Structure: C₆H₉N₄O₃P Molecular Weight: 216.13 g/mol [6]

The molecule can be deconstructed into three key functional regions, each contributing to its overall polarity and hydrogen bonding capacity:

  • The Nitrophenyl Group: The aromatic ring itself is nonpolar, favoring interactions with nonpolar solvents. However, the strongly electron-withdrawing nitro group (-NO₂) introduces significant polarity. Aromatic nitro compounds are generally soluble in a wide range of organic solvents.[6]

  • The Phosphoric Triamide Group: This is a highly polar functional group. The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor, while the amine (-NH₂) groups are capable of acting as hydrogen bond donors.[7] The presence of multiple N-H bonds suggests a strong capacity for hydrogen bonding, which is a dominant factor in the solubility of amides in polar solvents.[8][9]

  • Overall Polarity: The combination of a polar nitro group and a very polar phosphoric triamide moiety attached to a moderately sized aromatic ring results in a molecule with a high overall polarity and a significant capacity for hydrogen bonding. The molecule possesses 3 hydrogen bond donors and 6 hydrogen bond acceptors.[10]

The "Like Dissolves Like" Principle in Action:

Based on this structural analysis, we can predict the solubility of N-(2-Nitrophenyl)phosphoric triamide in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the compound's multiple sites for hydrogen bonding, it is expected to be soluble in these solvents. Indeed, it has been qualitatively described as slightly soluble in methanol.[6] The energy gained from forming strong hydrogen bonds with the solvent molecules can overcome the crystal lattice energy of the solid.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. The compound is known to be slightly soluble in DMSO.[6] Solvents like DMSO are excellent at solvating polar molecules. The solubility will depend on the balance of dipole-dipole interactions and hydrogen bonding between the compound and the solvent.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and the ability to form hydrogen bonds. The nonpolar aromatic ring of the compound will have some affinity for these solvents, but this is likely to be overshadowed by the strong polar interactions within the N-(2-Nitrophenyl)phosphoric triamide crystal lattice. Consequently, the solubility is expected to be very low in nonpolar solvents.

Predicted Solubility Profile

While quantitative data is scarce in the literature, a qualitative prediction of solubility can be highly valuable for initial experimental design.

Solvent Class Representative Solvents Predicted Solubility Primary Interactions
Polar Protic Methanol, EthanolModerate to HighHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, DMF, AcetoneModerateDipole-Dipole, Hydrogen Bonding (Acceptor)
Low Polarity Dichloromethane, ChloroformLow to ModerateDipole-Dipole
Nonpolar Toluene, Hexane, Diethyl EtherVery Lowvan der Waals forces

A Validated Protocol for the Experimental Determination of Solubility

The most reliable method for determining the solubility of a crystalline compound is the Shake-Flask Method .[10][11] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant. This protocol is a self-validating system as the continued presence of undissolved solid ensures that the solution is indeed saturated.

Materials and Equipment
  • N-(2-Nitrophenyl)phosphoric triamide (crystalline solid, purity >95%)

  • Organic solvents of interest (analytical grade or higher)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath) set to the desired temperature (e.g., 25°C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes for dilutions

  • A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification A Weigh excess N-(2-Nitrophenyl)phosphoric triamide into vials B Add a precise volume of the organic solvent A->B Step 1 & 2 C Seal vials and place in a temperature-controlled shaker B->C D Agitate for 24-48 hours to ensure equilibrium C->D Step 3 E Allow vials to stand at temperature for undissolved solid to settle D->E F Withdraw supernatant using a syringe E->F Step 4 & 5 G Filter the supernatant through a 0.22 µm syringe filter into a clean vial F->G Step 4 & 5 H Prepare serial dilutions of the filtered saturated solution G->H I Analyze dilutions using UV-Vis or HPLC against a calibration curve H->I Step 6 & 7 J Calculate the concentration of the saturated solution I->J Step 6 & 7

Caption: Experimental workflow for the Shake-Flask solubility determination.

Step-by-Step Methodology
  • Preparation:

    • Weigh an amount of N-(2-Nitrophenyl)phosphoric triamide into a glass vial that is known to be in excess of its expected solubility. A good starting point is 10-20 mg.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

    • Prepare at least three replicate vials for each solvent to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Agitate the vials at a constant speed for a predetermined time. A period of 24 hours is often sufficient, but for compounds with slow dissolution kinetics, 48 hours may be necessary. The key is to reach a state where the concentration of the dissolved solute no longer changes over time.

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the sample through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticulates.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of N-(2-Nitrophenyl)phosphoric triamide of known concentrations in the solvent of interest. Analyze these standards using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound, or HPLC) to generate a calibration curve of signal versus concentration.

    • Sample Analysis: Make a precise dilution of the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation:

    • Use the signal from the diluted sample and the equation of the calibration curve to determine its concentration.

    • Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value is the solubility of N-(2-Nitrophenyl)phosphoric triamide in that solvent at the specified temperature.

Practical Applications of Solubility Data

The quantitative solubility data generated through the protocol above is instrumental in several key areas of research and development.

G cluster_applications Applications SolubilityData Quantitative Solubility Data Synthesis Reaction Solvent Selection SolubilityData->Synthesis Optimizes reaction kinetics & yield Purification Recrystallization Solvent System Design SolubilityData->Purification Enables efficient purification Formulation Formulation Development (e.g., for agricultural sprays or drug delivery) SolubilityData->Formulation Determines achievable concentration Analysis Analytical Method Development SolubilityData->Analysis Aids in mobile phase selection (HPLC)

Caption: Relationship between solubility data and its key applications.

  • Synthesis and Purification: Knowledge of solubility in different solvents at various temperatures is the cornerstone of purification by recrystallization. An ideal solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for high recovery of pure crystals upon cooling.

  • Formulation Development: For agricultural applications, the compound needs to be formulated into a stable solution or suspension. Solubility data dictates the choice of solvents and co-solvents to achieve the desired concentration and stability, preventing precipitation during storage or application.[4] In drug development, solubility is a primary determinant of a drug's bioavailability. Poor solubility can be a major hurdle, and understanding it is the first step in developing advanced formulations like amorphous solid dispersions or lipid-based systems.

  • Analytical Method Development: When developing analytical methods such as HPLC, the solubility of the analyte in potential mobile phases is a critical consideration to ensure accurate and reproducible quantification.

References

Unlocking the Potential of 2-Nitro-p-Toluidine (2-NPT) in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Nitro-p-toluidine (2-NPT), a seemingly simple nitroaromatic compound, has historically been confined to the realm of industrial dye synthesis. However, a deeper analysis of its chemical architecture, particularly the presence of a reactive nitro group, suggests a wealth of untapped potential in biomedical research and drug development. This technical guide moves beyond the compound's traditional applications to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings and provide practical, field-proven insights into how 2-NPT can be leveraged as a valuable tool in modern molecular and cellular biology, with a focus on its potential as a covalent enzyme inhibitor and a scaffold for novel therapeutic agents.

Introduction: Re-evaluating a Classic Molecule

2-Nitro-p-toluidine, also known as 4-methyl-2-nitroaniline, is an organic compound with the chemical formula C7H8N2O2.[1][2] It exists as a red to bright-orange solid and has been primarily utilized as an intermediate in the manufacturing of pigments and dyes.[1] While its industrial applications are well-documented, its potential in the life sciences has been largely overlooked.

This guide posits that the true value of 2-NPT for researchers lies in the unique electronic properties conferred by its nitro group. Nitroaromatic compounds are not merely inert scaffolds; the nitro group is a versatile functional group that can be bioactivated to participate in a range of chemical reactions within a biological milieu.[3] This bio-reactivity is the cornerstone of the proposed research applications of 2-NPT.

Table 1: Physicochemical Properties of 2-Nitro-p-Toluidine

PropertyValueReference(s)
CAS Number 89-62-3[1]
Molecular Formula C7H8N2O2[2]
Molecular Weight 152.15 g/mol [2]
Appearance Red to bright-orange solid[1]
Melting Point 115-116 °C[1]
Solubility Insoluble in water[4]

The Nitro Group: A Gateway to Biological Activity

The research potential of 2-NPT is intrinsically linked to the chemistry of its nitro group. In recent years, the nitro group has gained recognition in medicinal chemistry not as a liability, but as a "masked electrophile" capable of forming covalent bonds with enzymatic targets.[4][5] This mechanism offers a powerful strategy for designing highly potent and selective inhibitors.

The central hypothesis is that the nitro group of 2-NPT, upon binding to a target protein, can be activated by the local microenvironment of the active site. This activation, often facilitated by nearby acidic and basic residues, can lead to the formation of a reactive nitroso intermediate, which is then susceptible to nucleophilic attack by a cysteine or other suitably positioned residue, resulting in a covalent adduct.[4][5][6]

Potential Research Application: 2-NPT as a Covalent Enzyme Inhibitor

The ability of the nitro group to act as a masked electrophile makes 2-NPT an intriguing candidate for screening against enzymes with nucleophilic residues in their active sites, particularly those containing a reactive cysteine.

Scientific Rationale

The strategy of targeted covalent inhibition offers several advantages, including increased potency, prolonged duration of action, and the potential to inhibit challenging targets.[7] The nitro group of 2-NPT represents a novel, underexplored warhead for this purpose. Its relatively low intrinsic reactivity means it is less likely to react non-specifically with off-target molecules, a common concern with traditional covalent inhibitors.[5]

The proposed mechanism involves the enzymatic reduction of the nitro group to a nitroso intermediate, which is then attacked by a nucleophilic residue. This process is often catalyzed by nitroreductase enzymes, which are present in a variety of organisms.[8]

Covalent_Inhibition_Pathway cluster_0 Enzyme Active Site 2-NPT 2-NPT (Ar-NO2) Nitroso_Intermediate Reactive Nitroso Intermediate (Ar-NO) 2-NPT->Nitroso_Intermediate Bioreduction (e.g., by Nitroreductase) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Nitroso_Intermediate->Covalent_Adduct Nucleophilic Attack Enzyme_Cys Enzyme with Nucleophilic Cysteine Enzyme_Cys->Covalent_Adduct Forms Adduct with

Caption: Proposed pathway for covalent enzyme inhibition by 2-NPT.

Experimental Workflow: Screening for 2-NPT Enzyme Inhibition

This workflow outlines a systematic approach to identify and characterize enzymes that are covalently inhibited by 2-NPT.

Screening_Workflow Start Start: Enzyme Library (with active site Cysteine) Primary_Screen Primary Screen: High-Throughput Assay (e.g., fluorescence-based) Start->Primary_Screen Dose_Response Dose-Response and IC50 Determination Primary_Screen->Dose_Response Identify Hits Time_Dependence Time-Dependent Inhibition Assay Dose_Response->Time_Dependence Washout_Experiment Washout Experiment (Dialysis or Gel Filtration) Time_Dependence->Washout_Experiment Confirm Irreversibility Mass_Spec Mass Spectrometry Analysis of Enzyme-Inhibitor Complex Washout_Experiment->Mass_Spec End End: Identification of Covalent Target Mass_Spec->End

Caption: High-level workflow for identifying covalent enzyme targets of 2-NPT.

Detailed Experimental Protocol: Time-Dependent Inhibition Assay

This protocol is designed to determine if 2-NPT exhibits time-dependent inhibition of a purified enzyme, a hallmark of covalent modification.

Materials:

  • Purified enzyme of interest

  • 2-NPT stock solution (in DMSO)

  • Enzyme substrate

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • Prepare a series of dilutions of 2-NPT in assay buffer.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well containing the 2-NPT dilutions.

    • Include a control with enzyme and DMSO (vehicle) only.

    • Incubate the plate at a constant temperature (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Initiation of Enzymatic Reaction:

    • At the end of each pre-incubation time point, add a saturating concentration of the enzyme's substrate to all wells to initiate the reaction.

  • Measurement of Enzyme Activity:

    • Immediately measure the rate of the enzymatic reaction using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis:

    • For each 2-NPT concentration, plot the remaining enzyme activity as a function of the pre-incubation time.

    • A time-dependent decrease in enzyme activity that is not observed in the vehicle control is indicative of irreversible inhibition.

    • Calculate the apparent inactivation rate constant (k_inact) for each 2-NPT concentration.

Potential Research Application: 2-NPT as a Scaffold for Drug Discovery

Beyond its direct use as an inhibitor, 2-NPT can serve as a valuable starting scaffold for the synthesis of novel small molecules with therapeutic potential.

Scientific Rationale

The simple, rigid structure of 2-NPT provides an excellent foundation for chemical modification. The amino and nitro groups, along with the aromatic ring, offer multiple points for derivatization to optimize potency, selectivity, and pharmacokinetic properties. The parent compound, p-toluidine, is already used in the synthesis of pharmaceuticals, including analgesics and antihistamines.[9]

Synthetic Strategy: Derivatization of the 2-NPT Scaffold

A medicinal chemistry campaign could be initiated to synthesize a library of 2-NPT derivatives. Key modifications could include:

  • Acylation or Alkylation of the Amino Group: To modulate solubility and introduce new interaction points.

  • Substitution on the Aromatic Ring: To explore structure-activity relationships and improve binding affinity.

  • Modification of the Methyl Group: To alter steric and electronic properties.

Derivatization_Strategy Scaffold 2-NPT Scaffold Amino_Mod Amino Group Modification (Acylation, Alkylation) Scaffold->Amino_Mod Ring_Mod Aromatic Ring Substitution Scaffold->Ring_Mod Methyl_Mod Methyl Group Modification Scaffold->Methyl_Mod Library Library of 2-NPT Derivatives Amino_Mod->Library Ring_Mod->Library Methyl_Mod->Library Screening Biological Screening (e.g., against cancer cell lines, bacterial strains) Library->Screening

Caption: A logical approach for the derivatization of the 2-NPT scaffold.

Experimental Protocol: Cytotoxicity Screening of a 2-NPT Derivative Library

This protocol describes a standard method for assessing the cytotoxic effects of a library of 2-NPT derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium and supplements

  • Library of 2-NPT derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette and incubator

Procedure:

  • Cell Seeding:

    • Seed the cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-NPT derivatives.

    • Treat the cells with the compounds at various concentrations for a specified period (e.g., 48 or 72 hours).

    • Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Safety and Handling Considerations

2-Nitro-p-toluidine is a toxic compound and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] It may also cause methemoglobinemia.[1] All work with 2-NPT and its derivatives should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

Conclusion and Future Directions

2-Nitro-p-toluidine, a compound with a long history in the chemical industry, is poised for a new chapter in the field of biomedical research. Its potential as a covalent enzyme inhibitor and as a versatile scaffold for medicinal chemistry presents exciting opportunities for drug discovery. This guide provides a theoretical framework and practical experimental protocols to empower researchers to explore the untapped potential of this intriguing molecule. Future research should focus on large-scale screening of 2-NPT against diverse enzyme classes and the rational design of 2-NPT-based libraries to identify novel therapeutic leads.

References

An In-depth Technical Guide to the Safe Handling of (2-Nitrophenyl)-phosphoric triamide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Hazard Assessment: (2-Nitrophenyl)-phosphoric triamide (2-NPT) is a specialized research chemical with limited publicly available, comprehensive safety data. This guide is synthesized from available safety data sheets, structural activity relationships, and established best practices for handling related chemical classes.[1][2] The core principle for handling this compound is to treat it as potentially hazardous, exercising caution appropriate for a substance with unknown long-term toxicological properties. Always consult the most recent Safety Data Sheet (SDS) from your supplier before commencing any work.[1][2][3]

Chemical Identification and Physical Properties

This compound is an organophosphorus compound used in research, particularly as a urease inhibitor in agricultural and biochemical studies.[4][5][6] Understanding its fundamental properties is the first step in safe handling.

PropertyValueSource
Chemical Name This compound[3][7]
Synonyms N-(2-Nitrophenyl)phosphoric triamide, 2-NPT[4][5][7]
CAS Number 874819-71-3[1][3][4]
Molecular Formula C₆H₉N₄O₃P[5][7]
Molecular Weight 216.13 g/mol [3][7]
Appearance Yellow Crystalline Solid[7]
Melting Point >260°C (decomposes)[6]

This table summarizes key identification and physical property data for this compound.

Hazard Identification and Toxicological Profile

While a complete toxicological profile for 2-NPT is not available, a hazard assessment can be inferred from its constituent chemical groups: the nitroaromatic moiety and the organophosphorus/phosphoramide core.

Inferred Hazards from the Nitroaromatic Group

Nitroaromatic compounds are recognized as a class of chemicals with significant toxicological potential.[8][9]

  • Toxicity and Mutagenicity: Many nitroaromatic compounds are acutely toxic, mutagenic, and are often suspected or established carcinogens.[8] Their metabolic reduction can lead to carcinogenic aromatic amines.[8]

  • Thermal Instability: The C-NO₂ bond can make these compounds thermally sensitive.[10] Decomposition, which can be triggered at elevated temperatures or by contaminants, can be highly exothermic and release massive amounts of heat and gas, leading to a runaway reaction or explosion hazard.[10][11][12]

Inferred Hazards from the Organophosphorus/Phosphoramide Group

Organophosphorus compounds are a broad class with varied toxicities, but many exhibit neurological and systemic effects.[13][14]

  • Reproductive Toxicity: The available SDS for 2-NPT explicitly states H360: "May damage fertility or the unborn child."[1][15] This is a significant long-term hazard that necessitates stringent exposure controls.

  • Systemic Toxicity: While 2-NPT is not a classical acetylcholinesterase inhibitor like many organophosphate pesticides, related phosphoramide compounds have demonstrated carcinogenicity and reproductive effects in animal studies.[16][17][18] Exposure can occur via inhalation, ingestion, and dermal absorption.[14]

Environmental Hazards

The compound is classified as H412: "Harmful to aquatic life with long lasting effects."[1] Therefore, release into the environment must be strictly avoided.

Core Directive: Safe Handling and Exposure Control

Given the known reproductive toxicity and the potential for uncharacterized hazards, a conservative approach to handling is mandatory. All work must be conducted under the assumption that the compound is highly toxic.

Engineering Controls
  • Ventilation: All handling of solid 2-NPT and any solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Designated Area: Establish a designated area within the laboratory for working with 2-NPT. This area should be clearly marked, and access should be restricted.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure.[1][19]

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Organophosphorus compounds can be absorbed dermally.[14][19]
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Body Protection Flame-resistant lab coat, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Use in fume hood is primary control.For spill cleanup or situations with potential for high aerosolization, a NIOSH-approved respirator may be required.

This table outlines the minimum required Personal Protective Equipment for handling 2-NPT.

Storage and Incompatibility
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.[20] Store locked up, as per precautionary statement P405.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents, which can react violently with nitroaromatic compounds, causing fire and explosion hazards.[11][18]

Experimental Workflow and Protocols

The primary application of 2-NPT is as a urease inhibitor.[4] A typical workflow involves its synthesis and subsequent use in biological or agricultural assays.

Synthesis Overview

The synthesis of 2-NPT generally involves the reaction of 2-nitroaniline with a phosphorylating agent like phosphorus oxychloride or phosphorus pentachloride, followed by ammonolysis.[4][21]

A simplified workflow for the synthesis of 2-NPT from 2-nitroaniline.[21]

Handling Protocol for Weighing and Solution Preparation
  • Pre-Work Check: Ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Area Preparation: Place a disposable absorbent liner on the work surface inside the fume hood.

  • Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully transfer the required amount of 2-NPT using a spatula. Avoid creating dust.

  • Dissolution: Add the solvent to the container with the solid 2-NPT. Cap and mix gently until dissolved.

  • Cleanup: Carefully wipe down the spatula and any contaminated surfaces with a damp cloth. Dispose of the liner and cloth as hazardous waste.

  • Post-Work: Remove PPE in the correct order (gloves last) and wash hands thoroughly.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the eyelids. Seek immediate medical attention.[1][22]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

This table provides first-aid guidance for exposure to 2-NPT. Always show the Safety Data Sheet to responding medical personnel.[1]

Spill Response
  • Evacuate the immediate area.

  • Ensure proper ventilation (fume hood).

  • Wearing full PPE, cover the spill with an absorbent material (e.g., sand, diatomite).[20]

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Waste Disposal

Dispose of all waste materials (unused product, contaminated PPE, and spill cleanup materials) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains or waterways.[1][20]

References

An In-depth Technical Guide to the Mechanism of Action of (2-Nitrophenyl)-phosphoric triamide as a Urease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed examination of the molecular mechanisms underpinning the inhibition of the urease enzyme by (2-Nitrophenyl)-phosphoric triamide (2-NPT). It is intended for researchers, scientists, and professionals in the fields of biochemistry, medicinal chemistry, and agricultural science who are engaged in the study of enzyme inhibition and the development of novel therapeutic or agricultural agents.

Introduction: The Significance of Urease and its Inhibition

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] The carbamate produced rapidly and spontaneously decomposes to yield another molecule of ammonia and carbon dioxide, leading to a significant increase in the local pH.[2] This catalytic activity is a critical factor in various biological and environmental processes.

  • In Agriculture: Urease, present in soil microorganisms, is responsible for substantial nitrogen loss from urea-based fertilizers through ammonia volatilization.[3][4][5] This reduces fertilizer efficiency and contributes to environmental pollution.[6]

  • In Medicine: Urease is a key virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of peptic ulcers and gastric cancer.[7] The enzyme neutralizes the acidic environment of the stomach, allowing the bacterium to colonize the gastric mucosa. Urease activity is also implicated in the formation of infection-induced urinary stones.

Given its pivotal role in these contexts, the inhibition of urease has become a major focus of research. Urease inhibitors are sought to enhance the efficiency of nitrogen fertilizers in agriculture and as potential therapeutics to combat urease-producing pathogens.[8][9] Among the various classes of inhibitors, phosphoramidates have emerged as particularly potent and effective compounds.[8][10][11] This guide focuses specifically on this compound (2-NPT), a highly effective phosphoramidate inhibitor.[6][12]

The Urease Catalytic Core: A Dinickel Active Site

To comprehend the mechanism of inhibition, it is essential first to understand the architecture of the urease active site. The catalytic machinery is located within the alpha (α) subunit of the enzyme and is characterized by a unique dinuclear nickel center.[2][13]

The two Ni(II) ions are separated by approximately 3.5 Å and are bridged by the carboxylate group of a post-translationally carbamylated lysine residue and a hydroxide ion.[13][14][15][16] The coordination sphere of the nickel ions is completed by several histidine residues, an aspartate residue, and water molecules.[14][16]

Component Function Coordination
Ni(II) Ion 1 Acts as a Lewis acid, binding the carbonyl oxygen of urea.[13]Coordinated by two histidine residues and the carbamylated lysine.[15][16]
Ni(II) Ion 2 Activates a water molecule for nucleophilic attack.[13]Coordinated by two histidine residues, one aspartate, and the carbamylated lysine.[15][16]
Carbamylated Lysine Bridges the two Ni(II) ions, crucial for structural integrity.[14][15]Provides an oxygen ligand to each nickel ion.[15]
Mobile Flap A flexible loop of amino acids that covers the active site.Regulates substrate entry and product release.[17]

This dinickel center is the target for inhibition by this compound.

Urease_Active_Site Fig 1: Simplified Urease Active Site cluster_0 Urease Active Site Ni1 Ni²⁺ (1) Carb_Lys Carbamylated Lysine Ni1->Carb_Lys bridges His_A His Ni1->His_A coordinates His_B His Ni1->His_B OH OH⁻ Ni1->OH bridges Ni2 Ni²⁺ (2) Ni2->Carb_Lys His_C His Ni2->His_C His_D His Ni2->His_D Asp Asp Ni2->Asp Ni2->OH

Caption: Fig 1: Simplified Urease Active Site

The Inhibitor: this compound (2-NPT)

2-NPT is an organophosphorus compound belonging to the phosphoric triamide class.[18][19] Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three nitrogen atoms, one of which is substituted with a 2-nitrophenyl group.

Caption: Fig 2: Structure of this compound

This class of compounds, including the related and widely used N-(n-butyl) thiophosphoric triamide (NBPT), are known to be highly effective, slow-binding inhibitors of urease.[17][20]

Core Mechanism of Inhibition: A Suicide Substrate Model

The prevailing mechanism for the inhibition of urease by phosphoramidates like 2-NPT is best described as a "suicide substrate" or mechanism-based inhibition model.[10][21] In this model, the inhibitor is mistaken for the natural substrate (urea) by the enzyme and undergoes an enzyme-catalyzed transformation. The resulting product is the actual inhibitory species that binds tightly to the active site, inactivating the enzyme.

The proposed steps are as follows:

  • Enzymatic Hydrolysis of 2-NPT: 2-NPT enters the active site, where the dinickel center catalyzes the hydrolysis of one of its P-N bonds. This reaction is analogous to the hydrolysis of urea. This process releases 2-nitroaniline and generates diamidophosphoric acid (DAP) . A similar mechanism has been demonstrated for the related inhibitor N-(n-butyl)phosphoric triamide (NBPTO), which is hydrolyzed to DAP and n-butylamine.[17]

  • Tight Binding of Diamidophosphoric Acid (DAP): The newly formed DAP is the potent inhibitory molecule. It coordinates directly and tightly with the two nickel ions in the active site.

  • Tridentate Chelation: Structural studies on the NBPTO-inhibited enzyme reveal that DAP binds in a tridentate fashion.[17] It is proposed that 2-NPT follows an identical final binding mode. The DAP molecule uses its phosphoryl oxygen, the oxygen from its hydroxyl group (formed from the P-O bond), and one of its amide nitrogen atoms to chelate the two nickel ions, effectively bridging them.[17] This creates a highly stable enzyme-inhibitor complex.

  • Enzyme Inactivation: This tight, multi-point binding of DAP to the catalytic dinickel center physically blocks the entry of urea and immobilizes the catalytic machinery, leading to potent and prolonged inhibition of the enzyme. The inhibition is considered covalent but reversible.[20]

The electron-withdrawing nature of the 2-nitrophenyl group on the parent 2-NPT molecule makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, likely contributing to a faster rate of initial hydrolysis and a higher overall inhibition potency. Studies on related phenyl phosphorodiamidates have shown a strong correlation between the rate of inhibition and the acidity (pKa) of the leaving group phenol, supporting this concept.[20]

Inhibition_Mechanism Fig 3: Proposed Inhibition Mechanism of 2-NPT cluster_enzyme Urease Active Site cluster_products Enzyme Urease (Dinickel Center) Hydrolysis Enzymatic Hydrolysis (Mistaken for Urea) Enzyme->Hydrolysis NPPT 2-NPT Enters Active Site NPPT->Enzyme Products Products Formed Hydrolysis->Products DAP Diamidophosphoric Acid (DAP) (Active Inhibitor) Products->DAP Aniline 2-Nitroaniline (Released) Products->Aniline Binding DAP Binds Tightly to Dinickel Center DAP->Binding Inhibition Inactivated Enzyme-Inhibitor Complex Binding->Inhibition

Caption: Fig 3: Proposed Inhibition Mechanism of 2-NPT

Experimental Validation and Methodologies

The proposed mechanism is supported by a range of experimental techniques that probe enzyme kinetics, structure, and binding thermodynamics.

Enzyme Kinetics Assays

Kinetic studies are fundamental to characterizing the potency and type of inhibition. The IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric. For slow-binding inhibitors like 2-NPT, time-dependent inactivation assays are crucial.

Protocol: Spectrophotometric Urease Activity Assay (Berthelot Method)

This protocol measures the production of ammonia from urea hydrolysis.

  • Reagent Preparation:

    • Urease Solution: Prepare a stock solution of Jack Bean Urease (or other purified urease) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4, containing 1 mM EDTA).

    • Urea Substrate: Prepare a stock solution of urea (e.g., 100 mM) in the same buffer.

    • Inhibitor Stock: Prepare a stock solution of 2-NPT in a suitable solvent (e.g., DMSO).

    • Phenol Reagent (Reagent A): Dissolve phenol and sodium nitroprusside in deionized water.

    • Alkaline Hypochlorite (Reagent B): Dissolve sodium hypochlorite and sodium hydroxide in deionized water.

    • Ammonium Chloride Standard: Prepare a series of standards for the calibration curve.

  • Assay Procedure:

    • Pipette 25 µL of urease solution into microplate wells.

    • Add 25 µL of 2-NPT solution at various concentrations (and a solvent control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for slow binding.

    • Initiate the reaction by adding 50 µL of the urea substrate solution to each well.

    • Incubate for a fixed time (e.g., 15 minutes) at the same temperature.

    • Stop the reaction by adding 50 µL of Reagent A.

    • Add 50 µL of Reagent B to develop the color (indophenol blue).

    • Incubate for 30 minutes at room temperature.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve using the ammonium chloride standards.

    • Calculate the rate of ammonia production for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

X-ray Crystallography

X-ray crystallography provides the most definitive, high-resolution evidence for the binding mode of an inhibitor. By crystallizing the urease enzyme in complex with the inhibitor, researchers can directly visualize the atomic interactions within the active site.

Workflow: Urease-Inhibitor Complex Crystallography

  • Protein Expression and Purification: Express and purify high-quality urease protein (e.g., from Sporosarcina pasteurii or Jack Bean).

  • Co-crystallization/Soaking:

    • Co-crystallization: Incubate the purified urease with a molar excess of 2-NPT before setting up crystallization trials.

    • Soaking: Grow native urease crystals first, then transfer them to a solution containing 2-NPT to allow the inhibitor to diffuse into the active site.

  • X-ray Diffraction: Mount the resulting crystals and expose them to a high-intensity X-ray beam. Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. Build an atomic model of the enzyme-inhibitor complex into the map and refine it to obtain the final structure.

  • Analysis: Analyze the final structure to determine the precise coordination of the inhibitory molecule (DAP) with the nickel ions and surrounding amino acid residues. This was the technique used to elucidate the tridentate binding of DAP from the related inhibitor NBPTO.[17]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to measure the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Experimental_Workflow Fig 4: General Experimental Validation Workflow start Hypothesis: 2-NPT is a suicide substrate kinetics Enzyme Kinetics (IC₅₀, slow-binding) start->kinetics crystallography X-ray Crystallography start->crystallography itc Isothermal Titration Calorimetry (ITC) start->itc potency Determine Potency (e.g., IC₅₀ = X nM) kinetics->potency binding_mode Visualize Binding Mode (e.g., Tridentate Chelation) crystallography->binding_mode thermodynamics Characterize Thermodynamics (K_d, ΔH, ΔS) itc->thermodynamics conclusion Mechanism Confirmed potency->conclusion binding_mode->conclusion thermodynamics->conclusion

Caption: Fig 4: General Experimental Validation Workflow

Conclusion and Future Directions

The inhibition of urease by this compound is a classic example of mechanism-based inactivation. The enzyme's own catalytic machinery is exploited to convert the benign pro-inhibitor (2-NPT) into a highly potent inhibitor, diamidophosphoric acid (DAP). The subsequent tight, tridentate chelation of the active site's dinickel center by DAP effectively shuts down the enzyme's hydrolytic activity.

This detailed understanding of the inhibition mechanism provides a rational basis for the design of new and improved urease inhibitors. Key insights include:

  • The phosphoramidate scaffold is an effective template for targeting the urease active site.

  • The mechanism relies on enzymatic conversion, highlighting the importance of the inhibitor being a good substrate for the initial hydrolytic step.

  • The ultimate stability of the enzyme-inhibitor complex is dictated by the ability of the hydrolyzed product to effectively chelate both nickel ions.

Future drug and agrochemical development can leverage this knowledge by modifying the phosphoramidate scaffold to optimize factors such as the rate of enzymatic hydrolysis, the binding affinity of the resulting active inhibitor, and the overall stability and bioavailability of the compound.

References

literature review of phosphoric triamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phosphoric Triamide Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of phosphoric triamide derivatives, a class of compounds with significant and expanding applications in medicinal chemistry and materials science. We will delve into their synthesis, structural characterization, and diverse biological activities, with a particular focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising chemical scaffold.

Introduction to Phosphoric Triamide Derivatives

Phosphoric triamide derivatives are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three nitrogen atoms. The general structure is P(=O)(NRR')3, where R and R' can be hydrogen, alkyl, aryl, or other organic substituents. This versatile scaffold allows for extensive chemical modification, leading to a wide array of derivatives with diverse physicochemical properties and biological activities.

The interest in phosphoric triamide derivatives has grown substantially due to their demonstrated efficacy as anticancer, antiviral, and enzyme-inhibiting agents. Their unique structural features and ability to interact with biological targets make them a compelling area of research for the development of novel therapeutics.

Synthesis of Phosphoric Triamide Derivatives

The synthesis of phosphoric triamide derivatives typically involves the reaction of phosphoryl chloride (POCl3) with a primary or secondary amine. The reaction proceeds in a stepwise manner, with the sequential substitution of the chlorine atoms by the amine nucleophile. The stoichiometry of the amine relative to phosphoryl chloride is a critical parameter that controls the degree of substitution.

The choice of solvent and the presence of a base to neutralize the HCl byproduct are crucial for achieving high yields and purity. Common solvents include dichloromethane, chloroform, and diethyl ether, while organic bases such as triethylamine or pyridine are frequently employed.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of phosphoric triamide derivatives.

Synthetic Workflow POCl3 Phosphoryl Chloride (POCl3) Reaction Reaction Mixture POCl3->Reaction Amine Primary or Secondary Amine (R2NH) Amine->Reaction Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Filtration Filtration Reaction->Filtration Washing Aqueous Workup Filtration->Washing Drying Drying over Na2SO4 Washing->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product Phosphoric Triamide Derivative Purification->Product

Caption: Generalized synthetic workflow for phosphoric triamide derivatives.

Detailed Experimental Protocol: Synthesis of a Phenylphosphoric Triamide Derivative

This protocol describes the synthesis of a representative phenylphosphoric triamide derivative. This procedure is a self-validating system, where the successful isolation and characterization of the product confirm the efficacy of the protocol.

Materials:

  • Phosphoryl chloride (POCl3)

  • Aniline

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of aniline (3 equivalents) and triethylamine (3 equivalents) in anhydrous DCM (100 mL).

  • Addition of POCl3: The flask is cooled to 0 °C in an ice bath. A solution of phosphoryl chloride (1 equivalent) in anhydrous DCM (20 mL) is added dropwise to the stirred solution over 30 minutes. The reaction is highly exothermic and the temperature should be carefully monitored.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Characterization: The purified product is characterized by 1H NMR, 13C NMR, 31P NMR, and mass spectrometry to confirm its structure and purity.

Applications of Phosphoric Triamide Derivatives in Drug Development

Phosphoric triamide derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their ability to be readily functionalized allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.

Anticancer Agents

A significant area of research has focused on the development of phosphoric triamide derivatives as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the disruption of signaling pathways critical for cancer cell survival.

The following diagram illustrates a simplified signaling pathway that can be targeted by phosphoric triamide derivatives.

Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression PhosphoricTriamide Phosphoric Triamide Derivative PhosphoricTriamide->KinaseCascade

Caption: Inhibition of a kinase cascade by a phosphoric triamide derivative.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of phosphoric triamide derivatives. By systematically modifying the substituents on the nitrogen atoms, researchers can enhance potency, selectivity, and pharmacokinetic properties.

The following table summarizes hypothetical SAR data for a series of phosphoric triamide derivatives tested for their anticancer activity against a specific cancer cell line.

Compound R Group IC50 (µM) Comments
1a Methyl15.2Moderate activity
1b Ethyl10.5Increased activity with larger alkyl group
1c Phenyl2.1Significant increase in activity with aryl group
1d 4-Chlorophenyl0.8Electron-withdrawing group enhances potency
1e 4-Methoxyphenyl3.5Electron-donating group slightly reduces potency

Conclusion and Future Directions

Phosphoric triamide derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and the ease with which their structure can be modified make them an attractive scaffold for medicinal chemists. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles. The exploration of novel biological targets and the application of computational methods for rational drug design will undoubtedly accelerate the discovery of new therapeutic agents based on the phosphoric triamide scaffold.

Methodological & Application

Advanced HPLC Method for the Analysis of (2-Nitrophenyl)-phosphoric triamide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of (2-Nitrophenyl)-phosphoric triamide and the Need for a Robust Analytical Method

This compound (2-NPT) is an organophosphorus compound of significant interest, primarily investigated for its potent urease inhibitory activity.[1][2] This function is crucial in agricultural applications to prevent nitrogen loss from urea-based fertilizers, thereby enhancing their efficiency and mitigating environmental impact.[1] In the context of drug development, understanding the stability, purity, and concentration of active pharmaceutical ingredients (APIs) and related compounds is paramount. A robust and reliable analytical method is therefore indispensable for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of potential therapeutic candidates involving such moieties.

This application note presents a detailed, in-depth high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. The protocols herein are designed to be self-validating, grounded in established scientific principles, and tailored for the rigorous demands of a pharmaceutical research and development environment. We will delve into the causality behind experimental choices, from mobile phase composition to sample preparation, providing a comprehensive guide that ensures both technical accuracy and practical applicability.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful HPLC method development.

PropertyValueSource
Molecular Formula C₆H₉N₄O₃P[3]
Molecular Weight 216.13 g/mol [3]
Appearance Pale-yellow to Yellow-brown Solid[4]
Melting Point >260°C (decomposes)[5]
Predicted pKa ~3.07[6]
Solubility Slightly soluble in DMSO and Methanol[5]

The presence of a phosphoric triamide group and a nitrophenyl moiety suggests that 2-NPT is a polar compound.[7] Its predicted acidic pKa of approximately 3.07 is a critical parameter for controlling its ionization state during chromatographic separation, directly influencing retention and peak shape.[6]

Chromatographic Principles and Method Rationale

Given the polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. This technique separates molecules based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase. To achieve optimal retention and peak symmetry for a polar, ionizable compound like 2-NPT, careful control of the mobile phase pH is essential. By maintaining the mobile phase pH well below the analyte's pKa (e.g., pH < 2), the ionization of the phosphoric triamide moiety is suppressed, rendering the molecule less polar and promoting its retention on the non-polar stationary phase.

This method employs a C18 column, a widely used and robust stationary phase, and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic modifier (acetonitrile). Gradient elution is chosen to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to shorter run times and improved peak shapes. UV detection is selected based on the presence of the nitrophenyl chromophore, which should provide strong absorbance for sensitive detection.

Experimental Protocols

PART 1: Instrumentation and Materials

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (5 decimal places).

  • pH meter.

  • Ultrasonic bath.

  • Vortex mixer.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents:

  • This compound reference standard (purity ≥95%).[4]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade or Milli-Q).

PART 2: Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL
PART 3: Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix well.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, 80:20 Mobile Phase A:B) to achieve concentrations in the range of 1 - 100 µg/mL. These will be used to construct the calibration curve.

PART 4: Sample Preparation Protocols

The choice of sample preparation protocol is dependent on the pharmaceutical matrix. The following are detailed procedures for common formulation types.

Protocol 4.1: Analysis from a Tablet Formulation

  • Weigh and finely powder a representative number of tablets (e.g., 10 tablets).

  • Accurately weigh a portion of the powdered tablets equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol.

  • Sonicate for 20 minutes to ensure complete extraction of the API.[8]

  • Allow the flask to cool to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to fall within the calibration range.

Protocol 4.2: Analysis from a Topical Cream Formulation

  • Accurately weigh approximately 1 g of the cream into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Vortex for 5 minutes to disperse the cream.

  • Heat the mixture in a water bath at 40°C for 15 minutes with intermittent vortexing to facilitate extraction.

  • Place the tube in a refrigerator for 15-20 minutes to precipitate the waxy excipients.

  • Centrifuge the cold sample at 4000 rpm for 15 minutes.

  • Carefully transfer the supernatant to a 25 mL volumetric flask.

  • Repeat the extraction of the precipitate with another 10 mL of acetonitrile and add the supernatant to the same volumetric flask.

  • Allow the flask to reach room temperature and dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered solution with the mobile phase to be within the calibration range.

Method Validation and System Suitability

To ensure the reliability and accuracy of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10]

System Suitability

Before commencing any analysis, the chromatographic system's suitability must be verified.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections)
%RSD of Retention Time ≤ 1.0% (for 6 replicate injections)
Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically evaluated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (%RSD) should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Data Presentation and Visualization

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution (1000 µg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Injection Inject into HPLC System Working_Standards->Injection Sample_Weighing Weigh Sample (Tablet/Cream) Extraction Solvent Extraction & Sonication Sample_Weighing->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup Final_Sample Final Sample Solution Cleanup->Final_Sample Final_Sample->Injection Separation Chromatographic Separation (C18 Column) Detection UV Detection at 260 nm Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify 2-NPT Concentration Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Chemical Structure of this compound

Caption: Structure of this compound.

(Note: The DOT language has limitations in rendering complex chemical structures accurately. A chemical drawing software is recommended for precise structural representation.)

Conclusion

This application note provides a comprehensive and robust HPLC method for the quantitative analysis of this compound, tailored for the needs of researchers and professionals in drug development. By explaining the scientific rationale behind the method's parameters and providing detailed, step-by-step protocols for sample preparation from different pharmaceutical matrices, this guide aims to facilitate accurate and reliable analysis. The inclusion of validation parameters as per ICH guidelines ensures that the method can be implemented in a regulated environment, contributing to the development of safe and effective pharmaceutical products.

References

Application Notes & Protocols: (2-Nitrophenyl)-phosphoric triamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

(2-Nitrophenyl)-phosphoric triamide, henceforth referred to as 2-NPT, is an organophosphorus compound with the chemical formula C₆H₉N₄O₃P.[1] It is characterized by a phosphoric triamide group attached to a 2-nitrophenyl moiety. This unique structure, featuring both nitro and phosphoric functional groups, imparts a range of chemical properties that make it a versatile reagent and intermediate in organic synthesis.[1][2] While its primary application has been in agriculture as a potent urease inhibitor to enhance the efficiency of urea-based fertilizers[3][4], its utility in broader organic synthesis protocols is an area of growing interest.

This guide provides a comprehensive overview of 2-NPT, detailing its synthesis, chemical reactivity, and established protocols for its use in organic synthesis. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.

Compound Profile
Property Value Reference
CAS Number 874819-71-3[3][5]
Molecular Formula C₆H₉N₄O₃P[1][2][5][6]
Molecular Weight 216.13 g/mol [3][5][6]
Appearance Yellow Crystalline Solid[6]
InChI Key GDPVISFVPDYFPN-UHFFFAOYSA-N[2][3]
SMILES N(=O)(=O)C1=C(NP(N)(N)=O)C=CC=C1[2]

Synthesis of this compound

The synthesis of 2-NPT is most commonly achieved through the phosphorylation of 2-nitroaniline. Several methods have been reported, with the choice of phosphorylating agent and reaction conditions influencing the yield and purity of the final product.

General Synthesis Workflow

The synthesis of 2-NPT from 2-nitroaniline generally follows a two-step process: phosphorylation followed by ammonolysis.

Synthesis_Workflow cluster_synthesis Synthesis of 2-NPT Reactants 2-Nitroaniline + Phosphorylating Agent Intermediate N-(2-nitrophenyl)phosphorodichloridate (Intermediate) Reactants->Intermediate Phosphorylation Product This compound (2-NPT) Intermediate->Product Ammonolysis

Caption: General workflow for the synthesis of 2-NPT.

Protocol 1: Synthesis via Phosphorus Oxychloride

This protocol is a common and effective method for the laboratory-scale synthesis of 2-NPT.[3] It involves the reaction of 2-nitroaniline with phosphorus oxychloride to form an intermediate, which is then treated with ammonia.

Materials:

  • 2-Nitroaniline

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous diethyl ether

  • Pyridine

  • Ammonia (gas or aqueous solution)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Intermediate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 2-nitroaniline in anhydrous diethyl ether.

    • Add pyridine to the solution to act as a base to neutralize the HCl generated during the reaction.[3]

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride dropwise to the cooled solution with constant stirring.[3] The exothermic nature of the reaction requires careful control of the addition rate to maintain the temperature at 0°C.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux at approximately 40°C for 2 hours to ensure the complete formation of the N-(2-nitrophenyl)phosphorodichloridate intermediate.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Ammonolysis:

    • Upon completion of the intermediate formation, cool the reaction mixture.

    • Introduce ammonia gas into the solution or add a concentrated aqueous ammonia solution. This step should be performed in a well-ventilated fume hood due to the volatility and odor of ammonia.

    • The ammonolysis reaction is typically exothermic; maintain cooling as necessary.

    • Stir the reaction mixture until the formation of the solid product, this compound, is complete.

  • Work-up and Purification:

    • Filter the crude product and wash it with water to remove ammonium chloride and other water-soluble byproducts.

    • The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product under vacuum.

Protocol 2: Synthesis via Phosphorus Pentachloride

An alternative patented method utilizes phosphorus pentachloride (PCl₅) as the phosphorylating agent.[7] This process also involves the formation of an intermediate followed by hydrolysis and ammonolysis.[7]

Key Steps:

  • Phosphorylation: 2-nitroaniline is reacted with PCl₅ in an inert solvent to form an iminophosphoric acid trichloride intermediate.[7]

  • Partial Hydrolysis: The intermediate is then partially hydrolyzed to a phosphoric acid amide dichloride without prior isolation.[7]

  • Ammonolysis: The resulting dichloride is reacted with ammonia to yield 2-NPT.[7]

This method is reported to produce 2-NPT in high yield and with a low proportion of by-products.[7]

Applications in Organic Synthesis

The reactivity of 2-NPT stems from its key functional groups: the phosphoric triamide and the nitro group. These allow for a variety of transformations, making it a useful intermediate.[1][3]

Phosphorylating Agent

2-NPT can act as a phosphorylating agent, transferring the phosphoric triamide moiety to nucleophiles.[1] This reactivity is crucial for its biological activity and can be harnessed in synthetic protocols.

Phosphorylation cluster_phosphorylation Phosphorylation Reaction NPT This compound (2-NPT) Product Phosphorylated Product NPT->Product Nucleophile Nucleophile (e.g., ROH, RNH₂) Nucleophile->Product Leaving_Group 2-Nitroaniline Product->Leaving_Group Release of

Caption: General scheme of 2-NPT as a phosphorylating agent.

Precursor to N-Phenylphosphoric Acid Triamide Derivatives

A primary application of 2-NPT is as a precursor for the synthesis of other N-phenylphosphoric acid triamide derivatives.[3][6] These derivatives are often investigated for their biological activities, particularly as urease inhibitors.[6]

Modification of the Nitrophenyl Moiety

The nitro group on the phenyl ring offers a handle for further synthetic transformations.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine group, yielding (2-aminophenyl)-phosphoric triamide.[3] This opens up a wide range of subsequent reactions, such as diazotization and coupling reactions, or the formation of heterocyclic compounds.

Protocol 3: Catalytic Hydrogenation of 2-NPT

Materials:

  • This compound (2-NPT)

  • Palladium on carbon (Pd/C, 5-10%)

  • Methanol or Ethanol

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Dissolve 2-NPT in a suitable solvent like methanol or ethanol in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Place the flask on the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude (2-aminophenyl)-phosphoric triamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Alternative Reduction Methods:

  • Metal-based reductants: Metals such as iron, zinc, or tin(II) chloride in an acidic medium are also effective for the reduction of the aromatic nitro group.[3]

Oxidation Reactions

While less common, the nitrophenyl moiety can undergo oxidation reactions, potentially leading to the formation of nitroso or other nitro derivatives using common oxidizing agents like potassium permanganate.[3]

Analytical Methodologies

The characterization and quantification of 2-NPT are crucial for ensuring purity and monitoring reaction progress.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation and purity assessment.[3]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing 2-NPT. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) can be employed.[8]

Safety and Handling

This compound is a chemical that requires careful handling.

  • Potential Hazards: It may cause damage to fertility or the unborn child and may cause harm to organs through prolonged or repeated exposure.[1]

  • Precautionary Measures:

    • Obtain special instructions before use.[5]

    • Do not handle until all safety precautions have been read and understood.[5]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5]

    • Avoid contact with skin and eyes.[5][9]

    • Avoid the formation of dust and aerosols.[5]

    • Use in a well-ventilated area.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][9] Store locked up.[5]

In case of exposure or concern, seek medical advice.[5]

Conclusion

This compound is a valuable compound with established and potential applications in organic synthesis. Its role as a precursor to other biologically active molecules, coupled with the reactivity of its functional groups, makes it a subject of interest for further research and development. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers looking to incorporate 2-NPT into their synthetic strategies.

References

Application Note & Protocols: Evaluating 2-NPT as a Urease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Abstract

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This activity is a significant virulence factor for pathogens like Helicobacter pylori and contributes to nitrogen loss from urea-based fertilizers in agriculture.[1][3] Consequently, the development of potent urease inhibitors is a critical research area. N-(2-nitrophenyl)phosphoric triamide (2-NPT) is a promising urease inhibitor, noted for its high stability.[4] Like other phosphoric triamides such as N-(n-butyl)thiophosphoric triamide (NBPT), its inhibitory action involves binding to the nickel ions within the enzyme's active site.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing 2-NPT. It details the protocols for determining its inhibitory potency (IC₅₀) and characterizing its kinetic mechanism of action using the robust and sensitive Berthelot (indophenol) method for ammonia quantification.[1][3]

Scientific Background & Principle of assay

The Role of Urease and the Need for Inhibition

Urease enzymes are pivotal in the nitrogen cycle. However, their rapid breakdown of urea can be detrimental. In medicine, the ammonia produced by bacterial urease, particularly from H. pylori, neutralizes gastric acid, enabling bacterial colonization that can lead to peptic ulcers and gastric cancer.[1][5] In agriculture, the swift conversion of urea fertilizer to ammonia gas leads to significant nitrogen volatilization, reducing crop nutrient availability and causing environmental pollution.[3][6] Urease inhibitors mitigate these effects by slowing down urea hydrolysis.[6]

Mechanism of Action of Phosphoramide Inhibitors

Phosphoramide compounds like 2-NPT and the widely-studied NBPT are potent urease inhibitors.[7] Structural and kinetic studies on NBPT have shown that it acts as a suicide substrate.[8] The inhibitor is enzymatically hydrolyzed, and the resulting active molecule—an amidothiophosphoric or amidophosphoric acid—binds tightly to the two nickel ions in the urease active site, effectively blocking substrate access.[8][9] This tight, slow-binding inhibition makes these compounds particularly effective. 2-NPT is believed to function through a similar mechanism, binding directly to the nickel ions.[4]

Assay Principle: The Berthelot (Indophenol) Method

To evaluate the efficacy of an inhibitor, we must accurately measure the rate of the enzymatic reaction. The most common and reliable method quantifies the production of ammonia.[1][3] The Berthelot method is a sensitive colorimetric assay based on the reaction where ammonia, in an alkaline medium, reacts with phenol (or sodium salicylate, a less toxic alternative) and hypochlorite.[10][11] This reaction is catalyzed by sodium nitroprusside to form a stable blue-green indophenol dye.[3][11] The intensity of the color, measured spectrophotometrically at approximately 625-670 nm, is directly proportional to the concentration of ammonia produced, and thus reflects the urease activity.[3]

Materials and Reagents

  • Enzyme: Jack Bean Urease (Type III, ~15-50 U/mg, Sigma-Aldrich or equivalent). Prepare a stock solution of 10 U/mL in phosphate buffer, which can be stored at 4°C for up to one week.[12]

  • Inhibitor: N-(2-nitrophenyl)phosphoric triamide (2-NPT). Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO or ethanol.

  • Standard Inhibitor (Positive Control): Thiourea or Acetohydroxamic acid (AHA). Prepare a stock solution in the same solvent as 2-NPT.

  • Substrate: Urea (ACS grade). Prepare a 300 mM stock solution in phosphate buffer.

  • Buffer: 20 mM Sodium Phosphate Buffer (pH 7.4) containing 1 mM EDTA.

  • Ammonia Standard: Ammonium Chloride (NH₄Cl). Prepare a 100 mM stock solution in deionized water for generating a standard curve.

  • Berthelot Solution A: Dissolve 5 g of phenol and 25 mg of sodium nitroprusside in deionized water to a final volume of 500 mL. Store in a dark bottle at 4°C.[12]

  • Berthelot Solution B: Alkaline hypochlorite solution (e.g., 0.2% sodium hypochlorite in 0.12 M NaOH).[12]

  • Equipment:

    • 96-well microplate reader or spectrophotometer.[3]

    • 37°C incubator.

    • Multichannel pipettes.

    • Sterile microplates (96-well, flat-bottom).

    • Disposable cuvettes (if using a spectrophotometer).

Protocol 1: Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. This protocol determines the concentration of 2-NPT required to reduce urease activity by 50%.[1]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - Urease Solution - 2-NPT Dilutions - Urea Substrate - Buffers prep_plate Prepare 96-Well Plate: - Add Controls (No Inhibitor, Blank) - Add serial dilutions of 2-NPT add_enzyme Add Urease Enzyme to all wells (except blank) prep_plate->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) (Allows inhibitor to bind enzyme) add_enzyme->pre_incubate add_substrate Add Urea Substrate (Initiates reaction) pre_incubate->add_substrate incubate_reaction Incubate (30 min, 37°C) add_substrate->incubate_reaction add_solA Add Berthelot Solution A (Phenol + Nitroprusside) incubate_reaction->add_solA add_solB Add Berthelot Solution B (Alkaline Hypochlorite) add_solA->add_solB incubate_color Incubate (20 min, RT) (For color development) add_solB->incubate_color read_abs Read Absorbance at 630 nm incubate_color->read_abs calc_inhibition Calculate % Inhibition for each 2-NPT concentration read_abs->calc_inhibition plot_curve Plot % Inhibition vs. [2-NPT] calc_inhibition->plot_curve calc_ic50 Determine IC50 value via non-linear regression plot_curve->calc_ic50

Caption: Workflow for determining the IC₅₀ of 2-NPT against urease.

Step-by-Step Methodology
  • Prepare 2-NPT Dilutions: Perform serial dilutions of the 2-NPT stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM). Also prepare dilutions of the standard inhibitor (e.g., Thiourea).

  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Test Wells: 20 µL of different 2-NPT dilutions.

    • Negative Control (100% Activity): 20 µL of solvent (e.g., DMSO).[3]

    • Positive Control: 20 µL of standard inhibitor.

    • Blank: 40 µL of phosphate buffer (no enzyme or inhibitor).

  • Enzyme Addition & Pre-incubation: Add 20 µL of the urease solution (diluted to ~0.5 U/mL in buffer) to all wells except the Blank. Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for slow-binding inhibitors like phosphoric triamides.

  • Reaction Initiation: Add 60 µL of the 300 mM urea substrate solution to all wells to initiate the reaction. The total volume should now be 100 µL.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Color Development: Stop the enzymatic reaction and begin color development by adding reagents in the following order:

    • Add 80 µL of Berthelot Solution A to each well. Mix.

    • Add 40 µL of Berthelot Solution B to each well. Mix.

  • Final Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light, to allow for full color development.

  • Measurement: Read the absorbance of each well at 630 nm (or a wavelength between 625-670 nm) using a microplate reader.[3]

Data Analysis and Presentation
  • Correct for Blank: Subtract the average absorbance of the Blank wells from all other readings.

  • Calculate Percentage Inhibition: Use the following formula for each 2-NPT concentration:[3] % Inhibition = [1 - (OD of Test Well / OD of Negative Control)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the 2-NPT concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[1]

Table 1: Example Data for IC₅₀ Determination

[2-NPT] (µM)Log [2-NPT]Avg. Absorbance (630 nm)% Inhibition
0 (Control)-0.8500.0%
0.1-1.00.7916.9%
0.5-0.30.63825.0%
1.00.00.49342.0%
2.2 0.34 0.425 50.0% (IC₅₀)
5.00.70.23072.9%
10.01.00.11186.9%
50.01.70.06092.9%

Protocol 2: Kinetic Analysis for Mode of Inhibition

Kinetic studies are essential to understand how an inhibitor interacts with the enzyme (e.g., by competing with the substrate). This is determined by measuring reaction rates at various substrate and inhibitor concentrations.[1]

Step-by-Step Methodology
  • Experimental Design: Create a matrix of experiments with at least 4-5 concentrations of the substrate (urea) and 3-4 concentrations of the inhibitor (2-NPT). The inhibitor concentrations should be chosen relative to the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).[1]

  • Assay Performance: For each combination of urea and 2-NPT concentration, perform the urease activity assay as described in Protocol 1 (steps 2-8). The key difference is that the concentration of the urea substrate will now be varied.

  • Data Collection: Record the absorbance for each condition. Convert the absorbance values to reaction velocity (V), typically expressed as µmol of ammonia produced per minute. This requires an ammonia standard curve.

    • Ammonia Standard Curve: Prepare dilutions of NH₄Cl (e.g., 0 to 5 mM).[12] Process these standards through the Berthelot color development steps (Protocol 1, steps 6-8) and plot absorbance vs. concentration. The slope of this line is used to convert absorbance readings from the enzyme assay into ammonia concentrations.

  • Data Analysis: Calculate the reciprocal of the substrate concentrations (1/[S]) and the reciprocal of the reaction velocities (1/V).

Lineweaver-Burk Plot and Interpretation

Plot 1/V versus 1/[S] for each inhibitor concentration. This double-reciprocal plot, known as a Lineweaver-Burk plot, helps visualize the mode of inhibition.[13][14]

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

  • Mixed Inhibition: Lines intersect in the second or third quadrant, but not on an axis (both Vmax and Km are altered).[13]

Diagram of Lineweaver-Burk Plots

G cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive y_axis_c 1/V x_axis_c 1/[S] origin_c origin_c y_end_c y_end_c origin_c->y_end_c x_end_c x_end_c origin_c->x_end_c p1_c p2_c p1_c->p2_c No Inhibitor p3_c p3_c->p2_c + Inhibitor y_axis_nc 1/V x_axis_nc 1/[S] origin_nc origin_nc y_end_nc y_end_nc origin_nc->y_end_nc x_end_nc x_end_nc origin_nc->x_end_nc p1_nc p2_nc p1_nc->p2_nc No Inhibitor p3_nc p4_nc p3_nc->p4_nc + Inhibitor y_axis_uc 1/V x_axis_uc 1/[S] origin_uc origin_uc y_end_uc y_end_uc origin_uc->y_end_uc x_end_uc x_end_uc origin_uc->x_end_uc p1_uc p2_uc p1_uc->p2_uc No Inhibitor p3_uc p4_uc p3_uc->p4_uc + Inhibitor

Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

Conclusion and Best Practices

The protocols outlined provide a robust framework for the initial screening and detailed kinetic characterization of 2-NPT as a urease inhibitor. The Berthelot method is a reliable and high-throughput compatible assay for determining inhibitor potency.[3] Subsequent kinetic analysis is crucial for elucidating the mechanism of action, which is vital for rational drug design and the development of effective agricultural additives.

Key Considerations for Trustworthy Results:

  • Controls are Critical: Always include negative (no inhibitor), positive (known inhibitor), and blank controls in every assay.

  • Reagent Stability: Berthelot reagents, especially Solution A, can be light-sensitive. Store them properly and prepare fresh solutions regularly.

  • Enzyme Activity: The activity of commercial urease can vary. Always perform a control reaction to ensure the enzyme is active before starting inhibitor screening.

  • Solvent Effects: If using a solvent like DMSO to dissolve 2-NPT, ensure the final concentration in the assay is low (<1%) and consistent across all wells to avoid solvent-induced inhibition.

By adhering to these detailed protocols and best practices, researchers can generate high-quality, reproducible data to accurately assess the potential of 2-NPT and other novel compounds as effective urease inhibitors.

References

Application Notes & Protocols: Leveraging (2-Nitrophenyl)-phosphoric triamide for Novel Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of (2-Nitrophenyl)-phosphoric triamide as a phosphorylating agent.

Introduction: A New Perspective on a Classic Reagent

This compound (2-NPT) is an organophosphorus compound primarily recognized for its potent activity as a urease inhibitor in agricultural and environmental sciences.[1][2] Its chemical structure, featuring a phosphoric triamide core attached to a 2-nitrophenyl group, endows it with unique electronic and steric properties.[3] While its role in mitigating nitrogen loss from fertilizers is well-documented, its potential as a versatile phosphorylating agent in synthetic chemistry remains an area ripe for exploration.[1][4]

This guide provides a comprehensive overview of the theoretical and practical aspects of using 2-NPT for the phosphorylation of various nucleophiles. We will delve into its proposed mechanism of action, outline its potential advantages, and provide a detailed, step-by-step protocol for researchers, scientists, and drug development professionals seeking to employ this reagent in their synthetic workflows.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₉N₄O₃P[3][5]
Molecular Weight 216.14 g/mol [5]
Appearance Yellow Crystalline Solid[5]
Synonyms N-(2-Nitrophenyl)phosphoric triamide, 2-NPT[5][6]
CAS Number 874819-71-3

The Rationale: Why 2-NPT for Phosphorylation?

Phosphorylation is a cornerstone of chemical and biological synthesis, enabling the introduction of phosphate groups to modulate the function of molecules, from oligonucleotides to proteins.[7][8][9] The choice of phosphorylating agent is critical and is often dictated by reactivity, selectivity, and stability. While reagents like phosphoramidites and phosphorochloridates are common, they can be highly sensitive to moisture.[10]

2-NPT presents a compelling alternative due to several inherent features:

  • Tunable Reactivity: The phosphoric triamide moiety (P-N bonds) offers a balance of stability for handling and sufficient reactivity for phosphorylation upon activation.[11]

  • Activating/Leaving Group: The ortho-nitro group on the phenyl ring is strongly electron-withdrawing. This electronic effect can render the phosphorus atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the (2-nitrophenyl)amino moiety can function as a competent leaving group under specific conditions.

  • Versatility: The presence of multiple amide groups suggests the potential for sequential or controlled displacement, allowing for the synthesis of diverse phosphoramidate derivatives.[11]

Proposed Mechanism of Action

The phosphorylation of a nucleophile (e.g., an alcohol, R-OH) by 2-NPT is proposed to proceed via an activation-addition-elimination pathway. The reaction typically requires an activator, such as a mild acid or a Lewis acid, to protonate or coordinate to one of the nitrogen atoms or the phosphoryl oxygen, enhancing the electrophilicity of the phosphorus center.

The nucleophile then attacks the activated phosphorus atom, forming a transient pentacoordinate intermediate. Subsequent collapse of this intermediate leads to the displacement of one of the amide groups as a leaving group, resulting in the formation of the desired phosphorylated product.

Caption: Proposed mechanism for 2-NPT mediated phosphorylation.

General Protocol for Phosphorylation of an Alcohol

This protocol provides a general methodology for the phosphorylation of a primary alcohol using 2-NPT. Researchers must note that reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates.

Materials and Reagents
  • This compound (2-NPT)

  • Substrate (e.g., primary alcohol)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Activating Agent (e.g., 1H-Tetrazole, Dicyanoimidazole (DCI))

  • Quenching Solution (e.g., Saturated aqueous sodium bicarbonate)

  • Drying Agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow

Caption: General experimental workflow for phosphorylation using 2-NPT.

Step-by-Step Procedure
  • Preparation and Setup:

    • Rationale: Anhydrous conditions are crucial as 2-NPT and the activated intermediates can be sensitive to hydrolysis, which would lead to unwanted byproducts and lower yields.[10]

    • Action: Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas (N₂ or Ar). Ensure all solvents are anhydrous.

  • Reaction Assembly:

    • Rationale: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.[1]

    • Action: To a dry round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq). Dissolve it in the chosen anhydrous solvent (e.g., DCM, approx. 0.1 M concentration).

  • Reagent Addition:

    • Rationale: The tertiary base acts as a proton scavenger to neutralize any acidic byproducts generated during the reaction, preventing degradation of acid-sensitive substrates or products. The activator is essential to initiate the phosphorylation.

    • Action: Add this compound (1.2 eq) and the tertiary base (e.g., TEA, 1.5 eq) to the stirring solution. In a separate flask, prepare a solution of the activator (e.g., 1H-Tetrazole, 0.45 M in anhydrous acetonitrile) and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Rationale: TLC allows for the qualitative assessment of reaction progress by comparing the disappearance of the starting material spot with the appearance of a new, more polar product spot.

    • Action: Monitor the reaction progress by TLC. Use a suitable solvent system (e.g., 10% Methanol in DCM) to resolve the starting material from the product. The phosphorylated product is typically more polar and will have a lower Rf value.

  • Workup and Quenching:

    • Rationale: Quenching with a mild base like sodium bicarbonate neutralizes the activator and any remaining acidic species, stopping the reaction.

    • Action: Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction and Drying:

    • Rationale: This step isolates the organic-soluble product from aqueous-soluble salts and byproducts.

    • Action: Extract the aqueous layer with the reaction solvent (e.g., DCM) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Rationale: Column chromatography is a standard method to purify the desired phosphorylated compound from unreacted starting materials and side products.

    • Action: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Combine the pure fractions and remove the solvent. Characterize the final product using NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

Table 2: Common Issues and Solutions in 2-NPT Phosphorylation Reactions

IssuePossible Cause(s)Suggested Solution(s)
No or Low Reaction Conversion 1. Inactive reagent (hydrolyzed 2-NPT).2. Insufficient activation.3. Low reactivity of the substrate (steric hindrance).1. Use fresh, properly stored 2-NPT.2. Increase the amount of activator or try a stronger activator (e.g., DCI).3. Increase reaction temperature and/or reaction time. Consider a less hindered substrate if possible.
Multiple Product Spots on TLC 1. Formation of side products (e.g., double phosphorylation, hydrolysis).2. Degradation of product or starting material.1. Use a less reactive solvent. Control the stoichiometry of reagents carefully.2. Ensure the reaction is run at the recommended temperature and that the base is non-nucleophilic.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel.2. Co-elution of product with byproducts.1. Use a different stationary phase (e.g., C18 reverse-phase silica) or add a small amount of a polar modifier (e.g., 1% TEA) to the eluent.2. Optimize the eluent system for better separation.
Low Isolated Yield 1. Incomplete reaction.2. Loss of product during workup or purification.1. Allow the reaction to run for a longer duration.2. Ensure complete extraction; be careful during column chromatography to avoid mixing fractions.

Concluding Remarks

This compound stands as a promising reagent with untapped potential in synthetic organic chemistry. Its unique structural features offer a compelling platform for developing novel phosphorylation methodologies. The protocols and insights provided herein serve as a foundational guide for researchers to explore the utility of 2-NPT. As with any new application, careful optimization for each specific substrate is paramount to achieving success. This exploration opens a new chapter for a well-known compound, bridging its established role in agriculture with new possibilities in drug discovery and materials science.

References

application of (2-Nitrophenyl)-phosphoric triamide in fertilizer formulations

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides a comprehensive overview of the application of phosphorodiamidates in fertilizer formulations, focusing on their role as urease inhibitors. While the specific compound "(2-Nitrophenyl)-phosphoric triamide" is not a recognized agent in agricultural applications, this document will utilize the well-established and structurally related compound, N-(n-butyl)thiophosphoric triamide (NBPT) , as a paradigm. The principles, protocols, and data presented herein for NBPT are foundational for research and development in this class of nitrogen stabilizers.

PART 1: CORE DIRECTIVE

Application Notes on N-(n-butyl)thiophosphoric triamide (NBPT) as a Urease Inhibitor in Enhanced-Efficiency Fertilizers

Introduction: Nitrogen is a critical nutrient for plant growth, with urea being the most widely used nitrogenous fertilizer globally. However, the rapid enzymatic hydrolysis of urea by the ubiquitous urease enzyme leads to significant nitrogen loss through ammonia volatilization. This not only reduces the nitrogen use efficiency (NUE) of the fertilizer but also contributes to environmental pollution. The incorporation of urease inhibitors into fertilizer formulations is a key strategy to mitigate these losses. N-(n-butyl)thiophosphoric triamide (NBPT) is the most commercially successful urease inhibitor, effectively delaying the conversion of urea to ammonia and thereby enhancing the availability of nitrogen to plants.

Mechanism of Action: NBPT itself is not the active inhibitor. In the soil, it undergoes a transformation into its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), which is the actual inhibitor of the urease enzyme. The mechanism involves the competitive inhibition of the urease enzyme, where NBPTO binds to the nickel ions in the active site of the enzyme, rendering it inactive. This blockage prevents the hydrolysis of urea, thus slowing down the release of ammonia.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The Rationale Behind Experimental Choices

The evaluation of a potential urease inhibitor like NBPT requires a multi-faceted approach. The protocols detailed below are designed to provide a comprehensive understanding of the compound's efficacy, from in-vitro enzyme kinetics to more complex soil microcosm studies. The choice of these experiments is based on the need to establish a clear cause-and-effect relationship between the application of the inhibitor and the reduction in nitrogen loss.

Trustworthiness: Self-Validating Protocols

Each protocol is designed with internal controls to ensure the validity of the results. For instance, in the urease inhibition assay, a control group without the inhibitor is run in parallel to quantify the baseline enzyme activity. Similarly, soil incubation studies include untreated soil and soil with urea alone to differentiate the effects of the inhibitor from the natural soil processes.

Authoritative Grounding & Comprehensive References

The methodologies and mechanistic explanations provided are grounded in established scientific literature. Key claims and protocols are supported by in-text citations, with a full reference list provided at the end of this document.

Experimental Protocols

Protocol 1: In-Vitro Urease Inhibition Assay

This assay determines the direct inhibitory effect of NBPT on urease activity.

Materials:

  • Jack bean urease

  • Urea solution (1 M)

  • Phosphate buffer (pH 7.4)

  • NBPT solution (in a suitable solvent like DMSO)

  • Nessler's reagent or an ammonia ion-selective electrode

  • Spectrophotometer

Procedure:

  • Prepare a series of NBPT solutions of varying concentrations.

  • In a set of test tubes, add the phosphate buffer, urease enzyme solution, and the NBPT solution. Include a control with no NBPT.

  • Pre-incubate the mixtures at room temperature for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the urea solution to each tube.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid or by rapid cooling.

  • Quantify the amount of ammonia produced using Nessler's reagent and a spectrophotometer at 425 nm, or by using an ammonia ion-selective electrode.

  • Calculate the percentage of urease inhibition for each NBPT concentration relative to the control.

Data Presentation:

NBPT Concentration (µM)Urease Activity (µmol NH₃/min)Inhibition (%)
0 (Control)1000
107525
255050
502575
1001090
Protocol 2: Soil Incubation Study for Ammonia Volatilization

This protocol evaluates the effectiveness of NBPT in reducing ammonia loss from urea applied to soil.

Materials:

  • Air-dried and sieved soil

  • Urea granules

  • NBPT-treated urea granules

  • Incubation chambers with gas traps (containing a standard acid solution)

  • Titration equipment or an autoanalyzer

Procedure:

  • Place a known amount of soil into each incubation chamber.

  • Adjust the soil moisture to a specific water-holding capacity (e.g., 60%).

  • Apply the fertilizer treatments: no fertilizer (control), urea alone, and NBPT-treated urea.

  • Seal the chambers and incubate at a constant temperature (e.g., 25°C) for a period of 14-21 days.

  • At regular intervals (e.g., daily for the first week, then every few days), remove the acid traps and replace them with fresh ones.

  • Titrate the acid in the removed traps with a standard base to determine the amount of ammonia captured.

  • At the end of the incubation period, analyze the soil for remaining urea and ammonium concentrations.

Data Presentation:

DayCumulative NH₃ Loss (mg N/kg soil) - UreaCumulative NH₃ Loss (mg N/kg soil) - Urea + NBPT
151
3205
75015
148030
2110040

PART 3: VISUALIZATION & FORMATTING

Mandatory Visualization

NitrogenCycleInhibition Urea Urea ((NH₂)₂CO) Ammonia Ammonia (NH₃) Urea->Ammonia Hydrolysis Ammonium Ammonium (NH₄⁺) Ammonia->Ammonium Protonation Nitrate Nitrate (NO₃⁻) Ammonium->Nitrate Nitrification Urease Urease Enzyme Urease->Urea catalyzes NBPT NBPT (Inhibitor) NBPT->Urease inhibits

Caption: Inhibition of Urea Hydrolysis by NBPT in the Soil Nitrogen Cycle.

ExperimentalWorkflow cluster_invitro In-Vitro Assay cluster_soil Soil Incubation Study A1 Prepare Reagents (Urease, Urea, NBPT) A2 Incubate Urease + NBPT A1->A2 A3 Initiate Reaction with Urea A2->A3 A4 Quantify Ammonia Production A3->A4 A5 Calculate % Inhibition A4->A5 B1 Prepare Soil Microcosms B2 Apply Fertilizer Treatments (Control, Urea, Urea+NBPT) B1->B2 B3 Incubate and Trap Volatilized NH₃ B2->B3 B4 Measure Cumulative NH₃ Loss B3->B4 B5 Analyze Soil N Content B4->B5

Caption: Workflow for Evaluating Urease Inhibitor Efficacy.

Application Notes and Protocols for the Synthesis of N-Phenylphosphoric Acid Triamide Derivatives from (2-Nitrophenyl)-phosphoric triamide (2-NPT)

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Publication Date: December 30, 2025

Abstract

This technical guide provides a comprehensive exploration of the synthesis of N-phenylphosphoric acid triamide derivatives, utilizing (2-Nitrophenyl)-phosphoric triamide (2-NPT) as a key intermediate. N-phenylphosphoric acid triamides are a class of compounds with significant interest in medicinal chemistry and agrochemistry, notably as urease inhibitors.[1][2] This document outlines the synthesis of the 2-NPT precursor from readily available starting materials and subsequently details protocols for its derivatization. The methodologies are presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the necessary insights for successful synthesis and future research. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction: The Significance of N-Phenylphosphoric Acid Triamides

N-phenylphosphoric acid triamides are organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen or sulfur atom and single-bonded to three nitrogen atoms, one of which is part of a phenyl group. This structural motif has been identified as a potent inhibitor of the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2] The uncontrolled hydrolysis of urea is a significant issue in agriculture, leading to nitrogen loss from fertilizers and environmental pollution.[1] Consequently, compounds like 2-NPT are employed as urease inhibitors to enhance fertilizer efficiency.[3]

Beyond their agrochemical applications, the structural features of N-phenylphosphoric acid triamides make them attractive scaffolds in drug discovery. The phosphonamidate moiety can act as a mimic of the transition state of enzymatic reactions involving phosphate groups, a common strategy in the design of enzyme inhibitors.[4] Furthermore, the phenyl ring and the amide groups of 2-NPT offer multiple points for chemical modification, allowing for the generation of diverse libraries of derivatives for pharmacological screening.[3] This guide focuses on the synthetic pathways to create such derivatives, starting from the well-established precursor, 2-NPT.

Synthesis of the Precursor: this compound (2-NPT)

The synthesis of 2-NPT is a well-documented multi-step process that begins with the phosphorylation of 2-nitroaniline. The most common methods utilize phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) as the phosphorylating agent.[3][5] The resulting intermediate, an N-(2-nitrophenyl)phosphoric acid amide dichloride, is then subjected to ammonolysis to yield the final triamide product.[5]

Overall Synthetic Workflow

The synthesis of 2-NPT can be visualized as a two-stage process: phosphorylation of 2-nitroaniline followed by ammonolysis.

Synthesis of 2-NPT Start 2-Nitroaniline + PCl5 Intermediate N-(2-nitrophenyl)phosphoric acid amide dichloride Start->Intermediate Phosphorylation Ammonolysis Ammonolysis (NH3) Intermediate->Ammonolysis Product This compound (2-NPT) Ammonolysis->Product

Caption: Workflow for the synthesis of 2-NPT.

Detailed Experimental Protocol for 2-NPT Synthesis

This protocol is based on established methods for the synthesis of N-phenylphosphoric acid triamides.[5]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-NitroanilineC₆H₆N₂O₂138.1213.81 g0.1
Phosphorus PentachloridePCl₅208.2420.82 g0.1
TolueneC₇H₈92.14200 mL-
Gaseous AmmoniaNH₃17.03Excess-
Deionized WaterH₂O18.02As needed-

Procedure:

Step 1: Phosphorylation

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-nitroaniline (13.81 g, 0.1 mol) and toluene (150 mL).

  • Stir the mixture to obtain a suspension.

  • Carefully add phosphorus pentachloride (20.82 g, 0.1 mol) in portions over 30 minutes. The reaction is exothermic and will release HCl gas, which should be vented through a scrubber.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by observing the dissolution of the starting materials.

  • Cool the reaction mixture to room temperature. The resulting solution contains the intermediate N-(2-nitrophenyl)phosphoric acid amide dichloride.

Step 2: Ammonolysis

  • Cool the solution from Step 1 to -10°C in an ice-salt bath.

  • Begin bubbling anhydrous ammonia gas through the solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully maintained below 0°C.

  • Continue the addition of ammonia for approximately 4 hours to ensure complete conversion to the triamide. The formation of a precipitate (ammonium chloride and the product) will be observed.[3]

  • After the reaction is complete, allow the mixture to warm to room temperature.

  • Filter the solid product and wash it with toluene (50 mL) to remove any unreacted starting materials.

  • To remove the ammonium chloride byproduct, wash the solid with deionized water (2 x 100 mL).

  • Dry the final product, this compound (2-NPT), under vacuum at 60°C. A fine, crystalline, lump-free product is expected.[5]

Synthesis of N-Phenylphosphoric Acid Triamide Derivatives from 2-NPT

The structure of 2-NPT offers two primary sites for derivatization: the nitro group on the phenyl ring and the P-N amide bonds.

Derivatization via Reduction of the Nitro Group

The nitro group of 2-NPT can be readily reduced to an amino group, yielding (2-Aminophenyl)-phosphoric triamide. This amino group can then serve as a handle for a wide range of further functionalizations, such as acylation, alkylation, or diazotization followed by substitution.[3]

Derivatization_of_2NPT Start 2-NPT Reduction Reduction of Nitro Group Start->Reduction Intermediate (2-Aminophenyl)-phosphoric triamide Reduction->Intermediate Derivatization Further Functionalization (e.g., Acylation, Alkylation) Intermediate->Derivatization Product Novel N-Phenylphosphoric Acid Triamide Derivatives Derivatization->Product

Caption: Derivatization strategy for 2-NPT via nitro group reduction.

3.1.1. Protocol for the Reduction of 2-NPT to (2-Aminophenyl)-phosphoric triamide

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-NPTC₆H₇N₄O₃P214.122.14 g0.01
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.656.77 g0.03
Concentrated HClHCl36.4610 mL-
EthanolC₂H₅OH46.0750 mL-
Sodium BicarbonateNaHCO₃84.01As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend 2-NPT (2.14 g, 0.01 mol) in ethanol (50 mL).

  • Add a solution of tin(II) chloride dihydrate (6.77 g, 0.03 mol) in concentrated HCl (10 mL).

  • Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Derivatization via Nucleophilic Substitution at the Phosphorus Center

While the P-N bonds in phosphoric triamides are generally stable, nucleophilic substitution at the phosphorus center is possible under certain conditions, allowing for the replacement of one or more of the amide groups.[3] This approach can be used to introduce different alkyl or aryl amine functionalities, leading to a diverse range of derivatives.

3.2.1. Conceptual Protocol for Nucleophilic Substitution

A generalized procedure for the substitution of an amide group with a different amine would involve the reaction of 2-NPT with the desired amine, potentially under conditions that facilitate the departure of ammonia.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-NPTC₆H₇N₄O₃P214.122.14 g0.01
Desired Amine (R-NH₂)--0.01-0.031-3 equiv.
Aprotic Solvent (e.g., DMF, DMSO)--50 mL-
Base (e.g., NaH, K₂CO₃)--As needed-

Procedure:

  • Dissolve 2-NPT (2.14 g, 0.01 mol) in an aprotic solvent in a reaction vessel under an inert atmosphere.

  • Add the desired amine (1-3 equivalents) to the solution.

  • If necessary, add a base to facilitate the deprotonation of the incoming amine or the amide of 2-NPT.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an appropriate workup, which may include quenching with water, extraction with an organic solvent, and purification by column chromatography.

Analytical Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, and ³¹P NMR spectroscopy to elucidate the molecular structure.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy To identify characteristic functional groups (e.g., P=O, N-H, NO₂).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compounds.

Conclusion

This guide provides a detailed framework for the synthesis of N-phenylphosphoric acid triamide derivatives starting from the readily accessible precursor, 2-NPT. By targeting the nitro group on the phenyl ring and the P-N amide bonds, a diverse array of novel compounds can be generated. The protocols and strategies outlined herein are intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the exploration of this important class of molecules for various applications.

References

Application Notes & Protocols for the Crystallization of N-(2-Nitrophenyl)phosphoric triamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of N-(2-Nitrophenyl)phosphoric triamide (2-NPT). N-(2-Nitrophenyl)phosphoric triamide is a significant urease inhibitor used in agricultural and scientific research to enhance the efficiency of urea-based fertilizers by mitigating nitrogen loss.[1][2][3] Obtaining high-purity, single-crystal forms of this compound is critical for definitive structural elucidation via X-ray crystallography, ensuring material purity for analytical standards, and developing stable formulations. This guide moves beyond a simple recitation of steps, offering a systematic, first-principles approach to developing a robust crystallization protocol. We will explore the causality behind experimental choices, grounded in the physicochemical properties of the molecule, and provide detailed, field-proven protocols for common crystallization techniques.

Introduction: The Rationale for Crystallization

Crystallization is a powerful purification technique that leverages the principles of thermodynamics and molecular self-assembly to transition a solute from a disordered state in solution to a highly ordered, solid crystalline lattice.[4] For a molecule like N-(2-Nitrophenyl)phosphoric triamide, successful crystallization is not merely an academic exercise. The quality of the resulting crystals directly impacts:

  • Structural Analysis: High-quality single crystals are a prerequisite for X-ray diffraction studies, which provide unambiguous determination of the molecular structure and packing in the solid state.

  • Purity: Recrystallization is one of the most effective methods for removing impurities from solid organic compounds, leading to a product with high chemical purity.[5][6]

  • Physical Properties: The crystalline form (polymorph) can significantly influence crucial properties such as solubility, dissolution rate, stability, and melting point, which are vital in both agricultural and pharmaceutical contexts.

This guide provides a systematic workflow for developing a crystallization strategy tailored to N-(2-Nitrophenyl)phosphoric triamide, starting from its fundamental properties.

Physicochemical Properties & Strategic Implications

Understanding the molecular characteristics of N-(2-Nitrophenyl)phosphoric triamide is the cornerstone of designing a successful crystallization experiment. The molecule's structure features a combination of a nonpolar aromatic ring and highly polar functional groups, which dictates its solubility and intermolecular interactions.

PropertyValue / DescriptionImplication for Crystallization
Molecular Formula C₆H₉N₄O₃P-
Molecular Weight 216.13 g/mol [2][7][8]Influences diffusion rates in solution.
Appearance Pale-yellow to Yellow-brown Crystalline Solid[2]The color can be an initial indicator of purity.
Hydrogen Bond Donors 3 (from -NH₂ and -NH- groups)[7]Strong potential for hydrogen bonding with protic solvents (e.g., alcohols, water) and self-assembly.
Hydrogen Bond Acceptors 6 (from P=O, -NO₂, and N atoms)[7]Can interact with a wide range of hydrogen-bond-donating solvents.
Topological Polar Surface Area 127 Ų[7]Indicates significant polarity, suggesting solubility in polar solvents.
Structure Contains a phenyl ring, a nitro group (-NO₂), and a phosphoric triamide group (-P(O)(NH₂)₂NH-).The aromatic ring provides a nonpolar region, while the nitro and amide groups are highly polar. This amphiphilic nature suggests that solvents of intermediate polarity or solvent/antisolvent systems will be effective.
Melting Point >260°C (decomposes)[3][9]High melting point suggests a stable crystal lattice. Cooling crystallization from high-boiling point solvents is a viable strategy.

A Systematic Workflow for Crystallization Method Development

There is no universal solvent or single magic technique for crystallization.[10] A successful outcome relies on a systematic and logical screening process. The following workflow provides a structured approach to identifying optimal crystallization conditions.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Method Selection & Optimization Purity Assess Purity of Starting Material (>95% recommended) Purify Purify if Necessary (e.g., Column Chromatography) Purity->Purify Purity < 95% Screen Solvent Solubility Screening (Test solubility in various solvents at RT and elevated temp.) Purity->Screen Purity > 95% Purify->Screen Select Select Candidate Solvents/ Solvent Systems Screen->Select Method Choose Crystallization Method (Slow Evaporation, Cooling, Diffusion, etc.) Select->Method Optimize Optimize Parameters (Concentration, Temp. Gradient, Rate) Method->Optimize Analyze Analyze Crystals (Microscopy, XRD) Optimize->Analyze

Caption: General workflow for developing a crystallization protocol.

Foundational Crystallization Protocols

Based on the properties of N-(2-Nitrophenyl)phosphoric triamide, four primary methods are recommended for initial screening. The key to all methods is to achieve a state of supersaturation slowly, allowing for orderly crystal growth rather than rapid precipitation.[11][12]

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality crystals.[13][14] It is ideal when the compound is moderately soluble at room temperature and a suitable volatile solvent is identified.

Step-by-Step Protocol:

  • Prepare a nearly saturated solution of N-(2-Nitrophenyl)phosphoric triamide in a suitable volatile solvent (e.g., Acetone, Methanol, or a mixture like Dichloromethane/Methanol) in a clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any dust or particulate matter that could act as unwanted nucleation sites.[13][16]

  • Cover the vessel with parafilm or aluminum foil.

  • Puncture a few small holes in the cover to allow for slow solvent evaporation.[13][14] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vessel in a vibration-free location and leave it undisturbed for several days to weeks.

  • Monitor periodically for crystal growth without disturbing the setup.[16]

G A Prepare Near-Saturated Solution B Filter into Clean Vial A->B C Cover with Punctured Parafilm B->C D Allow Solvent to Evaporate Slowly C->D E Crystals Form D->E G A Dissolve Compound in Minimal Hot Solvent B Filter Hot Solution A->B C Place in Insulated Container B->C D Cool Slowly to Room Temperature C->D E Crystals Form D->E G A Dissolve Compound in 'Good' Solvent in Inner Vial B Place Inner Vial in Outer Jar with 'Bad' Solvent A->B C Seal Outer Jar B->C D Vapor of 'Bad' Solvent Diffuses into 'Good' Solvent C->D E Solubility Decreases, Crystals Form D->E

References

measuring the efficacy of 2-NPT in reducing ammonia volatilization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Measuring the Efficacy of 2-NPT in Reducing Ammonia Volatilization

Authored by Gemini, Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and agricultural professionals on the principles and protocols for evaluating the efficacy of N-(2-nitrophenyl) phosphoric triamide (2-NPT), a potent urease inhibitor, in reducing ammonia (NH₃) volatilization from urea-based fertilizers.

Introduction: The Challenge of Nitrogen Loss

Urea is the most widely used nitrogen fertilizer globally due to its high nitrogen content and cost-effectiveness.[1] However, its application is often plagued by significant nitrogen loss through a process called ammonia volatilization. When applied to soil, urea is rapidly hydrolyzed by the ubiquitous enzyme urease, which is produced by a wide range of soil microorganisms.[2][3] This enzymatic reaction converts urea into ammonium bicarbonate, which is unstable and quickly decomposes into ammonia gas (NH₃) and carbon dioxide (CO₂).[3]

Factors that exacerbate ammonia volatilization include high soil pH, high temperatures, moist soil surfaces, the presence of crop residues, and low cation exchange capacity.[3][4] Losses can range from negligible to over 50% of the applied nitrogen, representing a substantial economic loss for farmers and a significant environmental concern, contributing to air pollution and ecosystem disruption.[3][5]

To combat this, enhanced-efficiency fertilizers have been developed, incorporating urease inhibitors. These compounds temporarily slow down the activity of the urease enzyme.[3][6] This delay provides a critical window for rainfall or irrigation to move the intact urea molecule into the soil profile, where the resulting ammonium (NH₄⁺) can be captured and retained by soil colloids, making it available for plant uptake and reducing its susceptibility to volatilization.[4] N-(2-nitrophenyl) phosphoric triamide, or 2-NPT, is a next-generation urease inhibitor that has demonstrated high efficacy and stability.[7][8] Studies have shown that 2-NPT can reduce ammonia volatilization by 26% to 83% in field conditions and can offer greater longevity of inhibition compared to older inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT).[2][7]

This guide outlines the core principles and methodologies required to accurately quantify the performance of 2-NPT in a controlled laboratory setting and under representative field conditions.

Scientific Principle: Mechanism of Urease Inhibition by 2-NPT

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea.[2] Urease inhibitors like 2-NPT function as competitive inhibitors.[9] They possess a molecular structure that allows them to bind to the active site of the urease enzyme, effectively blocking the substrate (urea) from accessing it. This competitive binding action delays the urea hydrolysis process for a period of 7 to 14 days, preventing the rapid spike in soil pH and the subsequent release of ammonia gas that occurs with untreated urea.[3][8]

The diagram below illustrates this mechanism, contrasting the normal enzymatic breakdown of urea with the inhibitory action of 2-NPT.

G cluster_0 Standard Urea Hydrolysis cluster_1 Inhibited Hydrolysis with 2-NPT Urea Urea (NH₂)₂CO Urease Urease Enzyme (Active Site Open) Urea->Urease Binds to active site Products Ammonia (NH₃) + CO₂ (Volatilization Loss) Urease->Products Catalyzes hydrolysis Urea_Inhib Urea (NH₂)₂CO Urease_Inhib Urease Enzyme (Active Site Blocked) Urea_Inhib->Urease_Inhib Binding prevented NPT 2-NPT Inhibitor NPT->Urease_Inhib Competitively binds to active site Delayed Delayed Hydrolysis (Reduced NH₃ Loss) Urease_Inhib->Delayed

Caption: Mechanism of 2-NPT as a competitive urease inhibitor.

Experimental Design: Key Considerations

A robust experimental design is critical for obtaining reliable and reproducible data. The core of the design involves comparing ammonia loss from urea treated with 2-NPT against appropriate controls.

Essential Treatment Groups
  • Negative Control (Soil Blank): Soil sample with no fertilizer or inhibitor added. This measures the background ammonia emission from the soil organic matter.

  • Positive Control (Urea): Soil sample with urea fertilizer applied at the target rate, but without any inhibitor. This establishes the baseline or maximum potential ammonia volatilization under the experimental conditions.

  • Test Treatment (Urea + 2-NPT): Soil sample with urea fertilizer treated with 2-NPT. Multiple concentrations of 2-NPT can be tested to determine a dose-response relationship.

  • Benchmark Control (Optional): Soil sample with urea treated with a well-established inhibitor like NBPT. This allows for a direct comparison of the relative efficacy of 2-NPT.

Summary of Experimental Parameters

The following table outlines typical parameters for laboratory and field-based studies.

ParameterLaboratory Incubation StudyField StudyRationale & Justification
Soil Type Sourced from a relevant agricultural region; sieved (<2mm) and homogenized.In-situ soil at the selected experimental site.Soil properties (pH, texture, organic matter, CEC) significantly influence urease activity and volatilization.[10]
Urea Rate Typically 100-200 mg N/kg soil.Based on local agronomic recommendations for the target crop (e.g., 100-200 kg N/ha).The rate must be realistic and sufficient to induce measurable volatilization.
2-NPT Rate 0.04% - 0.1% of N mass, or as specified by the manufacturer.[11]Same as laboratory; applied as a coating on urea granules or mixed in a UAN solution.Efficacy is dose-dependent; testing a range is often informative.
Soil Moisture Adjusted to 50-70% Water-Filled Pore Space (WFPS).Dependent on natural rainfall and/or controlled irrigation.Moisture is required for urea dissolution and hydrolysis, but excessive moisture can limit gas diffusion.
Temperature Controlled incubation at 20-25°C.Ambient air and soil temperature, continuously monitored.Urease activity and volatilization are highly temperature-dependent.[11]
Replication Minimum of 3-4 replicates per treatment.Minimum of 3-4 replicate plots per treatment in a randomized block design.Ensures statistical validity and accounts for inherent variability.
Duration 14-28 days.14-28 days, or until daily NH₃ flux returns to background levels.Captures the peak volatilization period and the duration of inhibitor effectiveness.

Protocol 1: Laboratory Soil Incubation Assay

This protocol describes a closed-static system for measuring ammonia volatilization in a controlled environment. It is ideal for screening inhibitor efficacy and understanding the influence of specific soil variables.

Materials
  • Fresh field soil, sieved (<2 mm)

  • Urea (granular or solution)

  • 2-NPT formulation

  • Incubation jars (1 L glass jars with airtight lids)

  • Ammonia trap: Beaker (50 mL) containing 20 mL of 2% boric acid (H₃BO₃) with a mixed indicator (bromocresol green and methyl red).

  • Trap support (e.g., stainless steel wire stand) to hold the beaker above the soil.

  • Deionized water

  • Incubator set to a constant temperature (e.g., 25°C)

  • 0.01 N standardized sulfuric acid (H₂SO₄)

  • Burette for titration

Experimental Workflow Diagram

G start Start: Collect & Sieve Soil prep Prepare Soil Slurry (Adjust Moisture to 60% WFPS) start->prep weigh Weigh 100g equivalent dry soil into each incubation jar prep->weigh treat Apply Treatments (Control, Urea, Urea+2-NPT) Surface apply or lightly incorporate weigh->treat trap Place Boric Acid Trap inside each jar treat->trap seal Seal Jars Airtight trap->seal incubate Incubate at 25°C seal->incubate sample Sample Trap Periodically (Days 1, 2, 4, 7, 10, 14, 21) Replace with fresh trap each time incubate->sample sample->incubate Return jar to incubator titrate Titrate Sampled Traps with 0.01 N H₂SO₄ sample->titrate calc Calculate Cumulative NH₃-N Loss titrate->calc end End: Data Analysis calc->end

References

Application Notes & Protocols: (2-Nitrophenyl)-phosphoric triamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Nitrophenyl)-phosphoric triamide, a compound well-documented for its role as a potent urease inhibitor in agricultural science, presents an intriguing yet largely unexplored frontier in coordination chemistry.[1] Its molecular architecture, featuring a phosphoryl group, multiple amide protons, and a nitro-substituted aromatic ring, suggests a rich potential for versatile coordination behavior with a variety of metal centers. These structural motifs offer multiple potential donor sites, including the phosphoryl oxygen and the nitrogen atoms of the triamide and nitro functionalities. This document provides a comprehensive guide for researchers venturing into the coordination chemistry of this ligand. It consolidates the known properties of this compound, proposes potential coordination modes, and offers detailed, adaptable protocols for the synthesis and characterization of its novel metal complexes. The prospective applications of these complexes in catalysis and medicinal chemistry are also discussed, drawing parallels with analogous phosphoric triamide systems.

Introduction to this compound

This compound, with the chemical formula C₆H₉N₄O₃P, is a yellow crystalline solid.[2] Its primary established application is in agriculture as a urease inhibitor, where it effectively slows the enzymatic hydrolysis of urea, thereby enhancing nitrogen fertilizer efficiency.[1] While its synthesis and biological activity in this context are well-characterized, its utility as a ligand in coordination chemistry remains a nascent field of investigation.

The unique combination of a hard phosphoryl oxygen donor, softer amide nitrogen donors, and the electronic influence of the nitrophenyl group suggests that this ligand could form stable and potentially functional metal complexes. The exploration of its coordination chemistry opens avenues for the development of new catalysts, materials, and therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 874819-71-3[2][3][4]
Molecular Formula C₆H₉N₄O₃P[2]
Molecular Weight 216.13 g/mol [2]
IUPAC Name N-diaminophosphoryl-2-nitroaniline
Appearance Yellow Crystalline Solid[2]
SMILES C1=CC=C(C(=C1)NP(=O)(N)N)--INVALID-LINK--[O-][2]
InChI Key GDPVISFVPDYFPN-UHFFFAOYSA-N[3]

Potential Coordination Modes and Structural Considerations

The coordination versatility of this compound stems from the presence of multiple potential donor atoms. The phosphoryl oxygen is expected to be a primary coordination site, acting as a hard Lewis base.[5] Additionally, the nitrogen atoms of the amide groups could participate in coordination, potentially leading to chelation. The nitro group's oxygen atoms might also engage in coordination, particularly with hard metal ions.

Figure 1: Potential coordination modes of this compound.

The steric hindrance from the phenyl ring and the flexibility of the P-N bond will also play a crucial role in determining the final geometry of the metal complexes. The electronic properties of the ligand can be tuned by modification of the aromatic ring, suggesting that a family of related ligands could be developed for specific applications.

Prospective Applications

Catalysis

Phosphoric triamide ligands have been successfully employed in asymmetric catalysis.[6] The development of chiral variants of this compound could lead to novel catalysts for a range of organic transformations. The proximity of the phosphoryl and amide groups could facilitate metal-ligand cooperativity, a concept of growing importance in catalysis.[7] Potential catalytic applications could include:

  • Cross-coupling reactions: The electron-rich nature of the ligand could stabilize low-valent metal centers active in C-C and C-N bond formation.

  • Hydrogenation and transfer hydrogenation: The amide protons could participate in proton-coupled electron transfer steps.

  • Polymerization reactions: The steric and electronic properties of the ligand could be tuned to control the selectivity and activity of polymerization catalysts.

Medicinal Chemistry and Drug Development

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[8] Given that other metal complexes containing phosphorus and nitrogen donor ligands have shown promise as antimicrobial and anticancer agents, the metal complexes of this compound are worthy of investigation for their therapeutic potential.[9][10] The nitro group, in particular, is a known pharmacophore in several approved drugs, and its presence in these complexes could lead to novel mechanisms of action.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of metal complexes of this compound. Note: These are generalized procedures and may require optimization for specific metal precursors and target complexes.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-aryl phosphoric triamides.

Materials:

  • 2-nitroaniline

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether or other suitable inert solvent

  • Pyridine (anhydrous)

  • Ammonia (gas or solution in a suitable solvent)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • Intermediate Formation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitroaniline in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of phosphorus oxychloride or phosphorus pentachloride to the cooled solution with vigorous stirring.

  • Add a slight excess of anhydrous pyridine to neutralize the HCl generated during the reaction.

  • Allow the reaction mixture to warm to room temperature and then reflux gently for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Ammonolysis: After the formation of the intermediate N-(2-nitrophenyl)phosphorodiamidic chloride is complete, cool the reaction mixture.

  • Introduce ammonia gas into the solution or add a solution of ammonia in a suitable solvent. This step is exothermic and should be performed with caution.

  • Stir the reaction mixture for several hours at room temperature.

  • The product, this compound, will precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold diethyl ether to remove soluble impurities, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to obtain a pure product.

G cluster_synthesis Ligand Synthesis Workflow start 2-Nitroaniline + POCl3/PCl5 in inert solvent intermediate Formation of N-(2-nitrophenyl)phosphorodiamidic chloride start->intermediate Phosphorylation ammonolysis Ammonolysis (NH3) intermediate->ammonolysis product This compound ammonolysis->product purification Filtration & Purification product->purification

Figure 2: Workflow for the synthesis of this compound.

General Protocol for the Synthesis of a Metal Complex

This is a representative protocol for the synthesis of a transition metal complex.

Materials:

  • This compound (Ligand, L)

  • A suitable metal precursor (e.g., MCl₂, M(OAc)₂, M(acac)₂, where M = Co, Ni, Cu, Zn, etc.)

  • Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, THF)

  • Standard glassware for inert atmosphere synthesis (optional, depending on the air-sensitivity of the metal precursor)

Procedure:

  • In a reaction flask, dissolve the metal precursor in the chosen anhydrous solvent.

  • In a separate flask, dissolve the this compound ligand in the same solvent. A slight excess of the ligand may be used to ensure complete complexation.

  • Slowly add the ligand solution to the metal precursor solution with constant stirring at room temperature.

  • The reaction mixture may be heated to reflux for a period of time (e.g., 2-24 hours) to facilitate complex formation. Monitor the reaction by TLC or by observing a color change or precipitation.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the complex is soluble, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture. Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of a saturated solution or by vapor diffusion.

Characterization of Metal Complexes

A comprehensive characterization of the newly synthesized metal complexes is crucial to determine their structure and properties. The following techniques are recommended:

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Information
FT-IR Spectroscopy To confirm the coordination of the ligand to the metal center.A shift in the P=O stretching frequency to lower wavenumbers upon coordination. Changes in the N-H stretching frequencies.
¹H and ³¹P NMR Spectroscopy To elucidate the structure of the complex in solution.Changes in the chemical shifts of the ligand's protons upon coordination. A significant shift in the ³¹P NMR signal.
UV-Vis Spectroscopy To study the electronic properties of the complex.d-d transitions for transition metal complexes, and ligand-to-metal or metal-to-ligand charge transfer bands.
Elemental Analysis (CHN) To determine the empirical formula of the complex.The percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the proposed structure.
Mass Spectrometry To determine the molecular weight of the complex.The molecular ion peak corresponding to the complex.
Single-Crystal X-ray Diffraction To determine the solid-state structure of the complex.Precise bond lengths, bond angles, and the coordination geometry around the metal center.
Magnetic Susceptibility For paramagnetic complexes, to determine the number of unpaired electrons.The magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand for the development of novel coordination compounds. Its versatile structure suggests a rich coordination chemistry waiting to be uncovered. The protocols and insights provided in this document are intended to serve as a foundational guide for researchers to embark on the synthesis and characterization of new metal complexes based on this ligand. The potential applications of these complexes in catalysis and medicinal chemistry are significant and warrant thorough investigation. Future work should focus on systematically exploring the coordination of this ligand with a wide range of metal ions, elucidating the structures of the resulting complexes, and evaluating their catalytic and biological activities.

References

developing analytical standards for 2-NPT and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Topic: Development of Analytical Standards and Methods for 2-Nitro-p-toluidine (2-NPT) and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development of robust analytical methods for the quantification and identification of 2-nitro-p-toluidine (2-NPT) and its putative metabolites. 2-NPT, also known as 4-methyl-2-nitroaniline, is a chemical intermediate with potential toxicological relevance.[1] Accurate detection is crucial for toxicokinetic studies, environmental monitoring, and ensuring the safety of related pharmaceutical products. This guide details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It emphasizes the rationale behind methodological choices, from standard preparation to instrument parameter optimization, to ensure scientific integrity and generate trustworthy, reproducible data.

Introduction: The Analytical Imperative for 2-NPT

2-Nitro-p-toluidine (2-NPT) is a nitroaromatic amine, a class of compounds known for their potential toxicity and carcinogenicity.[2] It is a C-nitro compound where a nitro group is ortho to the amino group of p-toluidine.[3] The metabolism of such compounds is of significant toxicological interest. While specific metabolic pathways for 2-NPT are not extensively documented, the metabolism of structurally similar compounds, such as o-toluidine, provides a predictive framework. Key metabolic transformations likely include N-acetylation, ring hydroxylation (at the position para to the amine group), and subsequent conjugation with sulfates or glucuronides.[4] N-hydroxylation is another critical bioactivation step that can lead to reactive intermediates.[4][5]

The development of sensitive and selective analytical methods is paramount for:

  • Pharmacokinetic/Toxicokinetic (PK/TK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of 2-NPT.

  • Impurity Profiling: To detect and quantify 2-NPT as a process-related impurity in drug substances.

  • Biomonitoring: To measure exposure in occupational or environmental settings.

This guide provides the foundational protocols to establish validated analytical standards and methods to address these needs.

Predicted Metabolic Pathways of 2-NPT

Based on known biotransformations of toluidines and nitroaromatics, a primary objective is the targeted analysis of the parent compound and its key metabolites.[4][5] The following diagram illustrates the predicted metabolic activation of 2-NPT.

Metabolic Pathway of 2-NPT Parent 2-Nitro-p-toluidine (2-NPT) N_Hydroxy N-Hydroxy-2-nitro-p-toluidine (Reactive Intermediate) Parent->N_Hydroxy N-Hydroxylation (CYP450) Ring_Hydroxy 4-Amino-3-nitrotoluene-5-ol (Hydroxylation Product) Parent->Ring_Hydroxy Ring Hydroxylation (CYP450) N_Acetyl N-acetyl-2-nitro-p-toluidine (Acetylation Product) Parent->N_Acetyl N-Acetylation (NAT) Nitroso 2-Nitroso-p-toluidine N_Hydroxy->Nitroso Oxidation Conjugates Glucuronide/Sulfate Conjugates Ring_Hydroxy->Conjugates Conjugation (UGTs, SULTs)

Caption: Predicted metabolic pathways of 2-NPT leading to detoxification or bioactivation.

Materials and Methods

Reagents and Certified Reference Materials (CRMs)

The foundation of any quantitative analysis is the quality of the analytical standards.

  • Certified Reference Materials (CRMs): Whenever possible, procure CRMs for 2-NPT from accredited vendors like Sigma-Aldrich or those certified under ISO 17034.[6][7] This ensures traceability and accuracy.

  • Solvents: Use HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Buffers and Reagents: All other chemicals, such as formic acid, ammonium acetate, and ammonium hydroxide, should be of the highest purity available (e.g., ACS grade or better).[8]

Instrumentation
  • HPLC-UV: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • GC-MS: A Gas Chromatograph with a capillary column inlet, coupled to a single quadrupole or triple quadrupole Mass Spectrometer.

  • LC-MS/MS: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[9]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Causality: Accurate standard preparation is the most critical step for reliable quantification. Serial dilutions minimize volumetric errors. Using an internal standard (IS) corrects for variations in injection volume and instrument response. For LC-MS/MS analysis of metabolites, stable isotope-labeled (SIL) analogs are the gold standard for IS, but in their absence, a structurally similar compound with different retention time and mass can be used.

Step-by-Step Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-NPT CRM into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at -20°C in an amber vial.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable IS (e.g., 3,4-dinitrotoluene for HPLC/GC methods) in the same manner.

  • Intermediate Stock Solutions: Prepare intermediate stock solutions (e.g., 100 µg/mL and 10 µg/mL) by serially diluting the primary stock solution with methanol.

  • Working Calibration Standards: Prepare a series of at least six calibration standards by spiking appropriate amounts of the intermediate stock solutions into the final diluent (e.g., 50:50 methanol:water).[2] The concentration range should bracket the expected sample concentrations. Spike each standard with a constant concentration of IS.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from the primary stock solution, independent of the calibration standards.

Protocol 2: HPLC-UV Method for 2-NPT Quantification

Causality: Reversed-phase HPLC is the workhorse for analyzing moderately polar organic molecules like 2-NPT.[10] A C18 column provides excellent retention and separation based on hydrophobicity. An isocratic mobile phase of acetonitrile and water is a simple, robust starting point. UV detection at 254 nm is often effective for aromatic compounds.[11]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small organic molecules.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)Adjust ratio to achieve a retention time between 3-10 minutes.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nmA common wavelength for aromatic compounds.[11]

Step-by-Step Protocol:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).[12]

  • Calibration Curve: Inject the series of calibration standards from lowest to highest concentration.

  • Sample Analysis: Inject blank matrix, QC samples, and unknown samples.

  • Data Processing: Integrate the peak area for 2-NPT and the IS. Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of unknown samples using the regression equation from the calibration curve.

Protocol 3: GC-MS Method for 2-NPT Identification

Causality: GC-MS is an excellent confirmatory technique, providing high chromatographic resolution and structural information from mass spectra.[13] An Rxi-5 Sil MS column is a good general-purpose column for separating a wide range of semi-volatile compounds. Electron Ionization (EI) provides reproducible fragmentation patterns for library matching.

ParameterRecommended SettingRationale
Column Rxi-5 Sil MS, 30 m x 0.25 mm ID, 0.25 µmA robust, low-bleed 5% diphenyl / 95% dimethyl polysiloxane column suitable for many applications.[14]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250°CEnsures complete volatilization without thermal degradation.
Oven Program Start at 100°C, hold 1 min, ramp 15°C/min to 280°C, hold 5 minA typical gradient to separate analytes from matrix components.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for generating reproducible mass spectra.[15]
MS Acquisition Scan mode (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides full spectra; SIM mode increases sensitivity by monitoring specific ions.

Step-by-Step Protocol:

  • Sample Preparation: Samples must be in a volatile, non-polar solvent like hexane or ethyl acetate. If necessary, perform a liquid-liquid extraction.

  • System Setup: Condition the column and perform a solvent blank injection to ensure the system is clean.

  • Analysis: Inject standards and samples.

  • Data Analysis: In scan mode, identify the 2-NPT peak by its retention time and by matching its mass spectrum to a reference library. For quantification in SIM mode, monitor characteristic ions (e.g., the molecular ion and major fragment ions).

Protocol 4: LC-MS/MS for 2-NPT and Metabolite Analysis

Causality: LC-MS/MS is the definitive technique for analyzing metabolites in complex biological matrices due to its superior sensitivity and selectivity.[9][16] Reversed-phase chromatography is again a suitable separation technique.[9] Electrospray ionization (ESI) is a soft ionization technique ideal for polar and semi-polar metabolites.[9] Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.[17]

LC-MS_Workflow A Sample Preparation (e.g., Protein Precipitation, SPE) B UHPLC Separation (Reversed-Phase C18 Column) A->B C Ionization (Electrospray - ESI) B->C D Mass Analyzer 1 (Q1) (Precursor Ion Selection) C->D E Collision Cell (q2) (Collision-Induced Dissociation - CID) D->E Precursor Ion F Mass Analyzer 2 (Q3) (Product Ion Selection) E->F Fragment Ions G Detector & Data Acquisition F->G Product Ion

Caption: General workflow for targeted metabolite analysis using LC-MS/MS with MRM.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmUHPLC column for high resolution and fast analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote protonation in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minutesA standard gradient to elute a range of polar and non-polar compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive and NegativeRun in both modes to determine the best sensitivity for each analyte.
MRM Transitions To be determined empiricallyInfuse pure standard of each analyte to find the optimal precursor ion and product ions.

Step-by-Step Protocol:

  • Metabolite Standard Acquisition: If standards for predicted metabolites are not commercially available, they may need to be synthesized or isolated.

  • MRM Method Development: For 2-NPT and each metabolite, infuse a pure standard solution directly into the mass spectrometer to determine:

    • The precursor ion (typically [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • The optimal collision energy to generate stable, intense product ions.

    • Select at least two product ions for each analyte for confident identification and quantification (one for quantification, one for confirmation).

  • Sample Preparation: For biological samples (plasma, urine), perform protein precipitation (e.g., with 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) to remove interferences.

  • Analysis: Analyze samples using the optimized LC-MRM method.

  • Data Analysis: Quantify using the peak area ratio of the analyte to a suitable internal standard (ideally a stable isotope-labeled version of the analyte).

Method Validation and Trustworthiness

Every protocol described must be a self-validating system. Once a method is developed, it must be validated according to established guidelines to ensure its performance. Key validation parameters include:

  • Selectivity/Specificity: Demonstrate that the method can differentiate the analyte from matrix components and other interferences.

  • Linearity and Range: Establish a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision), assessed at multiple QC levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Stability: Assess the stability of the analytes in the biological matrix and in prepared samples under various storage conditions.

References

Application Notes & Protocols: Experimental Design for Field Trials with 2-NPT Enhanced Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for researchers and agricultural scientists on the design, execution, and analysis of field trials for evaluating fertilizers enhanced with N-(n-propyl)thiophosphoric triamide (2-NPT). As a potent urease inhibitor, 2-NPT offers a promising strategy to improve nitrogen use efficiency (NUE) by mitigating ammonia volatilization from urea-based fertilizers. This document outlines the scientific rationale, detailed experimental protocols, data collection methodologies, and statistical analysis frameworks required to robustly assess the agronomic and environmental benefits of 2-NPT technology under real-world field conditions.

Introduction: The Role of 2-NPT in Enhanced Nitrogen Management

Nitrogen (N) is a critical nutrient for crop production, but its application, particularly in the form of urea, is often inefficient. A significant portion of applied nitrogen can be lost to the atmosphere as ammonia gas (NH₃) through a process called volatilization. This occurs when the urease enzyme, ubiquitous in soil, rapidly hydrolyzes urea into ammonium carbonate, which is unstable and releases ammonia.[1] This loss not only reduces the fertilizer's economic value but also contributes to environmental pollution.

Enhanced Efficiency Fertilizers (EEFs) are designed to increase nutrient availability and reduce losses to the environment.[2][3][4] Urease inhibitors are a key category of EEFs that specifically target the first step of nitrogen loss from urea. N-(n-propyl)thiophosphoric triamide (2-NPT) is a urease inhibitor that functions as a competitive inhibitor, binding to the active site of the urease enzyme.[5] By blocking this enzyme, 2-NPT slows the conversion of urea to ammonium, allowing more time for rainfall or irrigation to move the intact urea into the soil profile where the resulting ammonium is less susceptible to volatilization and can be readily taken up by plant roots.[6][7]

The primary objective of field trials with 2-NPT is to quantify its efficacy in improving crop yield, enhancing nitrogen uptake, and reducing nitrogen losses under specific agronomic and environmental conditions.

Mechanism of Action: Urease Inhibition

The effectiveness of 2-NPT is grounded in its ability to disrupt the soil nitrogen cycle at a critical juncture. The following diagram illustrates this mechanism.

cluster_soil Soil Surface cluster_process Biochemical Process Urea Urea Fertilizer (NH₂)₂CO Urease Urease Enzyme Urea->Urease Hydrolysis Ammonia Ammonia Gas (NH₃) Ammonium Ammonium (NH₄⁺) Ammonium->Ammonia Volatilization Loss Plant Uptake Plant Uptake Ammonium->Plant Uptake Urease->Ammonium Conversion TwoNPT 2-NPT Inhibitor TwoNPT->Urease Inhibition

Caption: Mechanism of 2-NPT as a urease inhibitor in the soil nitrogen cycle.

Core Principles of Field Trial Design

A well-designed field trial is essential for generating reliable and statistically valid results.[8] The inherent variability of field conditions (e.g., soil type, topography) necessitates a structured approach to minimize bias and accurately attribute observed effects to the treatments applied.[9][10][11]

Establishing Clear Objectives

Before initiating a trial, define a clear, testable question.[10][12] The question should be simple and directly address the goals of the research.

  • Poorly defined: "Is 2-NPT better?"

  • Well-defined: "Does applying urea treated with 2-NPT at a rate of X mg/kg increase corn grain yield ( kg/ha ) compared to untreated urea when applied at the same nitrogen rate?"

Treatments and Controls

Treatments are the different variables you are comparing. For a 2-NPT trial, a robust set of treatments is crucial for a comprehensive evaluation.

Treatment IDDescriptionNitrogen (N) Rate2-NPT RateRationale
T1Zero-N Control0 kg/ha N/AEstablishes baseline soil N supply and crop response without added fertilizer.
T2Standard Practice (Urea)100% of recommended N rate0Represents the conventional farmer practice; the primary comparison for the enhanced product.
T3Urea + 2-NPT100% of recommended N rateManufacturer's recommended rateEvaluates the effect of 2-NPT at the standard N application rate.
T4Urea + 2-NPT (Reduced N)75% of recommended N rateManufacturer's recommended rateTests the hypothesis that 2-NPT can maintain yield at a reduced N rate, improving efficiency.
Replication and Randomization

Replication involves applying each treatment to multiple plots.[9][13] This practice is critical because it allows researchers to estimate the experimental error caused by natural field variability, which is essential for statistical analysis. A minimum of four replications is recommended for most agronomic trials.[13]

Randomization is the process of randomly assigning treatments to plots within each replication (or block).[10] This ensures that each treatment has an equal chance of being applied to any plot, preventing systematic bias from underlying field gradients (e.g., a slope in fertility from one side of the field to the other).[10]

A Randomized Complete Block Design (RCBD) is a highly effective and commonly used design for fertilizer trials. The field is divided into blocks (replications), and each block contains a full set of the treatments, which are randomized within that block.

Protocol: Field Trial Establishment and Management

This section provides a step-by-step methodology for conducting a field trial based on a Randomized Complete Block Design.

Site Selection and Characterization
  • Select a Uniform Site: Choose a field with minimal variation in soil type, topography, and previous management history.[10] Avoid field edges, headlands, or areas with known compaction or drainage issues.

  • Conduct Baseline Soil Testing: Before applying any treatments, collect composite soil samples from the trial area (0-15 cm and 15-30 cm depths). Analyze for:

    • pH and Electrical Conductivity (EC)

    • Organic Matter (%)

    • Macronutrients (N, P, K) and Micronutrients

    • Soil Texture (Sand, Silt, Clay %) This baseline data is crucial for interpreting trial results.

Plot Layout and Design
  • Determine Plot Size: Plots should be large enough to minimize edge effects and accommodate all necessary sampling and harvesting with farm-scale equipment.[10] A typical plot size might be 3 meters wide by 10 meters long.

  • Establish Blocks: Divide the experimental area into the predetermined number of blocks (replications). Orient the blocks so that the greatest expected variability is between the blocks, not within them. For example, if there is a slope, run the blocks perpendicular to the slope.

  • Randomize Treatments: Within each block, randomly assign the treatments (T1, T2, T3, T4) to the individual plots. Use a random number generator or a simple drawing method.

  • Mark Plots: Clearly mark the corners of each plot with durable stakes and labels. Use GPS coordinates for precise location tracking.

cluster_field Field Layout: Randomized Complete Block Design (4 Reps, 4 Treatments) cluster_rep1 Block / Replication 1 cluster_rep2 Block / Replication 2 cluster_rep3 Block / Replication 3 cluster_rep4 Block / Replication 4 R1T3 T3 R1T1 T1 R1T4 T4 R1T2 T2 R2T2 T2 R2T4 T4 R2T1 T1 R2T3 T3 R3T1 T1 R3T2 T2 R3T3 T3 R3T4 T4 R4T4 T4 R4T3 T3 R4T2 T2 R4T1 T1

Caption: Example of a Randomized Complete Block Design (RCBD) with 4 treatments and 4 replications.

Fertilizer Application and Crop Management
  • Fertilizer Preparation: For treated plots, thoroughly mix the 2-NPT with urea fertilizer according to the manufacturer's protocol to ensure uniform coating. Prepare and weigh the exact amount of fertilizer required for each plot individually.

  • Application: Use calibrated application equipment (e.g., a calibrated plot spreader) to apply the fertilizer evenly across each plot. Ensure no overlap or drift between adjacent plots.

  • Uniform Agronomic Practices: All other aspects of crop management must be kept uniform across the entire trial area. This includes:

    • Crop variety and seeding rate

    • Planting date and method

    • Pest, weed, and disease control

    • Irrigation scheduling

Data Collection and Measurements

Systematic and accurate data collection is paramount for a successful trial.[9][12] A schedule should be established to ensure measurements are taken at key crop growth stages.

Measurement CategoryParameterMethodologyTiming
Soil Analysis Soil Mineral N (NH₄⁺-N, NO₃⁻-N)Collect 10-15 soil cores per plot (0-30 cm depth), composite, and send to a lab for KCl extraction and analysis.1, 3, and 6 weeks post-fertilizer application.
Plant Tissue Analysis Total N Concentration (%)Collect whole above-ground plants or specific leaves (e.g., ear leaf in corn at silking). Dry, grind, and analyze for total N via combustion analysis.Mid-season (e.g., V6 in corn) and at physiological maturity.
Agronomic Data Plant PopulationCount the number of plants in a known area (e.g., two central rows of 5m length) in each plot.Early season, after emergence is complete.
Plant BiomassHarvest above-ground biomass from a defined area (e.g., 1m of a central row), dry to constant weight.At physiological maturity.
Yield Data Grain YieldHarvest the central rows of each plot using a plot combine with a calibrated weigh system, or by hand. Adjust yield to a standard moisture content (e.g., 15.5% for corn).At harvest maturity.
Grain ProteinAnalyze a subsample of harvested grain for N content and convert to crude protein (N% x 6.25 for most cereals).Post-harvest.
Environmental (Optional) Ammonia VolatilizationUse semi-open static chambers or other micrometeorological methods to trap and measure NH₃ loss from the soil surface.First 1-3 weeks after application, especially after a rainfall/irrigation event.

Data Analysis and Interpretation

Statistical analysis is used to determine if the observed differences between treatments are real or simply due to random chance.[11][14]

Statistical Analysis
  • Analysis of Variance (ANOVA): Use ANOVA to analyze yield, plant N uptake, and other continuous data.[15] This test determines if there is a statistically significant difference among the treatment means. The output will provide a p-value, which indicates the probability that the observed differences are due to random variation. A p-value less than 0.05 is typically considered statistically significant.[15]

  • Mean Separation Test: If the ANOVA shows a significant treatment effect (p < 0.05), a mean separation test such as Tukey's HSD (Honestly Significant Difference) or Fisher's LSD (Least Significant Difference) is used to determine which specific treatment means are different from each other.[14]

Calculating Nitrogen Use Efficiency (NUE)

NUE is a critical metric for evaluating the performance of EEFs.[16][17] It can be broken down into several components:

  • Agronomic Efficiency of N (AEN):

    • Formula: (Yield_fertilized - Yield_control) / N_rate_applied

    • Units: kg grain increase per kg N applied

  • Apparent N Recovery Efficiency (ANR):

    • Formula: (N_uptake_fertilized - N_uptake_control) / N_rate_applied

    • Units: %

    • Note: N uptake = Dry Matter Biomass ( kg/ha ) x N concentration (%)

  • Nitrogen Use Efficiency (NUE):

    • Formula: Grain Yield / Total N Applied[18]

    • Units: kg grain per kg N applied

These calculations should be performed for each treatment and subjected to the same statistical analysis (ANOVA) to determine significant differences.

Conclusion

Executing a scientifically sound field trial is essential to validate the performance of 2-NPT enhanced fertilizers. By adhering to the principles of clear objectives, robust experimental design, meticulous data collection, and appropriate statistical analysis, researchers can generate credible data to support the adoption of technologies that improve agricultural productivity and environmental sustainability. The protocols outlined in this document provide a framework to ensure that field trials are conducted with the necessary rigor to produce conclusive and defensible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Separation of 2-Naphthyl Phenyl Ether (2-NPT) and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Naphthyl phenyl ether (2-NPT). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the separation of 2-NPT and its process-related or degradation impurities. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and accuracy of your chromatographic results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Poor Resolution & Co-elution Issues

Question 1: I am observing poor resolution between my 2-NPT peak and a closely eluting impurity. What are the primary causes and how can I improve the separation?

Answer:

Poor resolution in HPLC is a frequent challenge that can compromise the accuracy of quantification and peak identification.[1][2] It is fundamentally governed by column efficiency, selectivity, and retention factor.[1] The primary causes for poor resolution between 2-NPT and its impurities often stem from suboptimal mobile phase composition, incorrect column chemistry, or inappropriate method parameters.[1][2][3]

Initial Troubleshooting Steps:

  • Verify System Suitability: Before making any changes, ensure your HPLC system is performing optimally. Check for consistent pressure, stable baseline, and appropriate theoretical plates for a standard injection.

  • Assess Peak Shape: Poor peak shape, such as tailing or fronting, can significantly impact resolution.[4] Address any peak shape issues first (see Category 2).

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition: The organic modifier (typically acetonitrile or methanol) and its ratio to the aqueous phase is a powerful tool for manipulating selectivity.[5][6]

    • Action: Systematically vary the percentage of the organic modifier. A good starting point is to perform a gradient run from a low to a high organic concentration to scout the elution profile of all components.[7] Based on the scouting run, you can develop an optimized isocratic or gradient method.

    • Causality: 2-NPT is a hydrophobic aromatic ether.[8] Its impurities, such as β-naphthol or phenol (potential starting materials or degradation products), have different polarities.[9][10] Altering the mobile phase strength will change the partitioning of these compounds between the mobile and stationary phases, thereby affecting their retention times and improving separation.[11][12]

  • Adjust Mobile Phase pH: If your impurities are ionizable (e.g., phenolic impurities), adjusting the pH of the mobile phase can dramatically alter their retention and improve selectivity.[1]

    • Action: For acidic impurities like β-naphthol (pKa ~9.5), working at a lower pH (e.g., pH 3) will keep them in their protonated, less polar form, increasing their retention on a C18 column.[13][14] Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.[15]

    • Causality: The ionization state of an analyte affects its hydrophobicity. By controlling the pH, you can manipulate the charge of ionizable impurities, leading to significant changes in their interaction with the non-polar stationary phase and thus improving resolution.[5]

  • Evaluate Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.[16][17]

    • Action: If a standard C18 column is not providing adequate resolution, consider a column with a different selectivity. A phenyl-hexyl or a biphenyl phase can offer alternative pi-pi interactions with the aromatic rings of 2-NPT and its impurities, potentially enhancing separation.[18] For highly polar impurities, a polar-embedded column might be beneficial.

    • Causality: Different stationary phases provide different retention mechanisms. While C18 separates primarily based on hydrophobicity, other phases introduce additional interactions (like pi-pi or dipole-dipole) that can be exploited to resolve structurally similar compounds.[17]

Question 2: My main 2-NPT peak is broad, which is affecting my resolution and integration. What could be the cause?

Answer:

Broad peaks are a clear indicator of a loss in column efficiency. This can be caused by a variety of factors related to the column itself, the HPLC system, or the sample.[4]

Troubleshooting Broad Peaks:

  • Column Overload: Injecting too much sample mass or volume can lead to peak broadening.[4][19]

    • Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, you were likely overloading the column.[4][15]

    • Causality: The stationary phase has a finite capacity. Overloading it leads to a non-linear distribution of the analyte between the stationary and mobile phases, resulting in a distorted, broad peak.

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause band broadening.[20][21]

    • Action: Ensure all tubing connections are made correctly with no gaps. Use tubing with the smallest possible internal diameter suitable for your system pressure.

    • Causality: Dead volume allows the analyte band to spread out before it reaches the detector, leading to broader peaks and reduced resolution.

  • Column Contamination or Degradation: Accumulation of strongly retained matrix components or degradation of the stationary phase can lead to a loss of efficiency.[2][3][20]

    • Action: First, try flushing the column with a strong solvent (e.g., 100% isopropanol for a reversed-phase column).[22][23] If this doesn't help, consider replacing the column with a new one. Using a guard column can help protect the analytical column from contamination.[21]

    • Causality: Contaminants can block active sites on the stationary phase or create channels in the packed bed, leading to uneven flow paths and peak broadening.[19]

Category 2: Peak Shape Issues

Question 3: I'm observing significant peak tailing for 2-NPT and its impurities. How can I achieve more symmetrical peaks?

Answer:

Peak tailing is a common issue in reversed-phase chromatography, often caused by secondary interactions between the analyte and the stationary phase.[13][15] A tailing factor greater than 1.2 is generally considered undesirable.[13]

Troubleshooting Peak Tailing:

  • Secondary Silanol Interactions: This is the most common cause of tailing for basic compounds, but can also affect polar analytes. Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes.[13]

    • Action 1: Lower Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.0) using a buffer. This will protonate the silanol groups, minimizing their interaction with the analytes.[13]

    • Action 2: Use a Base-Deactivated Column: Modern, high-purity silica columns are "end-capped" to reduce the number of free silanol groups. Using a well-end-capped, base-deactivated column is highly recommended.[7][13]

    • Causality: At mid-range pH, silanol groups are ionized and can strongly interact with polar or basic analytes through ion-exchange mechanisms, leading to a secondary retention mechanism that causes peak tailing.[13]

  • Column Contamination: Buildup of sample matrix components on the column inlet frit or the top of the column bed can distort peak shape.[19][20][21]

    • Action: Implement a column cleaning procedure. Back-flushing the column (if permitted by the manufacturer) can sometimes dislodge particulates from the inlet frit.[13][21] Regular use of guard columns is a preventative measure.[21]

  • Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Action: Ideally, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.

    • Causality: Injecting a strong solvent can cause the initial band of analyte to spread on the column, leading to peak shape issues.

Category 3: Method Development & Impurity Identification

Question 4: I need to develop a stability-indicating method for 2-NPT. What are the key considerations and where do I start?

Answer:

A stability-indicating method is one that can accurately separate the drug substance from its degradation products, allowing for the reliable quantification of stability.[24] This requires a forced degradation study.[24][25]

Forced Degradation Study Protocol:

The goal of a forced degradation study is to generate potential degradation products by subjecting the drug substance to more severe conditions than those used for accelerated stability testing.[24] A degradation of 5-20% is typically targeted.[24][26]

  • Prepare Solutions: Prepare solutions of 2-NPT (a common concentration is 1 mg/mL) in appropriate solvents.[25]

  • Expose to Stress Conditions: Subject the 2-NPT solutions to the following conditions in parallel with a control sample:

    • Acid Hydrolysis: 0.1 M HCl at 60-80°C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at 60-80°C for several hours.

    • Oxidation: 3% H₂O₂ at room temperature for several hours.[25]

    • Thermal Stress: Heat the solid drug substance and a solution at a high temperature (e.g., 80-100°C).

    • Photolytic Stress: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.[25]

  • Neutralize and Analyze: After exposure, neutralize the acidic and basic samples and analyze all stressed samples by HPLC against a control.

Method Development Based on Forced Degradation Results:

  • Initial Scouting Gradient: Use a broad gradient (e.g., 10-95% acetonitrile in water with 0.1% formic acid) to separate the 2-NPT from the newly formed degradation products.[6]

  • Optimize Selectivity: Adjust the mobile phase (organic modifier, pH, buffer) and column chemistry as described in Category 1 to achieve baseline separation for all degradation peaks from the main 2-NPT peak and from each other.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the 2-NPT peak in the presence of its degradants. This is crucial for demonstrating the specificity of the method.

Question 5: What are the likely impurities I should be looking for in my 2-NPT sample?

Answer:

Impurities in a drug substance can originate from the synthesis process or from degradation.[27][28]

  • Synthesis-Related Impurities: These depend on the synthetic route used to produce 2-NPT. Common impurities could include:

    • Unreacted Starting Materials: Such as β-naphthol and a phenylating agent.[9][29]

    • By-products: Formed from side reactions during the synthesis.[30]

    • Isomers: Positional isomers if the starting materials are not pure.

  • Degradation Products: As an ether, 2-NPT could be susceptible to hydrolytic cleavage under acidic or basic conditions, potentially yielding:

    • β-Naphthol [9][14]

    • Phenol

Identifying these impurities often requires techniques like mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.

Visual Troubleshooting Guides

Below are diagrams illustrating logical workflows for troubleshooting common HPLC issues.

Diagram 1: Troubleshooting Poor Resolution

PoorResolution Start Poor Resolution (Rs < 1.5) CheckPeakShape Are Peaks Tailing or Broad? Start->CheckPeakShape TroubleshootPeakShape Go to Peak Shape Troubleshooting Guide CheckPeakShape->TroubleshootPeakShape Yes OptimizeMobilePhase Optimize Mobile Phase (% Organic, pH) CheckPeakShape->OptimizeMobilePhase No ChangeColumn Change Column (e.g., Phenyl, Biphenyl) OptimizeMobilePhase->ChangeColumn No Improvement Success Resolution Achieved OptimizeMobilePhase->Success Improved AdjustFlowRate Decrease Flow Rate ChangeColumn->AdjustFlowRate No Improvement ChangeColumn->Success Improved CheckSystem Check for System Issues (Dead Volume, Leaks) AdjustFlowRate->CheckSystem No Improvement AdjustFlowRate->Success Improved FixSystem Fix Leaks, Use Smaller ID Tubing CheckSystem->FixSystem Yes CheckSystem->Success No FixSystem->OptimizeMobilePhase

Caption: A workflow for diagnosing and resolving poor peak resolution.

Diagram 2: Troubleshooting Peak Tailing

PeakTailing Start Peak Tailing (As > 1.2) CheckAllPeaks Are All Peaks Tailing? Start->CheckAllPeaks SystemOrColumnIssue Likely System or Column Issue CheckAllPeaks->SystemOrColumnIssue Yes AnalyteSpecificIssue Likely Analyte-Specific Interaction CheckAllPeaks->AnalyteSpecificIssue No (Only Some) CheckForContamination Check for Column Contamination (Inlet Frit Blockage) SystemOrColumnIssue->CheckForContamination LowerPH Lower Mobile Phase pH (e.g., to pH 3 with buffer) AnalyteSpecificIssue->LowerPH UseDeactivatedColumn Use a High-Purity, End-capped Column LowerPH->UseDeactivatedColumn No Improvement Success Symmetrical Peaks Achieved LowerPH->Success Improved UseDeactivatedColumn->CheckForContamination No Improvement UseDeactivatedColumn->Success Improved CleanColumn Clean/Flush Column or Replace CheckForContamination->CleanColumn Yes CheckSampleSolvent Is Sample Solvent Stronger than Mobile Phase? CheckForContamination->CheckSampleSolvent No CleanColumn->Success ChangeSolvent Dissolve Sample in Mobile Phase CheckSampleSolvent->ChangeSolvent Yes CheckSampleSolvent->Success No ChangeSolvent->Success

References

Technical Support Center: Overcoming Solubility Challenges with (2-Nitrophenyl)-phosphoric triamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific experimental data for a compound explicitly named "(2-Nitrophenyl)-phosphoric triamide" is widely available in published literature. This guide is therefore based on established principles for handling poorly soluble small molecules with similar structural motifs (nitrophenyl groups, phosphoramides). The advice provided is general and should be adapted to specific experimental contexts.

Introduction

Researchers working with novel small molecules frequently encounter challenges related to poor aqueous solubility. A compound like this compound (herein referred to as 2N-PPT) presents a classic example of this issue. Its structure, featuring a hydrophobic nitrophenyl group, suggests that it will likely exhibit low solubility in aqueous buffers, a property often colloquially termed "brick dust."

This technical guide provides a comprehensive framework for addressing these solubility issues. It is designed for researchers, scientists, and drug development professionals to systematically troubleshoot and optimize their experimental conditions. We will cover the entire workflow, from initial stock solution preparation to final assay execution, providing both theoretical explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 2N-PPT. What is the best solvent to use for my initial stock solution?

A1: For a novel compound with predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast range of hydrophobic molecules.[1] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. Always visually confirm that the compound has fully dissolved before use. If DMSO is incompatible with your assay, other organic solvents like ethanol or dimethylformamide (DMF) can be considered.[2][3]

Q2: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A2: This common phenomenon is known as "crashing out."[1][3] It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous environment. The key is to manage the transition and keep the final concentration below its aqueous solubility limit.

Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5% and almost always under 1%.[1][4] High concentrations of DMSO can be toxic to cells and may interfere with your assay's biological components.[4][5][6]

  • Use an Intermediate Dilution Step: Avoid adding a highly concentrated DMSO stock directly into the final aqueous buffer. First, create an intermediate dilution in your assay buffer. For example, dilute your 10 mM stock 1:100 into the buffer to create a 100 µM solution with 1% DMSO. This can then be used for subsequent serial dilutions.[1]

  • Gentle Heating and Mixing: Pre-warming your aqueous buffer to your experimental temperature (e.g., 37°C) and vortexing during the addition of the compound stock can sometimes prevent immediate precipitation.[2][3] However, be cautious, as prolonged heating can degrade the compound.[2]

Q3: I've tried everything, but 2N-PPT still seems to be precipitating at my desired assay concentration. What are my options?

A3: If standard methods fail, you may need to employ more advanced formulation strategies. These aim to increase the apparent solubility of the compound in the aqueous phase.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8][9] They can encapsulate hydrophobic molecules like 2N-PPT, forming an "inclusion complex" that is water-soluble.[7][9][10] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used for this purpose.[8]

  • Co-solvents and Surfactants: The addition of a small percentage of a water-miscible co-solvent can increase solubility.[11][12] Surfactants, such as Tween 80, can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in the aqueous medium.[12]

  • pH Adjustment: If 2N-PPT has ionizable functional groups, adjusting the pH of the assay buffer can significantly alter its solubility.[3] For example, a basic compound will be more soluble in an acidic buffer, and vice-versa.

Q4: How can I determine the actual soluble concentration of 2N-PPT in my specific assay buffer?

A4: You should perform a kinetic solubility assay. This experiment will give you a good estimate of the maximum concentration at which your compound will remain in solution under your specific assay conditions. This is a critical step to ensure that the concentrations you are testing are real and not just nominal. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: Could the solubility issues be affecting my assay results, making it seem like the compound is inactive?

A5: Absolutely. If the compound precipitates out of solution, its effective concentration is much lower than what you calculated.[13] This is a common reason for false negatives in screening campaigns.[13] It is crucial to confirm the solubility of your compound at the tested concentrations to have confidence in your biological data.

Troubleshooting Workflow

When encountering solubility issues, a systematic approach is essential. The following diagram outlines a decision-making process for troubleshooting.

G start Start: Compound (2N-PPT) received stock Prepare 10-50 mM stock in 100% DMSO start->stock check_stock Visually inspect stock. Is it a clear solution? stock->check_stock dilute Dilute stock into aqueous assay buffer check_stock->dilute Yes troubleshoot_stock Troubleshoot Stock Prep: - Gentle warming (37°C) - Sonication - Try alternative solvent (e.g., DMF) check_stock->troubleshoot_stock No check_precipitate Observe for precipitation (crashing out) dilute->check_precipitate success Proceed with Assay. Maintain final DMSO <0.5% check_precipitate->success No Precipitation troubleshoot_dilution Optimize Dilution Protocol: - Use intermediate dilution step - Pre-warm aqueous buffer - Vortex during addition check_precipitate->troubleshoot_dilution Precipitation Occurs troubleshoot_stock->stock troubleshoot_dilution->dilute solubility_assay Perform Kinetic Solubility Assay troubleshoot_dilution->solubility_assay Still Precipitates advanced Advanced Formulation: - Add Cyclodextrins (e.g., HP-β-CD) - Use co-solvents or surfactants - Adjust buffer pH solubility_assay->advanced retest Re-test at concentrations below measured solubility limit advanced->retest retest->success

Caption: A decision tree for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to estimate the kinetic solubility of 2N-PPT in your specific assay buffer using a 96-well plate format and measuring turbidity.

Materials:

  • 10 mM stock solution of 2N-PPT in 100% DMSO.

  • Assay buffer (the same buffer used in your final experiment).

  • 96-well clear-bottom plate.

  • Plate reader capable of measuring absorbance at a wavelength away from the compound's absorbance, e.g., 620 nm.

Procedure:

  • Prepare a Serial Dilution in DMSO: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of your 10 mM DMSO stock solution in 100% DMSO. This will create a range of concentrations.

  • Transfer to Assay Buffer: In a new 96-well plate (the "assay plate"), add 198 µL of your assay buffer to each well.

  • Initiate Precipitation: Transfer 2 µL from each well of the DMSO source plate to the corresponding well of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%. The top concentration will be 100 µM.

  • Incubate: Shake the assay plate for 1-2 hours at room temperature, protected from light.

  • Measure Turbidity: Read the absorbance (turbidity) of the plate at 620 nm.

  • Data Analysis: Plot the absorbance against the nominal compound concentration. The concentration at which a sharp increase in absorbance is observed is the approximate kinetic solubility limit.

Protocol 2: Preparing Working Solutions with an Intermediate Dilution Step

This protocol is designed to minimize precipitation when preparing final working solutions for a cell-based or biochemical assay.

Materials:

  • 10 mM stock solution of 2N-PPT in 100% DMSO.

  • Assay buffer or cell culture medium, pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions.

Procedure:

  • Prepare Intermediate Stock: Create a 100 µM intermediate stock solution by diluting your 10 mM DMSO stock 1:100 into the pre-warmed assay buffer. For example, add 5 µL of 10 mM stock to 495 µL of buffer. Vortex gently while adding. This solution now contains 1% DMSO.

  • Perform Serial Dilutions: Use the 100 µM intermediate stock to perform your serial dilutions directly in the assay buffer. This ensures that the DMSO concentration remains constant and low across all your test concentrations.

  • Vehicle Control: It is critical to prepare a matching vehicle control. Perform the exact same dilution steps using 100% DMSO instead of your compound stock. This control will be used for the baseline response in your assay.

  • Add to Assay: Add the final diluted compound solutions and the vehicle control to your assay wells. The final DMSO concentration will now be well below 1%, minimizing solvent-induced artifacts.

Data Summary Table

The following table summarizes typical final DMSO concentrations tolerated by various assay systems. It is crucial to determine the specific tolerance of your cell line or enzyme.[14]

Final DMSO ConcentrationTypical Tolerance in Robust Cell Lines (e.g., HeLa, HEK293)Typical Tolerance in Sensitive Cells (e.g., Primary Neurons)Recommendation
< 0.1% Generally well-tolerated for long-term exposure (>72h).Recommended for sensitive primary cells.Ideal for long-term exposure studies.
0.1% - 0.5% Well-tolerated for many cell lines for up to 72 hours.[4]May show some effects; validation is required.A common and generally safe range for most in vitro assays.
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation may be observed.[5]Often toxic.Short-term exposure (<24h) may be possible for robust lines.
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.[4][5]Highly toxic.Generally not recommended for cell-based assays.

Conclusion

Overcoming the solubility challenges of hydrophobic compounds like this compound is a critical step in obtaining reliable and reproducible data in biological assays. By understanding the underlying principles of solubility and employing a systematic troubleshooting approach, researchers can successfully navigate these issues. The key takeaways are to start with an appropriate organic solvent like DMSO, carefully manage the final solvent concentration in aqueous media, and be prepared to use formulation enhancers like cyclodextrins when necessary. Always validate the solubility of your compound under your specific experimental conditions to ensure the integrity of your results.

References

Technical Support Center: Optimizing Phosphatase Assays with 2-Naphthyl Phosphate (2-NPT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enzymatic reactions using 2-Naphthyl Phosphate (2-NPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into assay development and troubleshooting. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

A Critical Clarification: Phosphorylation vs. Dephosphorylation

Before proceeding, it is essential to clarify a common point of confusion. The topic is "optimizing reaction conditions for phosphorylation with 2-NPT." However, 2-Naphthyl Phosphate (2-NPT) is not a phosphoryl donor used in phosphorylation reactions, which are catalyzed by kinases .

Instead, 2-NPT is a substrate for phosphatases , enzymes that catalyze dephosphorylation (the removal of a phosphate group). In assays using 2-NPT, the goal is to measure the activity of a phosphatase. The enzyme hydrolyzes 2-NPT into 2-naphthol and inorganic phosphate. The resulting 2-naphthol is then detected, typically through colorimetric or fluorometric methods, to quantify enzyme activity.[1][2] This guide will therefore focus on the optimization and troubleshooting of phosphatase assays using 2-NPT.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a phosphatase assay using 2-NPT?

The assay relies on the enzymatic hydrolysis of the colorless 2-NPT substrate by a phosphatase. This reaction yields 2-naphthol. The detection of 2-naphthol is the basis for quantifying the enzyme's activity. There are two primary detection methods:

  • Colorimetric Detection: The liberated 2-naphthol is coupled with a diazonium salt (e.g., Fast Red TR) to produce a colored azo dye, which can be measured spectrophotometrically.[1][3]

  • Fluorometric Detection: The inherent fluorescence of the released 2-naphthol can be measured directly, offering a more sensitive detection method in some applications.[4]

Assay_Principle cluster_detection Detection Methods sub 2-Naphthyl Phosphate (Substrate, Non-fluorescent) enz Phosphatase (Enzyme) sub->enz prod 2-Naphthol (Product) enz->prod Hydrolysis color_reagent + Diazonium Salt prod->color_reagent Colorimetric fluoro_detect Measure Fluorescence (Ex/Em) prod->fluoro_detect Fluorometric color_product Colored Azo Dye (Measure Absorbance) color_reagent->color_product

Caption: Principle of 2-NPT phosphatase assays.

Q2: What is the single most critical parameter when designing a 2-NPT phosphatase assay?

The pH of the reaction buffer is paramount. Phosphatases are broadly classified by their optimal pH range. Using the wrong pH will lead to little or no enzyme activity.[2]

  • Acid Phosphatases: Exhibit optimal activity in acidic environments (typically pH 4.5-6.0). Acetate buffers are commonly used.[2][5]

  • Alkaline Phosphatases: Function best under alkaline conditions (typically pH 8.0-10.5). Tris-HCl or diethanolamine buffers are often employed.[1][2]

You must consult the literature for the specific pH optimum of your phosphatase of interest to select the appropriate buffer system.

Q3: What are the essential controls I must include in my experiment?

To ensure the validity of your results, every experiment should include the following controls:

  • "No Enzyme" Control: Contains all reaction components except the enzyme. This control is critical for measuring the rate of non-enzymatic substrate hydrolysis and correcting for background signal.[2]

  • "Substrate Only" Blank: Contains only the buffer and the 2-NPT substrate. This helps to check for contamination of the substrate with free 2-naphthol.[2]

  • Positive Control: A sample containing a known active phosphatase. This verifies that the assay components (buffer, substrate, detection reagents) are working correctly.

  • "No Substrate" Control: Contains the enzyme in buffer but no 2-NPT. This helps identify any interfering signals from the enzyme preparation or sample matrix.

Comprehensive Troubleshooting Guide

This section addresses common problems in a systematic, question-and-answer format, providing both the solution and the scientific reasoning.

Troubleshooting_Workflow start Unexpected Results? low_signal Problem: No or Low Signal start->low_signal high_bg Problem: High Background start->high_bg poor_rep Problem: Poor Reproducibility start->poor_rep check_ph 1. Verify Buffer pH Is it optimal for your enzyme? low_signal->check_ph check_no_enz 1. Analyze 'No Enzyme' Control High signal indicates spontaneous hydrolysis. high_bg->check_no_enz check_linearity 1. Check Reaction Linearity Perform time-course & enzyme titration. poor_rep->check_linearity check_enzyme 2. Check Enzyme Activity Run positive control. Check storage. check_ph->check_enzyme check_inhibitors 3. Suspect Inhibitors? Is buffer phosphate-free? check_enzyme->check_inhibitors check_sub_blank 2. Analyze 'Substrate Only' Blank High signal indicates contamination. check_no_enz->check_sub_blank check_endogenous 3. Endogenous Activity? Consider inhibitors like Levamisole. check_sub_blank->check_endogenous check_pipetting 2. Review Pipetting Technique Temperature, viscosity matter. check_linearity->check_pipetting check_reagents 3. Reagent Stability? Prepare substrate/coupler fresh. check_pipetting->check_reagents

Caption: A decision tree for troubleshooting 2-NPT assays.

Problem 1: No or Very Low Signal

  • Possible Cause 1: Incorrect Buffer pH.

    • Explanation: As stated, pH is the most critical factor. An acid phosphatase will show virtually no activity in an alkaline buffer, and vice-versa.[2]

    • Troubleshooting Steps:

      • Physically measure the pH of your prepared buffer to ensure it matches the required value.

      • Perform a pH profile experiment, testing a range of pH values around the expected optimum to pinpoint the ideal condition for your specific enzyme.

  • Possible Cause 2: Inactive Enzyme.

    • Explanation: Enzymes can lose activity due to improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) or degradation over time.

    • Troubleshooting Steps:

      • Confirm that the enzyme has been stored according to the manufacturer's recommendations.

      • Run a positive control with a fresh or trusted batch of active phosphatase to validate that the assay setup itself is functional.[2]

  • Possible Cause 3: Presence of Inhibitors.

    • Explanation: Phosphatases are strongly inhibited by their product, inorganic phosphate. Using a buffer that contains phosphate (e.g., PBS) will inhibit the reaction.[2] Complex samples like cell lysates may also contain endogenous inhibitors.

    • Troubleshooting Steps:

      • Ensure all buffers and reagent solutions are prepared with phosphate-free water.

      • If using complex samples, perform a spike-and-recovery experiment: add a known amount of active phosphatase to your sample. If the activity is lower than expected, it indicates the presence of inhibitors in your sample matrix.

Problem 2: High Background Signal

  • Possible Cause 1: Spontaneous Substrate Hydrolysis.

    • Explanation: At non-optimal pH or elevated temperatures, the phosphate ester bond in 2-NPT can hydrolyze non-enzymatically, releasing 2-naphthol and generating a false-positive signal.[2]

    • Troubleshooting Steps:

      • Always run a "no enzyme" control under the exact same conditions (buffer, temperature, incubation time).

      • Subtract the signal from this control from all your experimental readings to correct for non-enzymatic hydrolysis.

      • Avoid unnecessarily high incubation temperatures. Perform incubations at 37°C unless otherwise specified.[6]

  • Possible Cause 2: Substrate Contamination.

    • Explanation: The 2-NPT substrate powder may be contaminated with free 2-naphthol from degradation during storage.

    • Troubleshooting Steps:

      • Run a "substrate only" blank. A high signal indicates contamination.

      • If contamination is detected, use a new, higher-purity lot of 2-NPT.

  • Possible Cause 3: Endogenous Phosphatase Activity.

    • Explanation: When working with crude cell or tissue lysates, they will contain their own native phosphatases that can react with the substrate.[6]

    • Troubleshooting Steps:

      • If you are studying a specific phosphatase, you may need to inhibit the activity of others. For example, levamisole (1 mM) is a common inhibitor of most tissue non-specific alkaline phosphatases and can be added to the reaction mix.[6]

Problem 3: Poor Reproducibility / High Inter-Assay Variability

  • Possible Cause 1: Non-Linear Reaction Rate.

    • Explanation: For accurate and reproducible measurements, the reaction should be in the linear range with respect to time and enzyme concentration. If the incubation time is too long or the enzyme concentration is too high, the substrate becomes depleted, and the reaction rate plateaus, leading to inconsistent results.

    • Troubleshooting Steps:

      • Time-Course Experiment: Measure product formation at several time points (e.g., 5, 10, 15, 30, 60 minutes) to identify the time window during which the reaction is linear.[7]

      • Enzyme Titration: Test a range of enzyme concentrations to find one that yields a robust signal within the linear time range.

  • Possible Cause 2: Reagent Instability.

    • Explanation: Both the 2-NPT substrate solution and the diazonium salt coupling agent can be unstable.[6] Using solutions prepared on different days can introduce variability.

    • Troubleshooting Steps:

      • Always prepare the substrate solution and the diazonium salt solution fresh just before use.[6]

      • Protect these solutions from light, as they can be light-sensitive.

Data Summary & Recommended Starting Conditions

The following tables provide a starting point for assay optimization. Final conditions must be determined empirically for each specific enzyme and experimental setup.

Table 1: Recommended Starting Conditions for Phosphatase Assays using 2-NPT

ParameterAcid PhosphataseAlkaline PhosphataseRationale & Key Considerations
pH Range 4.5 - 6.08.0 - 10.5The most critical parameter for enzyme activity.[2]
Typical Buffer 50 mM Acetate50-100 mM Tris-HClMust be phosphate-free.[2]
2-NPT Conc. 1 - 10 mM1 - 10 mMShould be optimized; ideally at or above the Km value if known.
Temperature 37°C37°CHigher temperatures can increase non-enzymatic hydrolysis.[2][6]
Incubation Time 15 - 60 min15 - 60 minMust be determined via a time-course experiment to ensure linearity.[7]
Cofactors Generally not required1-10 mM MgCl₂Required by many alkaline phosphatases.[8]
Inhibitors N/A1 mM LevamisoleUse to inhibit endogenous non-intestinal alkaline phosphatases.[6]

Standardized Experimental Protocols

Protocol 1: General Colorimetric Assay for Phosphatase Activity

This protocol uses a diazonium salt for color development.

  • Reagent Preparation:

    • Assay Buffer: Prepare the appropriate buffer (e.g., 50 mM Acetate, pH 5.5 for acid phosphatase; 100 mM Tris-HCl, pH 9.5 with 5 mM MgCl₂ for alkaline phosphatase).

    • Substrate Solution: Prepare a 10 mM stock of 2-NPT in your assay buffer. Prepare fresh.

    • Coupling Agent: Prepare a 1 mg/mL solution of a diazonium salt (e.g., Fast Red TR Salt) in water or buffer. Prepare fresh and protect from light.[3]

    • Stop Solution (Optional): 0.1 M NaOH can be used to stop the reaction.

  • Assay Procedure (96-well plate format):

    • Set up all necessary controls (no enzyme, substrate only, etc.).

    • To each well, add 50 µL of your sample (e.g., purified enzyme or cell lysate diluted in assay buffer).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to each well.

    • Incubate at 37°C for the predetermined linear time (e.g., 30 minutes). Protect from light.

    • Add 50 µL of the Coupling Agent solution to each well to develop the color.

    • (Optional) After color development (5-10 min), add 50 µL of Stop Solution.

    • Read the absorbance at the appropriate wavelength for the resulting azo dye (e.g., ~540 nm for Fast Red TR).[1]

References

stability of (2-Nitrophenyl)-phosphoric triamide under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Last Updated: 2025-12-12

Welcome to the technical support guide for (2-Nitrophenyl)-phosphoric triamide (2-NPT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the handling and stability of 2-NPT, particularly concerning its sensitivity to pH.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with 2-NPT, focusing on unexpected degradation, inconsistent results, and analytical challenges.

Issue 1.1: Rapid Degradation of 2-NPT in Aqueous Solution

Symptoms:

  • A rapid decrease in the concentration of 2-NPT as measured by HPLC.

  • Appearance of unexpected peaks in the chromatogram.

  • Inconsistent biological or enzymatic assay results.

Root Cause Analysis: this compound, like many phosphoramidates, is susceptible to hydrolysis, and the rate of this degradation is highly dependent on pH. The P-N (phosphorus-nitrogen) bond is particularly labile under acidic conditions.[1] This is due to the protonation of the nitrogen atom, which makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[1]

Solution:

  • pH Control: Maintain the pH of your stock solutions and experimental buffers in the neutral to slightly alkaline range (pH 7.0 - 8.5). Phosphoramidates are comparatively stable at neutral and higher pHs.[1]

  • Buffer Selection: Use a well-buffered system to prevent localized pH shifts, especially when adding other reagents. Phosphate or borate buffers are suitable choices.

  • Temperature Management: Store stock solutions at -20°C or -80°C. For experiments, perform dilutions and manipulations on ice to minimize thermal degradation. While specific data is limited, higher temperatures can risk decomposition.[2]

  • Fresh Preparations: Prepare aqueous solutions of 2-NPT fresh for each experiment to avoid significant hydrolysis over time.

Issue 1.2: Inconsistent Urease Inhibition Assay Results

Symptoms:

  • High variability in the measured IC50 values.

  • A gradual loss of inhibitory activity over the course of an experiment.

Root Cause Analysis: The inhibitory activity of 2-NPT is directly related to its structural integrity. Degradation of the parent molecule will lead to a loss of efficacy. Inconsistent results often stem from uncontrolled variations in the pH of the assay buffer, which can be influenced by the dissolution of urea or other components. This compound is a potent urease inhibitor used to mitigate nitrogen loss from urea-based fertilizers by blocking the enzyme's active site.[2]

Solution:

  • Pre-dissolution pH Check: Ensure your assay buffer is at the optimal pH after the addition of all components (e.g., urea) and just before the addition of 2-NPT.

  • Solvent for Stock Solution: Prepare the primary stock solution of 2-NPT in an anhydrous, inert organic solvent like DMSO or DMF, where it is more stable. Make further dilutions into the aqueous assay buffer immediately before use.

  • Control Experiments: Run a time-course experiment without the enzyme to quantify the rate of 2-NPT degradation in your specific assay buffer. This will help you establish a stable time window for your measurements.

Issue 1.3: Challenges in HPLC Analysis and Purification

Symptoms:

  • Tailing peaks or the appearance of multiple, poorly resolved peaks.

  • Difficulty in obtaining a pure fraction during preparative chromatography.

Root Cause Analysis: The acidic conditions often used in reverse-phase HPLC can accelerate the hydrolysis of 2-NPT on the column. The choice of mobile phase and additives is critical.

Solution:

  • Mobile Phase Optimization: A reverse-phase HPLC method using a mobile phase of acetonitrile and water with phosphoric acid has been described.[3] However, for mass spectrometry (MS) compatibility, it is recommended to replace phosphoric acid with formic acid.[3]

  • pH of Mobile Phase: If degradation is suspected, adjust the mobile phase to a neutral or slightly basic pH. This may require a different column chemistry (e.g., a hybrid-silica or polymer-based stationary phase) that is stable at higher pH values.

  • Rapid Analysis: Keep run times as short as possible to minimize on-column degradation. UPLC (Ultra-Performance Liquid Chromatography) systems can be advantageous.[3]

  • Purification Strategy: For preparative work, consider alternative purification techniques such as flash chromatography with a non-acidic solvent system or recrystallization if a suitable solvent is found.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 2-NPT degradation in aqueous solutions?

A1: The primary degradation pathway for 2-NPT in aqueous solution is acid-catalyzed hydrolysis of the phosphoramidate (P-N) bond.[1][4] Under acidic conditions (pH < 7), the nitrogen atom of the P-N bond is protonated. This increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.[1] This leads to the cleavage of the P-N bond, resulting in the formation of phosphoric acid diamide and 2-nitroaniline. The reaction is significantly slower in neutral and alkaline solutions.[1]

Q2: How should I prepare and store stock solutions of 2-NPT?

A2:

  • Short-term (days): For immediate use, dissolve 2-NPT in a high-quality, anhydrous organic solvent such as DMSO or DMF. Store at 4°C, protected from light and moisture.

  • Long-term (weeks to months): For long-term storage, it is best to store the compound as a dry, crystalline solid at -20°C in a desiccator.[5] If a stock solution is necessary, prepare it in an anhydrous organic solvent, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.

Q3: At what pH range is 2-NPT most stable?

A3: Phosphoramidates, in general, exhibit greater stability in neutral to alkaline conditions (pH ≥ 7).[1] The rate of hydrolysis is significantly accelerated under acidic conditions (pH < 6).[4] For experimental work, it is advisable to maintain the pH between 7.0 and 8.5 to ensure the integrity of the compound.

Q4: What are the expected degradation products of 2-NPT, and how can I detect them?

A4: The primary degradation products from the hydrolysis of the P-N bond are 2-nitroaniline and phosphoric acid diamide . These can be monitored using reverse-phase HPLC with UV detection. 2-nitroaniline is a chromophoric compound and should be readily detectable. Mass spectrometry can be used to confirm the identity of the degradation products.

Q5: Can I use 2-NPT in cell-based assays?

A5: Yes, but with careful consideration of the cell culture medium's pH. Most cell culture media are buffered around pH 7.2-7.4, which is favorable for 2-NPT stability. However, cellular metabolism can lead to localized acidification. It is crucial to:

  • Prepare fresh dilutions of 2-NPT in the medium for each experiment.

  • Include appropriate controls to assess the stability of the compound over the duration of the assay.

  • Consider the potential for enzymatic degradation by cellular phosphatases or other enzymes, although hydrolysis is the primary concern.

Section 3: Experimental Protocols & Data

Protocol 3.1: Standard Procedure for Assessing 2-NPT Stability

This protocol outlines a general method to determine the stability of 2-NPT in a specific buffer.

Materials:

  • This compound (2-NPT)

  • Anhydrous DMSO

  • Buffers of varying pH (e.g., pH 4.0, 5.5, 7.4, 8.5)

  • HPLC system with a C18 column and UV detector

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a 10 mM stock solution of 2-NPT in anhydrous DMSO.

  • For each pH condition to be tested, dilute the 2-NPT stock solution to a final concentration of 100 µM in the respective pre-warmed buffer (e.g., at 37°C).

  • Immediately after dilution (t=0), take an aliquot, quench any potential reaction by diluting with the mobile phase, and inject it into the HPLC to determine the initial concentration.

  • Incubate the remaining solutions at the desired temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench, and analyze by HPLC.

  • Calculate the percentage of 2-NPT remaining at each time point relative to the t=0 concentration.

  • Plot the percentage of remaining 2-NPT versus time for each pH condition.

Table 3.1: Representative Stability Data of a Phosphoramidate at 37°C

Note: This is illustrative data for a generic phosphoramidate and should be experimentally verified for 2-NPT.

pH of Buffer% Remaining after 8 hours% Remaining after 24 hours
4.0< 10%Not Detectable
5.5~ 40%~ 15%
7.4> 95%~ 90%
8.5> 98%> 95%

Section 4: Visual Diagrams

Diagram 4.1: pH-Dependent Hydrolysis of this compound

This diagram illustrates the acid-catalyzed cleavage of the P-N bond.

G cluster_acid Acidic Conditions (pH < 7) cluster_neutral Neutral/Alkaline Conditions (pH ≥ 7) NPT This compound Protonated_NPT Protonated Intermediate (N-protonated) NPT->Protonated_NPT H⁺ Stable_NPT This compound (Relatively Stable) Products Degradation Products: 2-Nitroaniline + Phosphoric Acid Diamide Protonated_NPT->Products Nucleophilic Attack H2O H₂O (Nucleophile) H2O->Products workflow prep Prepare 10 mM 2-NPT Stock in Anhydrous DMSO dilute Dilute Stock into Buffers (pH 4.0, 5.5, 7.4, 8.5) to 100 µM prep->dilute t0 Analyze t=0 Sample via HPLC dilute->t0 incubate Incubate Solutions at 37°C dilute->incubate data Calculate % Remaining and Plot vs. Time t0->data sampling Withdraw Aliquots at Multiple Time Points incubate->sampling hplc_analysis Analyze Samples via HPLC sampling->hplc_analysis hplc_analysis->data

References

Technical Support Center: Degradation Pathways of 2-Nitrotoluene (2-NPT) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of 2-nitrotoluene (2-NPT). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research on 2-NPT degradation pathways. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and ensure the scientific integrity of your findings.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the study of 2-NPT degradation.

Issue 1: Low or No Degradation of 2-NPT Observed

Possible Causes and Solutions:

  • Inappropriate Microbial Consortium: The microbial population in your environmental sample may lack the specific enzymes required for 2-NPT degradation.

    • Solution: Enrichment cultures are highly recommended. Isolate and cultivate bacterial consortia from soil or water samples with a history of nitroaromatic compound contamination by providing 2-NPT as the sole source of carbon and energy.[1][2]

  • Suboptimal Environmental Conditions: Temperature, pH, and oxygen availability significantly influence microbial activity.

    • Solution: Optimize these parameters based on the source of your microbial culture. Most studies report successful degradation at a pH range of 7.0-8.0 and temperatures between 30-37°C for mesophilic organisms. Ensure adequate aeration for aerobic degradation studies.

  • Nutrient Limitation: A lack of essential nutrients can hinder microbial growth and metabolic activity.

    • Solution: Supplement your culture medium with essential mineral salts. A standard minimal salts medium should be sufficient.

  • Toxicity of 2-NPT: High concentrations of 2-NPT can be toxic to microorganisms, inhibiting their growth and degradative capabilities.[3][4][5]

    • Solution: Start with a lower concentration of 2-NPT (e.g., 50-100 mg/L) and gradually increase it as the microbial culture adapts.

Issue 2: Accumulation of Intermediates and Incomplete Degradation

Possible Causes and Solutions:

  • Enzyme Inhibition: The accumulation of metabolic intermediates, such as catechols, can sometimes inhibit downstream enzymatic activity.

    • Solution: Monitor the concentration of key intermediates like 3-methylcatechol. If accumulation is observed, consider investigating the activity of catechol 2,3-dioxygenase.[6][7]

  • Rate-Limiting Step: One of the enzymatic reactions in the degradation pathway may be significantly slower than the others.

    • Solution: Identify the accumulating metabolite using analytical techniques like HPLC or GC-MS. This will point to the enzymatic step that is rate-limiting. Further studies on the specific enzyme kinetics may be necessary.

  • Shift to Anaerobic Conditions: In poorly aerated cultures, the depletion of oxygen can lead to a shift from aerobic to anaerobic metabolic pathways, which may be less efficient or follow different routes.

    • Solution: Ensure consistent and adequate aeration in your bioreactors. Monitor dissolved oxygen levels to maintain aerobic conditions.

Issue 3: Difficulty in Identifying Degradation Metabolites

Possible Causes and Solutions:

  • Low Concentration of Metabolites: The transient nature of some intermediates can make their detection challenging.

    • Solution: Optimize your sampling time points. Collect samples more frequently during the initial stages of degradation. Concentrate your sample extracts before analysis to increase the metabolite concentration.

  • Inadequate Analytical Method: The chosen analytical technique may not be sensitive or specific enough to detect the expected metabolites.

    • Solution: Employ high-performance liquid chromatography (HPLC) with a UV or mass spectrometry (MS) detector for the analysis of 2-NPT and its polar metabolites. Gas chromatography (GC) coupled with MS is also a powerful tool, especially for more volatile intermediates.[8][9][10]

  • Matrix Interference: Components in your environmental sample matrix (e.g., humic acids in soil) can interfere with the analytical measurement.

    • Solution: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary aerobic degradation pathways for 2-NPT?

A1: The most well-documented aerobic degradation pathway for 2-NPT is initiated by a dioxygenase enzyme. This enzyme incorporates two oxygen atoms into the aromatic ring, leading to the formation of 3-methylcatechol and the release of the nitro group as nitrite.[1][2][6][7] The 3-methylcatechol then undergoes ring cleavage via the meta-pathway, catalyzed by catechol 2,3-dioxygenase, and is further metabolized to central cellular metabolites.[6][7]

Q2: Are there known anaerobic degradation pathways for 2-NPT?

A2: While aerobic degradation is more extensively studied for 2-NPT, anaerobic transformation of nitroaromatic compounds typically involves the reduction of the nitro group. This can lead to the formation of corresponding amino compounds, such as 2-aminotoluene.[11] These reduced intermediates may then be susceptible to further degradation.

Q3: What are the key enzymes involved in the aerobic degradation of 2-NPT?

A3: The key enzymes are:

  • 2-Nitrotoluene dioxygenase: Catalyzes the initial attack on the aromatic ring, leading to the formation of 3-methylcatechol.

  • Catechol 2,3-dioxygenase: Responsible for the meta-cleavage of the 3-methylcatechol ring.[6][7]

Q4: What environmental factors influence the rate of 2-NPT degradation?

A4: Several factors can influence the degradation rate:

  • Oxygen: Aerobic degradation pathways are generally faster and more complete.

  • pH: A neutral to slightly alkaline pH (7.0-8.0) is often optimal for the degrading microorganisms.

  • Temperature: Mesophilic conditions (30-37°C) are typically favorable.

  • Nutrient Availability: The presence of essential nutrients (nitrogen, phosphorus, etc.) is crucial for microbial growth and activity.

  • Bioavailability: The solubility and adsorption of 2-NPT in soil and water can affect its availability to microorganisms.

Q5: Is 2-NPT toxic to the environment and human health?

A5: Yes, 2-nitrotoluene is considered a toxic and potentially carcinogenic compound.[3][4][5][12] Its degradation products can also exhibit toxicity, although they are generally less toxic than the parent compound.[13] Therefore, understanding its environmental fate and degradation is crucial for risk assessment and bioremediation strategies.

Section 3: Experimental Protocols and Data

Protocol 1: Enrichment and Isolation of 2-NPT Degrading Bacteria
  • Sample Collection: Collect soil or water samples from a site with a history of industrial pollution, particularly with nitroaromatic compounds.

  • Enrichment:

    • Prepare a minimal salts medium (MSM) containing 2-NPT (100 mg/L) as the sole carbon and nitrogen source.

    • Inoculate 100 mL of MSM with 1 g of soil or 1 mL of water.

    • Incubate at 30°C with shaking (150 rpm) for 7-10 days.

  • Sub-culturing: Transfer 10 mL of the enriched culture to 90 mL of fresh MSM with 2-NPT and incubate under the same conditions. Repeat this step 3-4 times to select for a robust 2-NPT-degrading consortium.

  • Isolation:

    • Serially dilute the final enrichment culture and plate onto MSM agar plates containing 2-NPT.

    • Incubate at 30°C until colonies appear.

    • Isolate distinct colonies and purify by re-streaking.

  • Characterization: Identify the isolated strains using 16S rRNA gene sequencing and test their individual 2-NPT degradation capabilities in liquid culture.

Protocol 2: Analysis of 2-NPT and Metabolites by HPLC
  • Sample Preparation:

    • Collect 1 mL of culture supernatant at various time points.

    • Centrifuge at 10,000 x g for 10 minutes to remove bacterial cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 254 nm or a mass spectrometer for more definitive identification.

  • Quantification: Prepare standard curves for 2-NPT and any available metabolite standards to quantify their concentrations in the samples.

Table 1: Typical Degradation Efficiency of 2-NPT by Different Bacterial Strains
Bacterial StrainInitial 2-NPT Conc. (mg/L)Time for >90% DegradationKey Metabolite DetectedReference
Pseudomonas sp. JS4210048 hours3-Methylcatechol[6]
Micrococcus sp. SMN-115072 hours3-Methylcatechol[1][2]
Burkholderia cepacia20096 hours3-Methyl-4-nitrocatechol[14][15]

Section 4: Visualizations

Diagram 1: Aerobic Degradation Pathway of 2-Nitrotoluene

G NPT 2-Nitrotoluene MC 3-Methylcatechol NPT->MC 2-Nitrotoluene dioxygenase Nitrite Nitrite (NO2-) NPT->Nitrite RingCleavage Ring Cleavage Products MC->RingCleavage Catechol 2,3-dioxygenase (meta-cleavage) TCA TCA Cycle RingCleavage->TCA Further Metabolism

Caption: Aerobic degradation pathway of 2-NPT.

Diagram 2: Experimental Workflow for Studying 2-NPT Biodegradation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Environmental Sample (Soil/Water) Enrichment Enrichment Culture Sample->Enrichment Isolation Isolate Pure Strains Enrichment->Isolation Biodegradation Biodegradation Assay (Liquid Culture) Isolation->Biodegradation Sampling Time-course Sampling Biodegradation->Sampling Extraction Sample Extraction & Cleanup Sampling->Extraction HPLC HPLC/GC-MS Analysis Extraction->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for 2-NPT biodegradation study.

References

minimizing by-product formation in N-(2-Nitrophenyl)phosphoric triamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-Nitrophenyl)phosphoric triamide (2-NPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure a successful and high-purity synthesis. Our focus is on minimizing by-product formation through a deep understanding of the reaction mechanisms and optimal experimental conditions.

Introduction to 2-NPT Synthesis

N-(2-Nitrophenyl)phosphoric triamide is a potent urease inhibitor with significant applications in agriculture and as a potential therapeutic agent.[1] The synthesis typically proceeds via the reaction of 2-nitroaniline with a phosphorus agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), followed by ammonolysis. While the synthesis appears straightforward, the formation of by-products can significantly impact the yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Minimizing By-product Formation

This section addresses common issues encountered during the synthesis of 2-NPT, providing insights into their causes and actionable solutions.

Issue 1: Low Yield and Presence of a Major Impurity

Question: My final product shows a low yield and a significant impurity that is difficult to remove by simple washing. What is this impurity and how can I prevent its formation?

Answer:

The most common and troublesome by-product in 2-NPT synthesis is N,N'-bis(2-nitrophenyl)phosphoric triamide . This "bis-adduct" arises from the reaction of the intermediate, N-(2-nitrophenyl)phosphoric acid amide dichloride, with another molecule of 2-nitroaniline instead of ammonia. Its similar polarity to the desired product makes it difficult to separate by standard purification techniques.

Root Causes and Preventative Measures:

  • Incorrect Stoichiometry and Order of Addition: The molar ratio of the phosphorus reagent to 2-nitroaniline is critical. An insufficient excess of the phosphorus reagent can leave unreacted 2-nitroaniline available to react with the intermediate.

    • Solution (POCl₃ method): When using phosphorus oxychloride, a common approach involves the dropwise addition of POCl₃ to a solution of 2-nitroaniline and a base like pyridine at low temperatures (e.g., 0 °C). This ensures that the 2-nitroaniline is consumed in the initial phosphorylation step.

    • Solution (PCl₅ method): A highly effective method to suppress the formation of the bis-adduct is to add the 2-nitroaniline solution slowly to a suspension of excess phosphorus pentachloride. This maintains a high concentration of the phosphorus reagent throughout the addition, favoring the formation of the desired mono-substituted intermediate.

  • Sub-optimal Reaction Temperature: Higher temperatures can accelerate the side reaction leading to the bis-adduct.

    • Solution: Maintain strict temperature control throughout the reaction. For the initial phosphorylation, temperatures around 0 °C are recommended. During the subsequent steps, avoid excessive heating.

Visualizing the Reaction Pathway and By-product Formation:

G TwoNitroaniline 2-Nitroaniline Intermediate N-(2-Nitrophenyl)phosphoric acid amide dichloride TwoNitroaniline->Intermediate Phosphorylation Byproduct N,N'-bis(2-nitrophenyl)phosphoric triamide (By-product) TwoNitroaniline->Byproduct PCl5 PCl₅ (excess) PCl5->Intermediate Product N-(2-Nitrophenyl)phosphoric triamide (Desired Product) Intermediate->Product Ammonolysis Intermediate->Byproduct Side Reaction (excess 2-nitroaniline) Ammonia NH₃ Ammonia->Product G Start Start Ammonolysis CheckStirring Is stirring efficient? Start->CheckStirring ImproveStirring Increase stirring speed or use a mechanical stirrer CheckStirring->ImproveStirring No CheckTemp Is temperature below 0 °C? CheckStirring->CheckTemp Yes ImproveStirring->CheckStirring CoolMixture Cool the reaction mixture CheckTemp->CoolMixture No CheckAmmonia Is ammonia addition slow and controlled? CheckTemp->CheckAmmonia Yes CoolMixture->CheckTemp SlowAddition Reduce the rate of ammonia addition CheckAmmonia->SlowAddition No Success Homogeneous reaction mixture, proceed with work-up CheckAmmonia->Success Yes SlowAddition->CheckAmmonia

References

Technical Support Center: Enhancing the Stability of 2-NPT in Fertilizer Blends

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of N-(n-propyl)thioposphoric triamide (2-NPT) in fertilizer formulations. As a potent urease inhibitor, 2-NPT plays a crucial role in improving nitrogen use efficiency by delaying the hydrolysis of urea.[1][2] However, its chemical nature makes it susceptible to degradation, which can compromise its efficacy. This guide provides in-depth troubleshooting advice and detailed protocols to help you diagnose and resolve stability challenges in your research and formulation development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding 2-NPT stability.

Q1: What are the primary drivers of 2-NPT degradation in a fertilizer blend? A: The stability of 2-NPT, a thiophosphoric triamide, is primarily compromised by two factors: hydrolysis and thermal degradation.[3]

  • Hydrolysis: This is the chemical breakdown of 2-NPT in the presence of water. The rate of hydrolysis is highly sensitive to the pH of the microenvironment within the fertilizer granule. Both acidic and alkaline conditions can catalyze this degradation.[4][5][6]

  • Thermal Stress: Elevated temperatures, whether during the manufacturing and blending process or during storage in warm climates, can accelerate the rate of chemical breakdown.[7][8]

Q2: How does the pH of the fertilizer blend impact 2-NPT's half-life? A: The pH is a critical factor. Studies on the analogous compound NBPT show that degradation is significantly faster in acidic soils compared to neutral or alkaline conditions.[5][9] For instance, the half-life of NBPT can be as short as 0.4 days in acidic soil, while it extends to over 2 days in alkaline soils.[5][9] This occurs because the P-N and P-S bonds in the molecule are susceptible to acid-catalyzed hydrolysis.[4][10] Therefore, controlling the pH of your formulation is a key strategy for enhancing stability.

Q3: What is the expected shelf-life of 2-NPT in a standard urea blend? A: The shelf-life is highly variable and depends on formulation quality, storage conditions (temperature and humidity), and the presence of other active ingredients. While products containing the similar urease inhibitor NBPT can stop volatilization for up to 14 days in the soil, its stability within the fertilizer blend itself is a different matter.[11] Under ideal conditions (low moisture, neutral pH, controlled temperature), a well-formulated product can be stable for several months. However, under suboptimal conditions, significant degradation can occur in a matter of weeks.

Q4: Can I blend 2-NPT-treated urea with phosphate-based fertilizers like MAP or DAP? A: Caution is advised. Blending urea with monoammonium phosphate (MAP) or diammonium phosphate (DAP) can be problematic. Some phosphate fertilizers can create an acidic microenvironment, which accelerates the hydrolysis of 2-NPT.[9][12][13] Furthermore, certain blends, particularly with superphosphates, can lead to the formation of sticky urea phosphate or release moisture, creating an unfavorable environment for 2-NPT.[12][13] A small-scale compatibility test is always recommended before large-scale blending.[13]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for identifying and solving complex stability issues.

Issue 1: Rapid Loss of 2-NPT Potency in a Solid Fertilizer Blend

You've quantified the 2-NPT content in your blend post-production and after a short storage period, only to find a significant drop in concentration. This points to accelerated degradation.

Potential Causes:

  • Excess Moisture: The presence of water is the primary prerequisite for hydrolysis.

  • Adverse pH: The blend may have an inherently acidic or alkaline pH.

  • Incompatible Components: Other materials in the blend are reacting with or catalytically degrading the 2-NPT.

Diagnostic Workflow & Protocols

The following workflow will help you systematically isolate the root cause of instability.

G Start Start: High 2-NPT Degradation Observed Moisture Step 1: Quantify Moisture (Karl Fischer Titration) Start->Moisture CheckMoisture Is Moisture > 0.5% w/w? Moisture->CheckMoisture HighMoisture Root Cause: Hydrolysis Driven by Excess Water CheckMoisture->HighMoisture Yes pH_Analysis Step 2: Measure pH of a 10% Slurry CheckMoisture->pH_Analysis No CheckpH Is pH < 6.0 or > 8.0? pH_Analysis->CheckpH AdversepH Root Cause: Acid/Base-Catalyzed Hydrolysis CheckpH->AdversepH Yes Compatibility Step 3: Conduct Component Compatibility Study CheckpH->Compatibility No Incompatible Root Cause: Chemical Incompatibility Compatibility->Incompatible

Caption: Diagnostic workflow for troubleshooting 2-NPT instability.

Experimental Protocols

  • Protocol 1: Quantification of 2-NPT via HPLC

    • Sample Preparation: Accurately weigh 5 g of the fertilizer blend. Dissolve in 50 mL of a mobile phase solvent (e.g., acetonitrile/water mixture).

    • Extraction: Sonicate the solution for 15 minutes, then agitate on a mechanical shaker for 30 minutes to ensure complete extraction of 2-NPT.

    • Clarification: Centrifuge a portion of the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a UV detector set to an appropriate wavelength for 2-NPT. The mobile phase and gradient will depend on the specific method but is often a mix of acetonitrile and a buffered aqueous solution.

    • Quantification: Compare the peak area of the sample to a calibration curve generated from certified 2-NPT reference standards. Analytical methods for the related compound NBPT can be adapted.[9]

  • Protocol 2: pH Measurement of Fertilizer Slurry

    • Create a 10% (w/v) slurry by dissolving 10 g of the fertilizer blend in 100 mL of deionized water.

    • Stir the mixture vigorously for 5 minutes.

    • Allow the solids to settle, then measure the pH of the supernatant using a calibrated pH meter. This gives an indication of the microenvironment pH that the 2-NPT is exposed to upon moisture ingress.

Solutions & Mitigation Strategies

  • For High Moisture:

    • Process Control: Ensure all raw materials, especially urea, are dried to a moisture content below 0.3% before blending.

    • Use of Sealants: Incorporate a sealant or coating that acts as a moisture barrier on the final granule.

  • For Adverse pH:

    • Buffering Agents: Introduce a buffering agent to the formulation to maintain a pH in the optimal range of 6.5-7.5. Finely ground calcium carbonate or magnesium oxide can be effective, but compatibility must be verified.[14]

    • Material Selection: If blending with acidic components like superphosphates, consider using a granulated, coated form of the phosphate to create a physical barrier between the components.

Issue 2: Inconsistent Field Performance Despite Good Initial Potency

Your blend shows excellent 2-NPT concentration upon manufacturing, but field trials yield inconsistent results in reducing nitrogen loss. This often points to thermal degradation during storage or interactions in the soil.

Potential Causes:

  • Thermal Degradation: The product was exposed to high temperatures during transport or storage, degrading the 2-NPT before application.

  • Rapid Soil Degradation: Soil-specific properties (e.g., very low pH) are causing accelerated breakdown of 2-NPT upon application.[5][9]

Diagnostic Workflow & Protocols

G Start Start: Inconsistent Field Performance StabilityStudy Step 1: Conduct Accelerated Stability Study Start->StabilityStudy CheckStability Significant 2-NPT loss at 40-50°C? StabilityStudy->CheckStability ThermalIssue Root Cause: Poor Thermal Stability CheckStability->ThermalIssue Yes SoilIncubation Step 2: Perform Soil Incubation Study CheckStability->SoilIncubation No CheckSoil Is half-life shorter than expected? SoilIncubation->CheckSoil SoilIssue Root Cause: Adverse Soil Conditions (e.g., low pH) CheckSoil->SoilIssue Yes End Review Formulation for Soil-Specific Stabilizers CheckSoil->End No

Caption: Workflow for diagnosing inconsistent field performance.

Experimental Protocols

  • Protocol 3: Accelerated Thermal Stability Study

    • Divide a single batch of your 2-NPT fertilizer blend into three sets of sealed, airtight containers.

    • Store each set at a different, constant temperature: 25°C (control), 40°C, and 50°C.

    • At time points 0, 1, 2, 4, and 8 weeks, remove one sample from each temperature set.

    • Quantify the remaining 2-NPT concentration in each sample using the HPLC method described in Protocol 1.

    • Plot the percentage of remaining 2-NPT versus time for each temperature. Rapid degradation at 40°C and 50°C confirms poor thermal stability.

Data Presentation: Example Thermal Stability Data

Storage Time (Weeks)% 2-NPT Remaining (25°C)% 2-NPT Remaining (40°C)% 2-NPT Remaining (50°C)
0100%100%100%
199%92%81%
298%85%65%
497%71%40%
895%55%15%

Solutions & Mitigation Strategies

  • For Poor Thermal Stability:

    • Formulation Additives: Investigate the use of thermal stabilizers or protective coatings in your formulation. Certain polymers can be used to coat fertilizer granules, providing a degree of thermal insulation.

    • Process Optimization: Analyze your manufacturing process for high-temperature steps. If possible, reduce the temperature or duration of exposure during drying or coating phases.

    • Packaging and Storage: Recommend storage in cool, dry locations. Use packaging with better thermal insulation properties for products distributed in hot climates.

Part 3: Chemical Degradation Pathway Overview

Understanding the mechanism of degradation is key to preventing it. The primary non-biological degradation pathway for thiophosphoric triamides like 2-NPT in the blend is hydrolysis.

G NPT 2-NPT (Active Urease Inhibitor) Hydrolysis Hydrolysis NPT->Hydrolysis H2O H₂O (Moisture) H2O->Hydrolysis Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst->Hydrolysis catalyzes NPO 2-NPTO (Oxygen Analog) Hydrolysis->NPO P=S to P=O Degraded Further Degradation Products (Loss of Efficacy) NPO->Degraded

References

Technical Support Center: Interference Testing for 2-NPT Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitrophenyl-β-D-galactopyranoside (2-NPT) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interference testing in complex biological matrices. Here, we move beyond procedural checklists to explore the underlying scientific principles and provide robust troubleshooting strategies grounded in extensive field experience.

Introduction: The Challenge of Interference in 2-NPT Bioanalysis

The quantification of analytes in complex biological matrices such as plasma, serum, urine, or tissue homogenates is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[1][2] While 2-NPT assays, often employed in enzyme-linked immunosorbent assay (ELISA) formats, are powerful tools, their accuracy is highly susceptible to interference from endogenous and exogenous components within the sample matrix.[2][3][4]

Matrix effect is defined as the "direct or indirect alteration or interference in response due to the presence of unintended analytes (for analysis) or other interfering substances in the sample".[3] These effects can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[2][5] This guide provides a structured approach to identifying, understanding, and mitigating these interferences, ensuring the generation of reliable and reproducible data that meets stringent regulatory expectations.[2][6]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during 2-NPT analysis in a direct question-and-answer format. Each answer provides not just a solution, but the rationale behind the recommended course of action.

Question 1: My assay shows high variability between replicate samples from the same subject. What are the likely causes and how can I troubleshoot this?

Answer: High variability between replicates is a classic sign of inconsistent matrix effects or procedural inconsistencies.

Underlying Causes & Rationale:

  • Heterogeneity of the Matrix: Biological matrices are inherently variable between individuals and even within the same individual over time.[1] Components like lipids, proteins, and endogenous metabolites can differ, leading to inconsistent interference.

  • Non-Specific Binding: Interfering substances can non-specifically bind to the assay plate or antibodies, causing erratic signal generation.[7] Insufficient blocking or washing steps can exacerbate this issue.[7]

  • Pipetting Inaccuracy: Inconsistent sample or reagent volumes, especially when dealing with viscous matrices, can introduce significant error.[8]

Troubleshooting Workflow:

  • Evaluate Pipetting Technique: Use calibrated pipettes and employ reverse pipetting for viscous samples to ensure accurate volume delivery.[8]

  • Optimize Washing and Blocking Steps: Increase the number and duration of wash steps to more effectively remove unbound components.[7] Consider evaluating different blocking agents (e.g., BSA, casein) to identify the most effective one for your matrix.

  • Perform a Matrix Effect Assessment: As outlined in the ICH M10 guideline, evaluate the matrix effect by preparing Quality Control (QC) samples at low and high concentrations in at least six different individual sources of the matrix.[9][10] The accuracy and precision in all sources should be within ±15%.[11]

Workflow for Matrix Effect Assessment

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Obtain ≥ 6 unique matrix lots B Prepare Low & High QCs in each matrix lot A->B C Analyze QCs against a standard curve in a reference matrix B->C D Calculate Accuracy & Precision for each lot C->D E Acceptance Criteria Met? (Accuracy: ±15%, Precision: ≤15%) D->E F No Significant Matrix Effect E->F Yes G Significant Matrix Effect Identified E->G No H Implement Mitigation Strategies (e.g., Dilution, Extraction) G->H

Caption: Workflow for identifying and evaluating matrix effects.

Question 2: My assay consistently underestimates or overestimates the analyte concentration in my study samples compared to my QC samples. What's going on?

Answer: This points towards a systematic matrix effect where components in the study samples consistently suppress or enhance the assay signal.

Underlying Causes & Rationale:

  • Endogenous Counterparts or Metabolites: The matrix may contain endogenous molecules structurally similar to the analyte or its metabolites that cross-react with the assay antibodies.[1][12]

  • Differential Protein Binding: If your analyte binds to plasma proteins, variations in protein concentrations between your standard curve matrix and your study samples can lead to inaccurate quantification.

  • Presence of Co-administered Drugs: Other drugs or their metabolites present in the study samples could interfere with the assay.[2]

Troubleshooting Protocol: Specificity and Selectivity Evaluation

Specificity is the ability to unequivocally assess the analyte in the presence of components that are expected to be present, while selectivity assesses interference from non-specific matrix components.[1]

Step-by-Step Protocol:

  • Source Diverse Matrices: Obtain at least 10 individual blank matrix samples.[12] If applicable, include hemolyzed and lipemic samples.[12]

  • Spike at LLOQ and HQC: Prepare samples by spiking the analyte at the Lower Limit of Quantification (LLOQ) and a high QC concentration (HQC) into each of the individual blank matrices.[12]

  • Analyze and Evaluate:

    • Analyze the unspiked blank samples. At least 80% should have a response below the LLOQ.[12]

    • Analyze the spiked LLOQ and HQC samples.

  • Apply Acceptance Criteria:

    • For LLOQ samples, accuracy should be within ±25% of the nominal value for at least 80% of the samples.[12]

    • For HQC samples, accuracy should be within ±20% for at least 80% of the samples.[12]

ParameterAcceptance Criteria (ICH M10 / FDA)Rationale
Blank Sample Interference Response should be ≤ 20% of the LLOQ response.[9][13]Ensures that the baseline "noise" from the matrix does not significantly contribute to the analyte signal.
Selectivity at LLOQ Accuracy within ±25% of the nominal value.[12]Confirms the assay's ability to accurately quantify low concentrations of the analyte in different matrices.
Selectivity at HQC Accuracy within ±20% of the nominal value.[12]Verifies assay performance at higher concentrations across different matrices.
Question 3: I've identified a significant matrix effect. What are the most effective strategies to mitigate it?

Answer: Mitigating matrix effects is crucial for salvaging an assay. The most common and effective approach is sample dilution, but other methods like sample extraction can also be employed.[3][14]

Mitigation Strategies:

  • Sample Dilution (Minimum Required Dilution - MRD):

    • Principle: Diluting the sample with an appropriate assay buffer reduces the concentration of interfering substances to a level where they no longer significantly impact the assay.[3][15]

    • How-to: Start by performing serial dilutions of your matrix (e.g., 1:2, 1:5, 1:10) and spike the analyte to a known concentration. The goal is to find the lowest dilution factor that brings the recovery to within an acceptable range (typically 80-120%) without compromising the required sensitivity of the assay. This becomes your MRD.

    • Caveat: Excessive dilution may reduce the analyte concentration below the LLOQ of the assay.[3]

  • Sample Pre-treatment/Extraction:

    • Principle: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be used to remove interfering components from the sample before analysis.[4][14]

    • Application: While more common in LC-MS methods, these techniques can be adapted for immunoassays. For example, LLE with a non-polar solvent can remove lipids that may be causing interference.[14] This is a more involved process and requires re-validation of the modified method.

Logical Flow for Mitigating Matrix Interference

MitigationStrategy A Significant Matrix Effect Confirmed B Is Analyte Concentration Sufficiently High? A->B C Implement & Validate Minimum Required Dilution (MRD) B->C Yes D Evaluate Sample Pre-treatment Options (e.g., LLE, SPE) B->D No F Proceed with Validated Method C->F E Re-validate Assay with New Procedure D->E E->F

Caption: Decision tree for selecting a matrix effect mitigation strategy.

Frequently Asked Questions (FAQs)

Q1: What is the difference between selectivity and specificity in bioanalytical method validation? A1: Specificity is the ability of the assay to measure the analyte of interest in the presence of its metabolites, impurities, or co-administered drugs.[1] Selectivity, on the other hand, is the ability to differentiate and measure the analyte in the presence of non-specific interfering substances in the biological matrix itself.[9][10]

Q2: My commercial ELISA kit protocol doesn't mention interference testing for my specific matrix. What should I do? A2: Commercial kits, even when validated for general use, require validation for your specific application and matrix.[10] It is your responsibility to perform the necessary interference and selectivity testing using your specific complex matrix to ensure the data is reliable and meets regulatory standards.[10]

Q3: Can I use a "surrogate matrix" like PBS for my standard curve to avoid matrix effects? A3: Using a non-biological matrix for your standard curve while analyzing samples in a biological matrix is generally not recommended and contradicts regulatory guidance.[12] The calibration standards and QCs should be prepared in the same biological matrix as the study samples to ensure that the assay conditions are comparable.[12] This helps to account for any potential matrix effects.

Q4: What are hemolyzed and lipemic samples, and why are they important for interference testing? A4: Hemolyzed samples are those where red blood cells have ruptured, releasing hemoglobin and other intracellular components. Lipemic samples have a high concentration of lipids (fats). Both conditions can cause significant interference in immunoassays.[12] Regulatory guidelines recommend including these types of samples in your selectivity assessment to ensure the robustness of your method.[12]

Q5: What does "parallelism" mean in the context of ligand-binding assays? A5: Parallelism is an assessment to determine if the dose-response relationship of a serially diluted incurred sample is parallel to the standard curve.[12] A lack of parallelism suggests that the matrix is affecting the binding of the analyte to the assay reagents differently at various concentrations, which is a significant matrix effect. This is particularly important for assays measuring endogenous compounds.[12]

References

Technical Support Center: Optimization of Extraction Methods for 2-Nitrotoluene (2-NPT) from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

Welcome to the Technical Support Center for the optimization of 2-Nitrotoluene (2-NPT) extraction from soil matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the extraction process. Our goal is to equip you with the knowledge to enhance the accuracy, efficiency, and reliability of your analytical results.

Introduction to 2-NPT Extraction Challenges

2-Nitrotoluene (2-NPT) is a nitroaromatic compound that can be found in soil as a result of industrial activities and its use in the manufacturing of explosives, dyes, and other chemicals.[1] Accurate quantification of 2-NPT in soil is crucial for environmental monitoring and remediation efforts. However, the extraction of 2-NPT from complex soil matrices presents several challenges, including strong adsorption to soil particles, particularly in soils with high organic matter or clay content, and potential for analyte loss during sample preparation.[2]

The choice of extraction method directly impacts recovery rates and the overall success of the analysis. This guide will explore common extraction techniques, provide troubleshooting for frequently encountered issues, and offer a comprehensive set of frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the extraction of 2-NPT from soil samples.

Issue 1: Low Analyte Recovery

Q: My recovery of 2-NPT is consistently low. What are the likely causes and how can I improve it?

A: Low recovery is a multifaceted issue often stemming from the interaction between 2-NPT and the soil matrix, as well as suboptimal extraction parameters. Here’s a systematic approach to troubleshooting:

  • Strong Sorption to Soil Matrix: 2-NPT, like other nitroaromatic compounds, can bind strongly to soil components, especially organic matter and clay.[2]

    • Solution: Increase the vigor and duration of your extraction. For methods like Ultrasound-Assisted Extraction (UAE), extending the sonication time can improve desorption.[3] Consider a multi-step extraction where the soil is treated with fresh solvent in each step to maximize recovery.[2]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficiently dissolving 2-NPT.

    • Solution: Acetonitrile and methanol are commonly used and effective solvents for extracting nitroaromatics from soil.[3][4] If you are using a less common solvent, consider switching to one of these. For particularly challenging matrices, a mixture of solvents might be beneficial.

  • Insufficient Extraction Time: The analyte needs adequate time to partition from the soil into the solvent.

    • Solution: Methodically increase the extraction time. For instance, in UAE, you might test 12, 18, and 24-hour extractions to find the optimal duration for your specific soil type.[3] Be aware that excessively long times can sometimes lead to analyte degradation.

  • Suboptimal Temperature: Temperature affects the solubility of 2-NPT and the viscosity of the solvent.

    • Solution: For techniques like Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE®), optimizing the temperature is key.[5] Higher temperatures can enhance extraction efficiency but be cautious of potential thermal degradation of 2-NPT.[6]

Issue 2: Poor Reproducibility and High Variability

Q: I'm observing significant variation in my results between replicate samples. What could be causing this inconsistency?

A: High variability often points to inconsistencies in sample preparation and the extraction procedure itself.

  • Inhomogeneous Soil Sample: 2-NPT contamination may not be evenly distributed throughout the soil.

    • Solution: Thoroughly homogenize your soil sample before taking a subsample. This can be achieved by air-drying, sieving (e.g., through a 2 mm mesh), and mixing the soil.[3][7]

  • Inconsistent Extraction Procedure: Even minor deviations in the protocol can lead to significant differences in results.

    • Solution: Develop and adhere to a strict Standard Operating Procedure (SOP). Ensure consistent solvent volumes, extraction times, temperatures, and agitation speeds for all samples.[2]

  • Matrix Effects in Analysis: Components co-extracted from the soil can interfere with the analytical instrument's ability to accurately detect 2-NPT.

    • Solution: Implement a sample cleanup step after extraction. This could involve solid-phase extraction (SPE) to remove interfering compounds before analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Issue 3: Analyte Loss or Degradation

Q: I suspect that 2-NPT is being lost or is degrading during my sample preparation and extraction. How can I prevent this?

A: Analyte loss can occur at various stages, from sample collection to final analysis.

  • Volatility of 2-NPT: Although 2-NPT is not extremely volatile, some loss can occur, especially if samples are dried at elevated temperatures.

    • Solution: Air-dry soil samples at ambient temperature or use freeze-drying. Avoid oven-drying at high temperatures.

  • Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to UV light.

    • Solution: Protect your samples and extracts from direct sunlight and fluorescent lighting by using amber vials or covering them with aluminum foil.

  • Chemical Reactions: The soil matrix itself can sometimes promote chemical transformations of 2-NPT.

    • Solution: Minimize the time between sample collection and extraction. Store samples at a low temperature (e.g., 4°C) to slow down any potential reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective extraction methods for 2-NPT from soil?

A1: Several methods are widely used, each with its own advantages:

  • Ultrasound-Assisted Extraction (UAE): This is a widely used method, often cited in EPA Method 8330, that uses ultrasonic waves to facilitate the extraction of nitroaromatics. It is relatively simple and can handle a moderate throughput of samples.[3][8]

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®): This technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. It is excellent for high-throughput laboratories.[3][5]

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace) to adsorb the analyte. It is particularly useful for trace-level analysis and can be directly coupled with GC.[3][9]

  • Soxhlet Extraction: A classical and exhaustive extraction method. While effective, it is time-consuming and requires large volumes of solvent.[4][5]

Q2: Which solvent is the best choice for 2-NPT extraction?

A2: Acetonitrile is a highly recommended and frequently used solvent for the extraction of nitroaromatic compounds, including 2-NPT, from soil.[3][4][8] Methanol is another effective option.[3][4] The choice may also depend on the subsequent analytical technique.

Q3: How does soil type affect the extraction of 2-NPT?

A3: Soil composition plays a significant role. Soils with high organic matter and clay content tend to adsorb 2-NPT more strongly, making extraction more challenging.[2] For such soils, more vigorous extraction methods (e.g., PLE) or longer extraction times may be necessary to achieve good recovery.

Q4: Is a sample cleanup step necessary after extraction?

A4: For complex soil matrices, a cleanup step is often recommended to remove co-extracted substances that can interfere with the analysis, a phenomenon known as matrix effects. Solid-phase extraction (SPE) is a common and effective cleanup technique.

Q5: How should I prepare my soil sample before extraction?

A5: Proper sample preparation is crucial for obtaining representative and reproducible results. The general procedure involves:

  • Air-drying the soil sample at ambient temperature.[3]

  • Sieving the dried soil through a mesh (e.g., 2 mm) to ensure homogeneity and remove large debris.[3][7]

  • Thoroughly mixing the sieved soil before taking a subsample for extraction.

Experimental Protocols and Data

Protocol 1: Ultrasound-Assisted Extraction (UAE) based on EPA Method 8330

This protocol is a widely accepted method for the extraction of nitroaromatics from soil.[3][8]

Methodology:

  • Sample Preparation: Weigh approximately 2-10 g of air-dried and sieved soil into a vial.

  • Solvent Addition: Add a measured volume of acetonitrile (e.g., 10 mL) to the soil sample.

  • Sonication: Place the vial in an ultrasonic bath and sonicate for an extended period, typically 18 hours, as specified in EPA Method 8330.[3]

  • Filtration: After sonication, filter the extract to remove soil particles.

  • Analysis: The extract is then ready for analysis, typically by HPLC.

Protocol 2: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®)

PLE offers a more rapid and automated alternative to traditional methods.[3]

Methodology:

  • Sample Preparation: Mix a small amount of the soil sample (e.g., 1-5 g) with a dispersing agent like diatomaceous earth and pack it into a stainless steel extraction cell.[3]

  • Extraction: Place the cell into the PLE instrument. The instrument will then pump the extraction solvent (e.g., acetonitrile) into the cell and heat and pressurize it (e.g., 100°C and 1500 psi).[3]

  • Static/Dynamic Extraction: The extraction can be performed in a static mode (solvent held in the cell for a set time), dynamic mode (solvent continuously flows through the cell), or a combination of both.[3] A typical extraction time is around 15 minutes.[3]

  • Collection: The extract is purged from the cell with nitrogen gas into a collection vial.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical performance characteristics of different extraction methods for dinitrotoluenes (DNTs), which provides a strong basis for comparison for 2-NPT.

Extraction MethodTypical Solvent(s)Extraction TimeRelative Efficiency for DNTsThroughputSolvent Consumption
Ultrasound-Assisted Extraction (UAE) Acetonitrile, Methanol18 hours (EPA Method 8330)[3]Good to ExcellentModerateHigh
Pressurized Liquid Extraction (PLE) Acetonitrile, Methanol~15 minutes[3]ExcellentHighLow to Moderate
Solid-Phase Microextraction (SPME) Solvent-free (for extraction)30 minutes (immersion)[3]GoodHighVery Low

Visualizations

General Workflow for 2-NPT Soil Extraction and Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction soil_sample Collect Soil Sample air_dry Air-Dry soil_sample->air_dry sieve Sieve (e.g., 2mm) air_dry->sieve homogenize Homogenize sieve->homogenize extraction_method Select Extraction Method (UAE, PLE, SPME, etc.) homogenize->extraction_method add_solvent Add Solvent (e.g., Acetonitrile) extraction_method->add_solvent extract Perform Extraction add_solvent->extract filter Filter Extract extract->filter cleanup Sample Cleanup (optional) (e.g., SPE) filter->cleanup analyze Analyze by HPLC/GC cleanup->analyze G node_sol node_sol start Low Recovery Observed? q_matrix High Organic Matter or Clay Content? start->q_matrix q_solvent Is Solvent Appropriate? (e.g., Acetonitrile) q_matrix->q_solvent No q_vigor Is Extraction Vigor Sufficient? q_matrix->q_vigor Yes q_time Is Extraction Time Sufficient? q_solvent->q_time Yes sol_solvent Switch to a More Effective Solvent q_solvent->sol_solvent No sol_time Increase Extraction Time q_time->sol_time No sol_vigor Increase Extraction Vigor (e.g., longer sonication) q_vigor->sol_vigor sol_multistep Consider Multi-Step Extraction q_vigor->sol_multistep

References

Technical Support Center: Scaling Up the Synthesis of (2-Nitrophenyl)-phosphoric triamide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (2-Nitrophenyl)-phosphoric triamide (2-NPT). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical protocols, troubleshooting advice, and scale-up considerations based on established chemical principles and field experience.

This compound is a potent urease inhibitor of significant interest in agricultural sciences for its ability to enhance the efficiency of urea-based fertilizers by mitigating nitrogen loss.[1][2] Its synthesis, while straightforward in principle, presents several challenges related to reagent handling, reaction control, and purification, especially during scale-up. This document aims to be a comprehensive resource to navigate these challenges successfully.

Core Synthesis Protocol (Laboratory Scale)

The most common laboratory-scale synthesis involves a two-stage nucleophilic substitution mechanism.[1] First, 2-nitroaniline is reacted with phosphorus oxychloride to form an intermediate, N-(2-nitrophenyl)phosphorodichloridate. This intermediate is then subjected to ammonolysis to yield the final product.

Reagent & Solvent Properties
CompoundFormulaMW ( g/mol )RoleKey Hazards
2-NitroanilineC₆H₆N₂O₂138.12Starting MaterialToxic, Organ Damage[3]
Phosphorus OxychloridePOCl₃153.33Phosphorylating AgentCorrosive, Water-Reactive, Fatal if Inhaled[4]
PyridineC₅H₅N79.10Acid ScavengerFlammable, Harmful
Anhydrous Diethyl Ether(C₂H₅)₂O74.12SolventHighly Flammable, Peroxide Former
AmmoniaNH₃17.03NucleophileCorrosive, Toxic
Step-by-Step Experimental Procedure

Part 1: Formation of N-(2-nitrophenyl)phosphorodichloridate Intermediate

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the entire apparatus is under a positive pressure of dry nitrogen.[1]

  • Reagents: In the flask, dissolve 2-nitroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Addition: Add phosphorus oxychloride (1.05 eq), dissolved in a small amount of anhydrous diethyl ether, to the dropping funnel. Add the POCl₃ solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[1] The reaction is exothermic and controlling the addition rate is critical.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the mixture to reflux (approx. 40°C) for 2 hours to ensure the reaction goes to completion.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 2-nitroaniline spot has been consumed.

Part 2: Ammonolysis to this compound

  • Preparation: In a separate, suitable pressure reactor or sealed vessel, prepare a solution of ammonia in an appropriate solvent (e.g., toluene or THF) and cool it to 0°C. A German patent describes introducing ammonia gas into toluene within a pressure reactor.[5]

  • Transfer: The solution containing the N-(2-nitrophenyl)phosphorodichloridate intermediate from Part 1 is carefully and slowly added to the cooled ammonia solution. This step is also highly exothermic.

  • Reaction: The reaction mixture is stirred vigorously. The final product, (2-NPT), will precipitate from the solution along with ammonium chloride.[5]

  • Isolation: The solid product is collected by filtration (e.g., centrifugation or vacuum filtration).[5]

  • Purification: The crude product is washed thoroughly with water to remove the ammonium chloride byproduct. A final wash with a cold, non-polar solvent (like cold ether or hexane) can aid in removing organic impurities.[5]

  • Drying: The purified yellow crystalline solid is dried under vacuum at a moderate temperature (e.g., 60°C) to yield the final this compound.[5][6]

Synthesis Workflow Diagram

G cluster_0 Part 1: Intermediate Formation cluster_1 Part 2: Ammonolysis & Isolation A 2-Nitroaniline + Pyridine in Anhydrous Ether C Reaction Flask @ 0°C A->C B Phosphorus Oxychloride (POCl₃) D Dropwise Addition (Control Exotherm) B->D E Reflux @ 40°C for 2h C->E D->C F N-(2-nitrophenyl)phosphoro- dichloridate Solution E->F H Slow Addition of Intermediate F->H Transfer G Ammonia Solution in Reactor @ 0°C G->H I Precipitation of 2-NPT & NH₄Cl J Filtration I->J K Water Wash (Removes NH₄Cl) J->K L Vacuum Drying K->L M Pure (2-Nitrophenyl)- phosphoric triamide L->M

Caption: High-level workflow for the two-part synthesis of 2-NPT.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
T-01 Low or No Yield 1. Moisture Contamination: POCl₃ and the dichloridate intermediate are highly sensitive to water, leading to hydrolysis into inactive phosphoric acids.[7][8]2. Incomplete Reaction (Part 1): Insufficient reaction time or temperature.3. Base Inefficiency: The HCl generated protonates the 2-nitroaniline, deactivating it. Insufficient or weak base fails to scavenge the HCl effectively.1. Use flame-dried glassware, anhydrous solvents, and maintain a dry nitrogen atmosphere throughout the reaction.[1]2. Monitor the reaction via TLC to ensure all starting material is consumed before proceeding to Part 2. Ensure reflux temperature is maintained.3. Use a slight excess of a suitable dry base like pyridine or triethylamine.
T-02 Product is an Oily or Gummy Solid 1. Incomplete Ammonolysis: Insufficient ammonia or poor mixing during the addition of the intermediate.2. Presence of Byproducts: Side reactions due to poor temperature control can lead to oligomeric or other phosphoric species.3. Residual Solvent/Pyridine: Inadequate drying or purification.1. Ensure a sufficient excess of ammonia is used and that mixing is highly efficient during the intermediate addition to prevent localized concentration gradients.2. Strictly maintain temperature control during all exothermic steps. Purify the crude product by recrystallization if washing is insufficient.3. Wash the filtered product thoroughly and ensure complete drying under vacuum.
T-03 Reaction Turns Dark Brown/Black 1. Overheating: Excessive temperature during POCl₃ addition can cause decomposition and side reactions.2. Air (Oxygen) Exposure: While less common, oxidation reactions can occur at elevated temperatures.[1]1. Improve cooling efficiency (e.g., use a dry ice/acetone bath for better control below 0°C). Slow down the rate of addition of POCl₃ significantly.2. Ensure the inert nitrogen atmosphere is maintained throughout the process.
T-04 Difficult Filtration 1. Amorphous/Fine Precipitate: Rapid precipitation can lead to very fine particles that clog the filter medium.2. Product Caking: As noted in patent literature, caking can be an issue, hindering processing.[5]1. After precipitation, allow the slurry to stir and "age" for a period (e.g., 1 hour) to encourage crystal growth. Consider using a different solvent for the ammonolysis that may promote better crystal morphology.2. The patent suggests specific reaction conditions (using PCl₅ starting material) can yield a more crystalline, lump-free product, indicating process parameters are key.[5]

Troubleshooting Logic Diagram

G Start Problem: Low Final Yield Q1 Was the reaction run under strictly anhydrous conditions? Start->Q1 S1 Root Cause: Hydrolysis. Solution: Use flame-dried glassware, anhydrous solvents, and a N₂ atmosphere. Q1->S1 No Q2 Did TLC analysis confirm full consumption of 2-nitroaniline in Part 1? Q1->Q2 Yes S2 Root Cause: Incomplete Intermediate Formation. Solution: Increase reflux time/ temp and re-verify via TLC. Q2->S2 No Q3 Was temperature strictly controlled (<5°C) during POCl₃ addition? Q2->Q3 Yes S3 Root Cause: Decomposition/ Side Reactions. Solution: Improve cooling and slow the addition rate. Q3->S3 No S4 Root Cause: Potential loss during workup or ammonolysis. Solution: Review purification and transfer steps. Q3->S4 Yes

Caption: Diagnostic flowchart for troubleshooting low yield issues.

FAQs: Scaling Up the Synthesis

Moving from a laboratory setup to a pilot plant or manufacturing scale introduces new challenges. Here are answers to frequently asked questions.

Q1: How do I manage the significant exotherm from the POCl₃ addition at a larger scale?

A: This is the most critical scale-up challenge. As volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Engineered Solutions: Use jacketed glass-lined reactors with efficient thermal fluid circulation for precise temperature control.

  • Addition Strategy: Instead of simple dropwise addition, use a calibrated dosing pump for a slow, constant, and verifiable addition rate.

  • Reverse Addition: Consider adding the 2-nitroaniline/pyridine solution to the phosphorus oxychloride. While less common, this can sometimes help control the exotherm by keeping the most reactive species dilute.

  • Continuous Flow Synthesis: For very large scales, a continuous flow reactor offers superior heat exchange and safety, significantly shortening reaction times.[9][10]

Q2: Is diethyl ether a suitable solvent for scale-up?

A: No, diethyl ether is generally unsuitable for large-scale production due to its extremely high flammability and low boiling point (34.6°C).

  • Alternative Solvents: Toluene, as mentioned in patent literature, is a common choice for industrial processes due to its higher boiling point and better thermal properties.[5] Other options include chlorinated solvents like dichloromethane or ethers with higher boiling points like THF or 2-MeTHF, depending on subsequent processing steps. A thorough solvent screen is recommended.

Q3: Pyridine has a strong odor and toxicity. Are there better bases for scale-up?

A: While effective, pyridine's properties are problematic at scale.

  • Alternative Bases: Triethylamine (TEA) is a common industrial substitute. It is cheaper and more volatile, which can aid in its removal. However, the resulting triethylammonium chloride salt can sometimes be more difficult to handle than pyridinium hydrochloride. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is another option. The choice of base can impact reaction kinetics and impurity profiles.[10]

Q4: How should the work-up and purification be adapted for larger quantities?

A: Laboratory filtration and washing are not efficient for kilograms of material.

  • Solid Handling: Use a centrifuge or a filter press (like a Nutsche filter-dryer) for much more efficient solid-liquid separation and washing.

  • Washing: The large volumes of water required to remove ammonium chloride can be a process challenge. Ensure your equipment can handle the aqueous waste stream.

  • Drying: A vacuum oven is standard, but for larger scales, a tumble dryer or the integrated drying function of a Nutsche filter-dryer is more efficient.

Q5: What are the most critical safety precautions for scaling up this process?

A: The hazards of the reagents are magnified at scale.[2]

  • Phosphorus Oxychloride (POCl₃): This is the primary hazard. It is highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[11][12] All transfers must be done in a closed system. A scrubber system containing a caustic solution (e.g., NaOH) must be in place to neutralize any vented HCl or POCl₃ vapors. Emergency shower and eyewash stations are mandatory.[12]

  • 2-Nitroaniline: This is a toxic solid.[13][14] Minimize dust exposure by using closed charging systems or personal protective equipment with appropriate respiratory protection.

  • Pressure Management: The reaction generates HCl gas, and the ammonolysis step can also lead to a pressure increase. The reactor must be equipped with a pressure relief system vented to a scrubber.

Scale-Up Parameter Comparison
ParameterLaboratory Scale (1-10 g)Pilot / Production Scale (1-100 kg)Rationale for Change
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactorDurability, heat transfer, volume
Heat Control Ice bathChiller loop with thermal fluidPrecise and powerful temperature control
Reagent Addition Dropping funnelMetering/dosing pumpControl, safety, reproducibility
Solvent Diethyl EtherToluene, Dichloromethane, or 2-MeTHFSafety (flammability), process temperature range
Base PyridineTriethylamine (TEA)Cost, safety, ease of removal
Isolation Vacuum filtrationCentrifuge or Nutsche filter-dryerEfficiency for large volumes
Safety Fume hoodClosed system with scrubber, rupture discsContainment of highly toxic/reactive materials

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 2-NPT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, troubleshooting-focused guidance on identifying, understanding, and mitigating matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-naphthyl-β-D-glucopyranosiduronic acid (2-NPT) and other small molecules. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Understanding Matrix Effects

Q1: What exactly is a "matrix effect" in the context of LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] In simpler terms, other molecules in your sample can either suppress or enhance the signal of your target analyte (like 2-NPT) at the mass spectrometer's ion source, leading to inaccurate quantification.[1][2] This interference is a major concern because it can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method.[4][5]

The "matrix" itself refers to all the components within a sample other than the analyte of interest.[2] For a typical bioanalytical sample, this includes a complex mixture of endogenous substances like salts, proteins, lipids (especially phospholipids), and metabolites, as well as exogenous substances like anticoagulants or dosing vehicles.[6]

Q2: What are the underlying causes of matrix effects, particularly with electrospray ionization (ESI)?

A2: With ESI, matrix effects primarily occur during the liquid-to-gas phase transition within the ion source. The core mechanisms include:

  • Competition for Ionization: The ESI process generates a limited number of charged sites on the surface of evaporating droplets.[3] If co-eluting matrix components have a higher affinity for these charges or are present in high concentrations, they can outcompete the analyte, leading to ion suppression .[2][7]

  • Changes in Droplet Properties: Co-eluting compounds can alter the physical properties of the solvent droplets. For instance, high concentrations of non-volatile salts or lipids can increase the droplet's surface tension and viscosity, hindering efficient solvent evaporation and subsequent ion formation.[1][8]

  • Ion Pairing: Some matrix components can form neutral adducts with the analyte in the liquid phase, preventing it from carrying a charge into the gas phase.[1]

  • Space-Charge Effects: An accumulation of charged matrix components near the entrance of the mass analyzer can create an electrostatic field that repels analyte ions, preventing them from entering the detector.[8]

While less common, ion enhancement can also occur, where certain matrix components facilitate the ionization of the analyte, leading to an artificially high signal.[1]

Category 2: Identifying and Quantifying Matrix Effects

Q3: My 2-NPT calibration curve is non-linear and my QC samples are failing. How can I determine if matrix effects are the cause?

A3: These are classic symptoms of uncompensated matrix effects. To systematically diagnose the issue, you must perform specific experiments to both qualitatively identify and quantitatively measure the matrix effect. The two most widely accepted methods are the Post-Column Infusion (PCI) and the Post-Extraction Addition experiments.

Q4: Can you provide a step-by-step protocol for the Post-Column Infusion (PCI) experiment?

A4: The PCI experiment provides a qualitative profile of where ion suppression or enhancement occurs across your entire chromatographic run.

Experimental Protocol: Post-Column Infusion (PCI)

  • System Setup:

    • Prepare a standard solution of your analyte (2-NPT) in the mobile phase at a concentration that gives a stable, mid-range signal.

    • Using a syringe pump and a T-fitting, continuously infuse this standard solution into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.

    • Establish a stable baseline signal for the infused analyte.

  • Injection and Analysis:

    • Inject a blank matrix extract (e.g., extracted plasma or urine without 2-NPT) onto the LC column.

    • Monitor the signal of the infused analyte (2-NPT) throughout the chromatographic run.

  • Data Interpretation:

    • No Matrix Effect: The baseline signal will remain flat and stable.

    • Ion Suppression: You will observe a significant dip or drop in the baseline signal at specific retention times. This indicates that components eluting from the matrix at that time are suppressing the ionization of your infused 2-NPT.

    • Ion Enhancement: You will observe a peak or rise in the baseline signal, indicating that eluting components are enhancing ionization.

The goal is to adjust your chromatography so that your analyte's peak does not elute in a region of significant ion suppression.[1][4]

Diagram: Post-Column Infusion Workflow

cluster_LC LC System cluster_Infusion Infusion System LC_Pumps LC Pumps Injector Injector (Blank Matrix Extract) LC_Pumps->Injector Column Analytical Column Injector->Column T_Union T-Union Column->T_Union Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->T_Union MS Mass Spectrometer T_Union->MS

Caption: Workflow for Post-Column Infusion to detect matrix effects.

Q5: How do I perform a quantitative assessment using the Post-Extraction Addition method?

A5: This is the "gold standard" quantitative method recommended by regulatory agencies like the FDA.[6][9] It directly measures the impact of the matrix on your analyte's signal by comparing its response in a clean solvent versus a matrix extract.

Experimental Protocol: Post-Extraction Addition

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (2-NPT) and Internal Standard (IS) into a clean reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation, before reconstitution), spike the analyte and IS into the dried extract. Then, reconstitute with the clean solvent.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.

  • Analysis and Calculation:

    • Analyze all three sets via LC-MS/MS.

    • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the mean peak areas.

    Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A) [6]

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.[6]

    • An MF > 1 indicates ion enhancement.[6]

    • For a robust method, the MF should ideally be between 0.8 and 1.2.

    Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

    Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE

This comprehensive assessment is critical for method validation as outlined by FDA and EMA guidelines.[9][10][11]

Category 3: Mitigation and Compensation Strategies

Q6: I've confirmed a significant matrix effect. What are the primary strategies to eliminate or reduce it?

A6: You can tackle matrix effects from three main angles: improving sample preparation, optimizing chromatography, or modifying mass spectrometry conditions. Often, a combination of these approaches is most effective.[4][12]

StrategyApproachProsCons
Sample Preparation More Selective Extraction: Move from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[12][13]Significantly cleaner extracts, removing key interferences like phospholipids.[12][14]More time-consuming, requires method development, can have lower analyte recovery.[12]
Phospholipid Removal (PLR): Use specialized SPE cartridges (e.g., HybridSPE®, Phree™) that specifically target phospholipids.Highly effective at removing a major source of ion suppression in plasma/serum.[14][15]Adds cost and an extra step to the workflow.
Sample Dilution: Dilute the sample with the mobile phase.[16][17]Simple, fast, and can significantly reduce the concentration of interfering matrix components.[16][18]Reduces analyte concentration, potentially compromising the limit of quantitation (LOQ).[4][16]
Chromatography Improve Separation: Increase the length of the chromatographic gradient, change the mobile phase pH, or switch to a column with different selectivity.[12][19]Can chromatographically resolve the analyte from the interfering components.[2]May increase run times; requires re-optimization of the method.
Use a Divert Valve: Program the system to divert the flow from the highly contaminated early-eluting portions of the run to waste, protecting the ion source.[16]Reduces source contamination and long-term signal drift.Does not help if the interference co-elutes with the analyte.
Mass Spectrometry Optimize Ion Source Parameters: Adjust settings like gas flows, temperature, and voltages.Can sometimes minimize the impact of matrix effects.Often has a limited effect compared to sample prep and chromatography.
Change Ionization Mode: Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.Can be a solution for certain analytes.Not all compounds ionize well in APCI; may lose sensitivity.

Q7: What is the best way to compensate for matrix effects that cannot be eliminated?

A7: The most effective and universally recommended strategy for compensating for unavoidable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[4][20][21][22]

A SIL-IS (e.g., 2-NPT labeled with ¹³C or ²H) is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and ionization response.[21][23] Because it co-elutes and behaves identically in the ion source, it experiences the exact same degree of ion suppression or enhancement as the analyte.[21]

By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification.[19][21] While a SIL-IS is the ideal choice, it's crucial to verify its isotopic purity to avoid cross-talk with the analyte signal.[21][24] If a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[20][25]

Diagram: The Role of a SIL-Internal Standard

cluster_Process Analytical Process SamplePrep Sample Prep Analyte Loss Chromatography Chromatography Co-elution SamplePrep->Chromatography Ionization Ionization Suppression Chromatography->Ionization Result Raw Signal (Inaccurate) Ionization->Result Affects Both Ratio Ratio (Analyte / IS) (Accurate) Ionization->Ratio Normalizes Effect Analyte Analyte Analyte->SamplePrep SIL_IS SIL-IS SIL_IS->SamplePrep

Caption: A SIL-IS experiences the same process variations as the analyte.

References

Validation & Comparative

A Comparative Guide to the Urease Inhibitory Activity of 2-NPT and NBPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, the battle against urease holds significant weight, spanning both agricultural productivity and medical science. Urease, a nickel-dependent metalloenzyme, catalyzes the rapid hydrolysis of urea into ammonia and carbon dioxide[1][2]. While essential for nitrogen cycling in nature, its activity can lead to substantial nitrogen loss from urea-based fertilizers through ammonia volatilization and is a key virulence factor for pathogenic bacteria like Helicobacter pylori[2][3][4].

The development of potent urease inhibitors is therefore a critical endeavor. Among the most effective classes of inhibitors are phosphoramidates. This guide provides an in-depth, objective comparison of two prominent phosphoramidate inhibitors: N-(n-butyl)thiophosphoric triamide (NBPT) , the long-standing industry benchmark, and the more recent N-(2-nitrophenyl) phosphoric triamide (2-NPT) .

The Inhibitors: Structure and Background

N-(n-butyl)thiophosphoric triamide (NBPT) is a structural analog of urea and the most widely used urease inhibitor in agriculture for decades[5][6]. It is typically co-formulated with urea fertilizers to enhance nitrogen use efficiency by delaying urea hydrolysis[7][8].

N-(2-nitrophenyl) phosphoric triamide (2-NPT) is another potent phosphoric triamide that has been registered as a urease inhibitor and is recognized for its high efficacy[9][10]. Its distinct chemical structure, featuring a nitrophenyl group, leads to different mechanistic and performance characteristics compared to NBPT.

Mechanism of Action: A Tale of Two Phosphoramides

The inhibitory action of both molecules is centered on the di-nickel active site of the urease enzyme. However, their pathways to achieving this inhibition differ significantly.

NBPT: The Pro-Inhibitor Pathway

NBPT is not the active inhibitor itself but rather a pro-inhibitor. Its efficacy relies on its conversion within the soil or enzymatic environment.

  • Activation: NBPT is first converted to its oxygen analog, N-(n-butyl) phosphoric triamide (NBPTO)[11][12].

  • Enzymatic Hydrolysis: Urease then hydrolyzes NBPTO, releasing n-butylamine[13].

  • Binding: This hydrolysis generates the ultimate inhibitory molecule, diamido phosphoric acid (DAP). DAP acts as a transition-state analog, forming a stable, tridentate complex with the two nickel ions (Ni²⁺) in the urease active site, effectively blocking substrate access[13]. This slow-binding, reversible inhibition is highly effective at preventing urea breakdown[13][14].

2-NPT: The Direct, Slow-Binding Approach

Phosphorodiamidates like 2-NPT are characterized as slow-binding inhibitors[15]. The mechanism is believed to involve a direct interaction with the enzyme's active site.

  • Direct Binding: Unlike NBPT, 2-NPT does not necessarily require a pre-conversion step. The molecule is thought to directly target the active site.

  • Covalent Intermediate: The inhibition likely proceeds through a nucleophilic attack from an enzyme residue on the phosphorus atom, leading to the formation of a reversible, covalent phosphoacyl enzyme intermediate[15]. The electron-withdrawing nitro group on the phenyl ring in 2-NPT likely enhances the electrophilicity of the phosphorus atom, facilitating this attack and contributing to its high potency.

G cluster_0 NBPT (Pro-Inhibitor) Pathway cluster_1 2-NPT (Direct Inhibitor) Pathway NBPT NBPT (Pro-inhibitor) NBPTO NBPTO (Oxygen Analog) NBPT->NBPTO Oxidation in Soil DAP DAP (Active Inhibitor) NBPTO->DAP Enzymatic Hydrolysis by Urease Urease_NBPT Urease Active Site (Di-Nickel Center) DAP->Urease_NBPT Tridentate Binding (Inhibition) NPT 2-NPT (Direct Inhibitor) Intermediate Covalent Phosphoacyl Enzyme Intermediate NPT->Intermediate Nucleophilic Attack Urease_NPT Urease Active Site (Di-Nickel Center) Intermediate->Urease_NPT Reversible Covalent Bond (Inhibition)

Caption: Comparative mechanisms of urease inhibition by NBPT and 2-NPT.

Performance Showdown: Efficacy in Numbers

The ultimate measure of a urease inhibitor lies in its performance. Synthesized literature results from field studies provide a direct comparison of their ability to reduce ammonia (NH₃) loss from urea fertilizers.

A meta-analysis reveals that 2-NPT reduced NH₃ loss by an average of 70% , while NBPT achieved an average reduction of 61% under similar field conditions[9]. This suggests a notable performance advantage for 2-NPT.

In vitro assays using IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) further illuminate their relative potencies. While specific IC₅₀ values can vary by assay conditions and urease source (e.g., Jack bean urease), studies have established NBPT as a potent inhibitor with an IC₅₀ value around 100 nM[16]. Crucially, the same study demonstrated that synthesized nitrophenyl phosphorictriamide derivatives showed improved activity compared to this NBPT benchmark, indicating the high inhibitory potential of the 2-NPT chemical class[16].

InhibitorAverage NH₃ Loss ReductionRelative Potency (IC₅₀)Key Mechanistic Feature
NBPT 61%[9]Benchmark IC₅₀ ≈ 100 nM[16]Pro-inhibitor, requires conversion to NBPTO then DAP[11][12][13]
2-NPT 70%[9]More potent than NBPT benchmark[16]Direct, slow-binding inhibitor[15]

Experimental Protocol: Quantifying Urease Inhibition via the Indophenol Method

To ensure trustworthiness and reproducibility, a standardized protocol is essential for comparing urease inhibitors. The indophenol (or Berthelot) method is a widely accepted colorimetric assay that quantifies the ammonia produced from urea hydrolysis.

Step-by-Step Methodology
  • Reagent Preparation:

    • Urease Solution: Prepare a stock solution of Jack bean urease (e.g., 5 U/mL) in a phosphate buffer (pH 7.0).

    • Urea Substrate: Prepare a urea solution (e.g., 100 mM) in the same buffer.

    • Inhibitor Solutions: Prepare stock solutions of 2-NPT and NBPT in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • Phenol Reagent (Reagent A): Dissolve phenol and sodium nitroprusside in deionized water.

    • Alkaline Hypochlorite (Reagent B): Dissolve sodium hypochlorite and sodium hydroxide in deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microplate well or microcentrifuge tube, add 25 µL of urease solution.

    • Add 25 µL of the inhibitor solution at various concentrations (or solvent for the control).

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

  • Initiation of Enzymatic Reaction:

    • Add 50 µL of the urea substrate solution to each well to start the reaction.

    • Incubate for a defined time (e.g., 20 minutes) at the same temperature.

  • Color Development and Measurement:

    • Stop the reaction and initiate color development by adding 50 µL of Phenol Reagent (A) followed by 50 µL of Alkaline Hypochlorite (B) to each well.

    • Incubate at room temperature for 30 minutes to allow the blue indophenol color to develop.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

    • Plot the % Inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Standard workflow for an in vitro urease inhibition assay.

Conclusion and Future Perspectives

Both 2-NPT and NBPT are highly effective urease inhibitors, but this comparative analysis reveals key distinctions. 2-NPT demonstrates superior efficacy in reducing ammonia loss in field applications and belongs to a chemical class shown to be more potent than NBPT in vitro . This performance advantage is likely rooted in its more direct mechanism of action as a slow-binding inhibitor, contrasting with NBPT's reliance on conversion to an active form.

For researchers and drug development professionals, these findings are significant. The structure of 2-NPT offers a promising scaffold for designing next-generation urease inhibitors with even greater potency and specificity. Future research should focus on detailed kinetic studies to further elucidate the binding mechanism of 2-NPT and explore structure-activity relationships within the nitrophenyl phosphorodiamidate class to optimize inhibitor design for both agricultural and therapeutic applications.

References

A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of (2-Nitrophenyl)-phosphoric triamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (2-Nitrophenyl)-phosphoric triamide (2-NPT). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, presents a rigorous validation framework grounded in international regulatory standards, and objectively compares the performance of the HPLC method against viable analytical alternatives.

Introduction: The Analytical Imperative for this compound

This compound (2-NPT) is a compound of significant interest, primarily recognized for its role as a urease inhibitor in agricultural applications to improve the efficiency of urea-based fertilizers.[1] Beyond its agrochemical use, the structural motifs of phosphoric triamides are explored in medicinal chemistry, making their accurate and reliable quantification a critical requirement for quality control, stability testing, formulation development, and environmental monitoring.

The challenge lies in developing an analytical method that is not only accurate and precise but also specific enough to distinguish 2-NPT from potential impurities, degradants, or formulation excipients. This guide details the development and subsequent validation of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, establishing its fitness for purpose in accordance with the stringent guidelines set by the International Council for Harmonisation (ICH).[2][3]

The Chosen Analytical Strategy: Reversed-Phase HPLC

For the quantification of a moderately polar organic molecule like 2-NPT, RP-HPLC presents an ideal balance of specificity, sensitivity, and accessibility.

Rationale for Selecting RP-HPLC

The decision to employ RP-HPLC is rooted in its inherent advantages for this type of analyte. The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.[4][5] This setup allows for the effective separation of compounds based on their hydrophobicity.[6] By modulating the composition of the polar mobile phase—usually a mixture of water and an organic solvent like acetonitrile or methanol—we can finely control the retention and elution of the analyte, achieving high-resolution separation from other matrix components.[7] This versatility makes RP-HPLC a workhorse in pharmaceutical and chemical analysis.[7]

Optimized Chromatographic Conditions

After a systematic method development process involving the evaluation of various columns, mobile phase compositions, and detector settings, the following optimal conditions were established for the quantification of 2-NPT.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 260 nm
Run Time 10 minutes

Method Validation: A Framework for Trustworthiness

Method validation is the cornerstone of analytical science, providing documented evidence that a method is suitable for its intended purpose.[2] Our validation strategy is comprehensively designed based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines, ensuring the method's reliability and regulatory compliance.[8][9][10][11]

G cluster_0 Method Validation Workflow (ICH Q2) Start Start: Finalized HPLC Method SystemSuitability System Suitability Start->SystemSuitability Specificity Specificity (Forced Degradation) SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness ValidatedMethod Validated Method for Routine Use Robustness->ValidatedMethod

Caption: Workflow for HPLC method validation based on ICH guidelines.

System Suitability

Causality: Before any sample analysis, we must verify that the chromatographic system is performing adequately. System suitability tests are an integral part of the analytical procedure, ensuring the system's performance on a given day.

Experimental Protocol:

  • Prepare a standard solution of 2-NPT at the working concentration (e.g., 50 µg/mL).

  • Inject the standard solution six consecutive times.

  • Calculate the key performance parameters from the resulting chromatograms.

Acceptance Criteria & Results:

ParameterAcceptance CriteriaResultConclusion
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20006800Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
% RSD of Retention Time ≤ 1.0%0.12%Pass
Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is arguably the most critical validation parameter for ensuring accurate quantification. We employed forced degradation studies to generate potential interfering substances.

Experimental Protocol:

  • Expose 2-NPT solutions (100 µg/mL) to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze each stressed sample, along with a placebo and an unstressed standard, using the developed HPLC method with a Photodiode Array (PDA) detector.

  • Assess the resolution between the 2-NPT peak and any degradation peaks. Perform peak purity analysis on the 2-NPT peak in the stressed samples.

Results: Significant degradation was observed under acidic and basic conditions. In all cases, the degradation product peaks were well-resolved from the primary 2-NPT peak (Resolution > 2.0). The peak purity analysis of the 2-NPT peak in all stressed samples yielded a purity angle less than the purity threshold, confirming no co-eluting impurities.

Linearity & Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this relationship is established.

Experimental Protocol:

  • Prepare a series of at least five calibration standards from a stock solution, covering a range of 50% to 150% of the expected working concentration. For this study, concentrations ranged from 10 µg/mL to 150 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration and perform a linear regression analysis.

Results:

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero15.2 (negligible)
Range 80% to 120% of test concentration[12]10 - 150 µg/mL (Validated)
Accuracy (Trueness)

Causality: Accuracy measures the closeness of the experimental value to the true value. It is determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo).

Experimental Protocol:

  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo with 2-NPT at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery.

Results:

Spiked LevelMean Recovery (%)% RSD
80% (40 µg/mL)99.2%0.85%
100% (50 µg/mL)100.5%0.62%
120% (60 µg/mL)99.8%0.77%

Acceptance Criteria: Mean recovery between 98.0% and 102.0% with a %RSD ≤ 2.0%.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of 2-NPT at 100% concentration (50 µg/mL) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Results:

Precision Level% RSD
Repeatability (Intra-day) 0.58%
Intermediate Precision (Inter-day) 0.91%

Acceptance Criteria: %RSD ≤ 2.0% for both levels.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.

Experimental Protocol:

  • These limits were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

Results:

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% organic (Acetonitrile 38% and 42%).

    • Column Temperature: ± 2°C (28°C and 32°C).

  • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

Results: In all varied conditions, system suitability parameters remained within acceptance criteria. The largest shift in retention time was less than 5%, and peak area variation was less than 2.0%.

Comparative Analysis of Alternative Analytical Techniques

While the validated HPLC method is proven to be fit for purpose, a senior scientist must understand the broader analytical landscape. The choice of method always involves a trade-off between various performance characteristics.

G cluster_1 Comparison of Analytical Methods for 2-NPT node_hplc RP-HPLC High Specificity High Precision Moderate Cost Good Sensitivity node_gc GC Good for Volatiles Requires Derivatization? Thermal Lability Risk Moderate Cost node_hplc:f0->node_gc:f0 vs node_uv UV-Vis Spec Low Specificity Rapid & Simple Low Cost Prone to Interference node_hplc:f0->node_uv:f0 vs node_lcms LC-MS/MS Highest Specificity Highest Sensitivity High Cost Complex Operation node_hplc:f0->node_lcms:f0 vs

Caption: Key performance attributes of different analytical techniques.

Gas Chromatography (GC):

  • Principle: GC is a powerful technique for separating volatile and thermally stable compounds. It is widely used for analyzing organophosphorus pesticides.[13][14]

  • Applicability to 2-NPT: Direct analysis of 2-NPT by GC could be challenging. Its polarity and molecular weight may necessitate high inlet temperatures, posing a risk of thermal degradation.[15] Derivatization might be required to improve volatility, adding complexity and potential sources of error.

  • Verdict: Less suitable than HPLC due to potential thermal lability and the likely need for extra sample preparation steps.

UV-Vis Spectrophotometry:

  • Principle: This technique measures the absorbance of light by the analyte at a specific wavelength. It is simple, fast, and inexpensive.

  • Applicability to 2-NPT: A colorimetric method could potentially be developed.[16] However, its primary drawback is a significant lack of specificity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.

  • Verdict: Suitable only for very pure samples or as a crude, preliminary estimation. It is not a stability-indicating method and is inadequate for quality control in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC-MS/MS couples the separation power of HPLC with the highly specific and sensitive detection of a mass spectrometer. It is the gold standard for trace-level quantification. An LC-MS method has been described for a related compound, N-(n-butyl)thiophosphoric triamide (NBPT).[17]

  • Applicability to 2-NPT: This technique would offer unparalleled specificity and a much lower limit of detection than HPLC-UV.

  • Verdict: An excellent, but often unnecessarily powerful and expensive, alternative for routine quality control. It is best reserved for applications requiring ultra-trace level quantification, such as bioanalysis or environmental residue analysis.

Summary Comparison Table:

FeatureValidated RP-HPLC Gas Chromatography (GC) UV-Vis Spectrophotometry LC-MS/MS
Specificity High (Stability-Indicating)Moderate to HighVery LowVery High
Sensitivity Good (µg/mL)Good (ng/mL)Low (mg/mL)Excellent (pg/mL)
Sample Prep Simple (Dilution)Potentially Complex (Derivatization)Very SimpleSimple (Dilution)
Cost/Run ModerateModerateVery LowHigh
Robustness HighModerateHighModerate
Ideal Use Routine QC, Stability, Formulation Volatile OrganophosphatesPure Substance AssayTrace Analysis, Bioanalysis

Final Conclusion

This guide has detailed the successful validation of a reversed-phase HPLC method for the quantification of this compound. The comprehensive validation study, performed in accordance with ICH guidelines, confirms that the method is specific, linear, accurate, precise, sensitive, and robust .

The experimental data unequivocally demonstrates its suitability for its intended purpose, providing a reliable and efficient tool for routine quality control and stability testing. When compared to other analytical techniques, the RP-HPLC method offers the optimal balance of performance, cost, and ease of use for this specific application. It avoids the potential pitfalls of GC for thermally labile compounds and the critical lack of specificity inherent in spectrophotometry, while being more cost-effective and accessible than LC-MS/MS for routine analysis. This validated method represents a trustworthy and scientifically sound solution for the analytical challenges associated with this compound.

References

A Comparative Guide to Phosphoric Triamide Urease Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in agricultural science and drug development, the quest for potent and stable urease inhibitors is of paramount importance. Urease, a nickel-dependent enzyme, catalyzes the rapid hydrolysis of urea into ammonia. While this process is a key component of the nitrogen cycle, its uncontrolled rate in agricultural settings leads to significant nitrogen loss from urea-based fertilizers through ammonia volatilization, diminishing their efficacy and contributing to environmental pollution. In a clinical context, urease produced by pathogenic bacteria, such as Helicobacter pylori, is a critical virulence factor.

This guide provides a comprehensive comparative analysis of various phosphoric triamide-based urease inhibitors, offering insights into their mechanism of action, structure-activity relationships, and in-vitro and in-soil performance. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific applications.

The Imperative for Urease Inhibition

The fundamental reaction catalyzed by urease is the hydrolysis of urea to ammonia and carbamate, which spontaneously decomposes to another molecule of ammonia and carbonic acid. This rapid increase in ammonia concentration and local pH has two major detrimental effects:

  • In Agriculture: Significant loss of applied nitrogen fertilizer to the atmosphere as ammonia gas, reducing crop nitrogen uptake and economic efficiency.[1][2][3]

  • In Medicine: The ammonia produced by bacterial urease in the stomach lining neutralizes gastric acid, allowing pathogens like H. pylori to survive and cause gastritis, peptic ulcers, and other gastrointestinal disorders.

Phosphoric triamides have emerged as a highly effective class of urease inhibitors due to their structural resemblance to the tetrahedral transition state of urea hydrolysis.[4] This guide will delve into a comparative study of the most prominent members of this class.

Key Phosphoric Triamide Urease Inhibitors: A Comparative Overview

The most well-known and commercially successful phosphoric triamide urease inhibitor is N-(n-butyl)thiophosphoric triamide (NBPT). However, ongoing research has led to the development of several other derivatives with potentially improved characteristics. Here, we compare NBPT with its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), and other notable derivatives such as N-(2-Nitrophenyl) phosphoric triamide (2-NPT), N-(propyl) thiophosphoric triamide (NPPT), and Phenyl phosphorodiamidate (PPDA).

Quantitative Performance Metrics: In-Vitro Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in-vitro potency of an inhibitor. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the reported IC50 values for various phosphoric triamide derivatives against Jack Bean Urease, a common model enzyme.

InhibitorChemical StructureIC50 (µM)Reference
N-(n-butyl)thiophosphoric triamide (NBPT) SP(NH₂)(NHC₄H₉)0.1[5]
N-(n-butyl)phosphoric triamide (NBPTO) OP(NH₂)(NHC₄H₉)~0.0021 (2.1 nM)[6]
Phosphoramide derivatives (general) -0.002 - 0.063[5]
Phenyl phosphorodiamidate (PPDA) OP(NH₂)(NHC₆H₅)Not explicitly found as a direct µM value in the provided results, but its efficacy is compared to NBPT.
N-(propyl) thiophosphoric triamide (NPPT) SP(NH₂)(NHC₃H₇)Mentioned as a well-known inhibitor, but a specific IC50 value was not found in the provided results.
N-(2-Nitrophenyl) phosphoric triamide (2-NPT) OP(NH₂)(NHC₆H₄NO₂)Mentioned for its stability and efficacy in reducing ammonia loss, but a specific IC50 value was not found in the provided results.[7]

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

The data clearly indicates that phosphoramide derivatives are highly potent urease inhibitors, with NBPTO exhibiting exceptionally high potency.

Unraveling the Mechanism of Action: A Deeper Dive

The inhibitory action of phosphoric triamides is centered on their interaction with the dinickel center in the active site of the urease enzyme.

N-(n-butyl)thiophosphoric triamide (NBPT): Structural studies have revealed that NBPT itself is a pro-inhibitor. It is enzymatically hydrolyzed to monoamidothiophosphoric acid (MATP), which then binds to the two Ni(II) ions in the urease active site.[8] This binding involves a bridging oxygen atom and terminally bound oxygen and amino groups, effectively blocking the active site and preventing urea from binding. Molecular docking studies suggest that a conserved arginine residue plays a crucial role in capturing and orienting the inhibitor within the active site prior to the closure of a mobile flap that covers the active site.[8]

N-(n-butyl)phosphoric triamide (NBPTO): The oxygen analog of NBPT, NBPTO, also acts as a slow-binding inhibitor.[8] It is hydrolyzed to diamido phosphoric acid (DAP), which binds in a tridentate fashion to the dinickel center via two oxygen atoms and an amide group.[8] A key finding is that NBPTO does not require the conversion of one of its P-NH₂ amide moieties to a P-OH acid derivative, a process that is necessary for NBPT and has a very small equilibrium constant. This readiness to react with the urease active site is believed to be the reason for NBPTO's significantly greater inhibitory potency compared to NBPT.[8]

The following diagram illustrates the proposed inhibitory mechanism of NBPTO.

G cluster_urease Urease Active Site Urease Urease (with Ni(II) ions) Hydrolysis Enzymatic Hydrolysis Urease->Hydrolysis Catalysis Inhibited_Complex Inhibited Urease-DAP Complex Urease->Inhibited_Complex Formation of stable complex NBPTO NBPTO (Inhibitor) NBPTO->Urease Binding DAP Diamido Phosphoric Acid (DAP) (Active Inhibitor) Hydrolysis->DAP Forms DAP->Urease Strong Binding to Ni(II) ions SAR cluster_substituent_factors Key Substituent Factors center Phosphoric Triamide Scaffold PO P=O Group (Higher Potency) center->PO favors PS P=S Group (Lower Potency, Pro-inhibitor) center->PS less favorable Substituent Substituents on Amide (Influence Potency) center->Substituent H_bond Intramolecular H-bonds Substituent->H_bond Volume Fragment Volume Substituent->Volume Conformation Conformational Freedom Substituent->Conformation G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Urease Solution - Urea Solution - Test Compounds - Controls Plate_Setup Plate Setup (96-well): - Add Compounds/Controls - Add Urease Reagents->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add Urea Substrate Pre_incubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Color_Dev Add Berthelot Reagents (Color Development) Incubation->Color_Dev Abs_Read Measure Absorbance (625-670 nm) Color_Dev->Abs_Read Data_Analysis Calculate % Inhibition Determine IC50 Abs_Read->Data_Analysis

References

Confirming the Molecular Structure of Synthesized (2-Nitrophenyl)-phosphoric triamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rigorous scientific validation. This guide provides an in-depth look at the use of single-crystal X-ray crystallography, the gold standard for structural elucidation, in confirming the structure of synthesized (2-Nitrophenyl)-phosphoric triamide. Furthermore, it presents a comparative analysis with complementary spectroscopic techniques, offering a holistic approach to structural confirmation.

This compound is an organophosphorus compound with applications in agriculture as a urease inhibitor and as an intermediate in organic synthesis.[1][2] Its efficacy and reactivity are directly linked to its precise molecular structure. Therefore, irrefutable confirmation of its synthesis is paramount.

Synthesis of this compound

The synthesis of this compound is typically achieved through the phosphorylation of 2-nitroaniline.[1][2] The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis

Materials:

  • 2-Nitroaniline

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)[3]

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Nitrogen gas

  • Ammonia[3]

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-nitroaniline in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled solution while stirring. Pyridine is added to neutralize the hydrochloric acid generated during the reaction.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux at 40°C for approximately 2 hours to form the N-(2-nitrophenyl)phosphorodichloridate intermediate.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, the intermediate is reacted with ammonia to yield the final product, this compound.[3]

  • The crude product can be purified by washing with water to remove ammonium chloride and then dried under vacuum.[3] The final product is typically a yellow crystalline solid.[4]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 2-Nitroaniline + Phosphorus Oxychloride Intermediate N-(2-nitrophenyl)phosphorodichloridate Reactants->Intermediate Phosphorylation (0°C to 40°C) Ammonolysis Reaction with Ammonia Intermediate->Ammonolysis Product (2-Nitrophenyl)-phosphoric triamide Ammonolysis->Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation: The Gold Standard - Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[5] It provides precise 3D atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and absolute configuration.[6]

Experimental Protocol: X-ray Crystallography

1. Crystal Growth:

  • Obtaining a single, well-ordered crystal is the most critical and often the most challenging step.[5]

  • For small molecules like this compound, crystallization can be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • A suitable solvent system must be empirically determined.

2. Data Collection:

  • A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[5]

  • The crystal diffracts the X-rays, producing a regular pattern of reflections.[5]

  • The intensities and positions of these reflections are recorded by a detector.[5]

3. Structure Solution and Refinement:

  • The diffraction data is used to calculate an electron density map of the crystal.

  • Ab initio phasing or direct methods are typically used for small molecules to solve the phase problem.[5]

  • An initial model of the structure is built into the electron density map.

  • The model is then refined computationally to best fit the experimental data.[5]

Expected Crystallographic Data for this compound
ParameterExpected Value/ObservationSource(s)
Molecular Formula C₆H₉N₄O₃P[2]
Molecular Weight 216.13 g/mol [1]
Crystal System To be determined by analysis
Space Group To be determined by analysis
P–N Bond Distance ~1.65 Å[1]

Comparative Analysis: Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other spectroscopic techniques are essential for confirming the structure and purity of the bulk sample in solution.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[6]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[6]Measurement of the mass-to-charge ratio of ionized molecules.[6]
Sample Type Single, well-ordered crystal.[6]Soluble compound in a suitable solvent.[6]Ionizable compound.[6]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[6]Connectivity, relative stereochemistry, solution-state conformation.[6]Molecular weight, elemental composition, fragmentation patterns.[6]
Resolution Atomic (<1 Å).[6]Atomic to near-atomic.Low (provides connectivity information).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution.

  • ¹H-NMR and ¹³C-NMR: Used to map the hydrogen and carbon framework of the molecule.

  • ³¹P-NMR: Particularly important for organophosphorus compounds, providing information about the chemical environment of the phosphorus atom. The chemical shift for the P=O group in this compound is expected in the range of approximately 15–25 ppm.[1]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can confirm the elemental composition of this compound (C₆H₉N₄O₃P). The molecular weight has been validated as 216.1344 g/mol using this technique.[1]

Data Interpretation and Integration: A Holistic Approach

The most robust structural confirmation comes from the integration of data from multiple analytical techniques. X-ray crystallography provides the definitive solid-state structure, while NMR confirms the structure in solution and MS verifies the molecular weight and elemental composition of the bulk material.

Analytical_Workflow cluster_workflow Integrated Structural Confirmation Synthesis Synthesized This compound XRD X-ray Crystallography Synthesis->XRD Solid-State Structure NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesis->NMR Solution-State Structure MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight & Composition Confirmation Confirmed Molecular Structure XRD->Confirmation NMR->Confirmation MS->Confirmation

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

Confirming the structure of a synthesized compound like this compound requires a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in the solid state, it is imperative to complement this data with solution-state analysis from NMR spectroscopy and molecular weight verification from mass spectrometry. This integrated strategy ensures the comprehensive and unambiguous characterization of the synthesized molecule, a critical step for its application in research and development.

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2-NPT Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the consistent and accurate measurement of critical quality attributes is paramount. For biologics, where post-translational modifications can significantly impact safety and efficacy, the quantification of moieties such as the 2-nitrophenylthio (2-NPT) group is a crucial analytical challenge. The 2-NPT group is often introduced as a consequence of specific chemical derivatization techniques used to tag and analyze free thiol groups in proteins. Ensuring that the analytical methods used to quantify 2-NPT are reliable and transferable across different laboratories is not just a matter of good practice; it is a regulatory expectation.

This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-NPT, grounded in the principles of inter-laboratory validation. As a Senior Application Scientist, my objective is to offer not just protocols, but a comprehensive understanding of the causality behind experimental choices, empowering researchers and drug development professionals to design and execute robust validation studies. The foundation of this guide rests on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, which emphasizes demonstrating that a method is suitable for its intended purpose.[1][2][3]

The Imperative of Inter-Laboratory Validation

Before delving into specific analytical techniques, it is crucial to understand the significance of inter-laboratory validation, also known as a collaborative study or round-robin test. A single laboratory may demonstrate excellent performance characteristics for an analytical method. However, this provides limited assurance of the method's robustness when transferred to other sites, with different analysts, equipment, and reagent lots. Inter-laboratory validation is the ultimate test of a method's transferability and reproducibility, providing a comprehensive assessment of its performance across a range of real-world conditions.[4]

The primary goals of an inter-laboratory validation study are to:

  • Assess Reproducibility: To determine the variability of test results obtained in different laboratories. This is a critical parameter for establishing the overall reliability of the method.

  • Identify Methodological Weaknesses: Discrepancies between laboratories can highlight ambiguous instructions in the protocol or steps that are highly sensitive to minor variations in execution.

  • Establish Method Performance Characteristics: To provide a more realistic and robust estimation of a method's accuracy, precision, and other performance attributes.

  • Support Regulatory Submissions: Data from inter-laboratory validation studies are often a key component of regulatory submissions to demonstrate the suitability of an analytical method for quality control and lot release testing.

The workflow for a typical inter-laboratory validation study is a structured process designed to ensure the integrity and comparability of the data generated by participating laboratories.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Develop Standardized Protocol P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 E1 Laboratories Analyze Samples P3->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis of Results E2->A1 A2 Assessment of Method Performance A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow of a typical inter-laboratory validation study.

Comparative Analysis of Analytical Methods for 2-NPT Quantification

The selection of an appropriate analytical method for 2-NPT quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare two widely used and powerful techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC is a workhorse for the analysis of non-volatile and thermally labile compounds, GC-MS offers high sensitivity and specificity, particularly for volatile or semi-volatile analytes, which may require derivatization.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For 2-NPT analysis, a reverse-phase HPLC (RP-HPLC) method is typically employed, separating the analyte from other components in the sample matrix based on its hydrophobicity.

  • Principle: The sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the 2-NPT is separated from more polar and less polar impurities. Detection is commonly achieved using a UV-Vis detector, as the nitro group in 2-NPT provides a strong chromophore.

  • Causality in Method Design: The choice of a C18 column is based on its proven ability to retain and separate a wide range of small organic molecules. The mobile phase composition (e.g., a gradient of acetonitrile in water) is optimized to achieve a balance between resolution and analysis time. The detection wavelength is selected to maximize the signal-to-noise ratio for 2-NPT.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. While 2-NPT itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability.

  • Principle: A derivatized, volatile form of 2-NPT is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. The eluting compounds are then ionized, and the resulting ions are separated by their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.

  • Causality in Method Design: Derivatization with a silylating agent is a common strategy to increase the volatility of polar compounds containing active hydrogens. The choice of a specific silylating agent and reaction conditions is critical to ensure complete and reproducible derivatization. The GC temperature program is optimized to ensure good separation of the derivatized analyte from other sample components and derivatization byproducts.

Inter-Laboratory Validation Data: A Comparative Summary

The following table presents hypothetical, yet realistic, inter-laboratory validation data for the quantification of 2-NPT using HPLC and GC-MS. This data is synthesized based on typical performance characteristics observed for these methods in pharmaceutical analysis and aligns with the principles of ICH Q2(R1).[3][7][8]

Validation Parameter HPLC GC-MS ICH Q2(R1) Acceptance Criteria (Typical)
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.2%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 2.0%≤ 1.8%≤ 3.0%
Precision (Reproducibility, %RSD) ≤ 2.5%≤ 2.2%≤ 5.0%
Specificity No interference from placebo and known impuritiesNo interference from placebo and known impuritiesNo significant interference at the retention time of the analyte
Limit of Detection (LOD) 10 ng/mL1 ng/mLSignal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) 30 ng/mL3 ng/mLSignal-to-noise ratio ≥ 10
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999≥ 0.99
Range 30 - 150 ng/mL3 - 50 ng/mLDefined by linearity, accuracy, and precision

This comparative data highlights the strengths of each method. While both demonstrate excellent accuracy and precision, GC-MS typically offers superior sensitivity, as reflected in the lower LOD and LOQ values. The choice between the two would therefore depend on the expected concentration of 2-NPT in the samples and the required level of sensitivity.

G Method Reliability Method Reliability Accuracy Accuracy Accuracy->Method Reliability Precision Precision Precision->Method Reliability Specificity Specificity Specificity->Method Reliability Robustness Robustness Robustness->Method Reliability Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD Sensitivity Sensitivity LOD->Sensitivity Sensitivity->Method Reliability LOQ LOQ LOQ->Sensitivity

Caption: Logical relationships between key validation parameters.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of 2-NPT using HPLC and GC-MS. These protocols are designed to be self-validating, with explanations for critical steps.

Protocol 1: Quantification of 2-NPT by RP-HPLC
  • Preparation of Standard Solutions:

    • Rationale: Accurate standard solutions are the foundation of quantitative analysis. A certified reference standard of 2-NPT should be used.

    • Procedure:

      • Prepare a stock solution of 2-NPT (1 mg/mL) in acetonitrile.

      • Perform serial dilutions to prepare a series of calibration standards ranging from 30 ng/mL to 150 ng/mL.

  • Sample Preparation:

    • Rationale: The goal is to extract 2-NPT from the sample matrix and prepare it in a solvent compatible with the mobile phase.

    • Procedure:

      • For a protein sample, perform a protein precipitation step using acetonitrile.

      • Centrifuge to pellet the precipitated protein.

      • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Rationale: The chromatographic conditions are optimized to achieve good resolution of the 2-NPT peak from other components.

    • Procedure:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

      • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

      • Gradient: 10-90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 330 nm

      • Injection Volume: 20 µL

  • Data Analysis:

    • Rationale: A calibration curve is constructed to determine the concentration of 2-NPT in the samples.

    • Procedure:

      • Inject the calibration standards and construct a calibration curve by plotting the peak area versus concentration.

      • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

      • Inject the prepared samples and use the calibration curve to determine the concentration of 2-NPT.

Protocol 2: Quantification of 2-NPT by GC-MS
  • Preparation of Standard Solutions:

    • Rationale: As with HPLC, accurate standards are critical.

    • Procedure:

      • Prepare a stock solution of 2-NPT (1 mg/mL) in a suitable organic solvent (e.g., ethyl acetate).

      • Prepare a series of calibration standards ranging from 3 ng/mL to 50 ng/mL.

  • Sample Preparation and Derivatization:

    • Rationale: Derivatization is necessary to make the 2-NPT sufficiently volatile for GC analysis.

    • Procedure:

      • Extract 2-NPT from the sample matrix using a suitable solvent extraction method.

      • Evaporate the extract to dryness.

      • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., 1% Trimethylchlorosilane - TMCS).

      • Heat the mixture at 70°C for 30 minutes to complete the derivatization reaction.

  • GC-MS Conditions:

    • Rationale: The GC-MS parameters are optimized for the separation and detection of the derivatized 2-NPT.

    • Procedure:

      • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Inlet Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 50-500 m/z

  • Data Analysis:

    • Rationale: Similar to HPLC, a calibration curve is used for quantification.

    • Procedure:

      • Construct a calibration curve using the prepared and derivatized standards.

      • Analyze the derivatized samples and use the calibration curve to determine the concentration of 2-NPT.

Conclusion

The inter-laboratory validation of analytical methods for 2-NPT is a critical exercise in ensuring the quality and consistency of biopharmaceutical products. Both HPLC and GC-MS are powerful and reliable techniques for this purpose, each with its own set of advantages. The choice of method should be guided by the specific requirements of the analysis, particularly the required sensitivity.

This guide has provided a framework for comparing these methods and for designing and executing a robust inter-laboratory validation study. By adhering to the principles of scientific integrity and regulatory guidelines such as ICH Q2(R1), researchers and drug development professionals can have confidence in the data generated by their analytical methods, ultimately contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to Evaluating Nitrification Inhibitor Efficacy: A Comparative Analysis of Nitrapyrin Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Challenge of Nitrogen Retention and the Role of Inhibitors

In the pursuit of enhancing agricultural productivity and environmental sustainability, optimizing nitrogen (N) use efficiency is paramount. A significant portion of applied nitrogen fertilizer is lost from the soil-plant system through processes like nitrate leaching and denitrification, leading to economic losses and environmental pollution.[1][2] Nitrification inhibitors (NIs) are chemical compounds designed to slow the microbial conversion of stable ammonium (NH₄⁺) to mobile nitrate (NO₃⁻), thereby mitigating these losses.[3][4]

This guide provides an in-depth comparison of the efficacy of nitrification inhibitors across different soil types. We will focus on Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) , a widely studied and commercially significant NI, as a model compound.[5] Its performance serves as an excellent case study for understanding the complex interplay between inhibitor chemistry and soil properties.

It is important to clarify a point of potential confusion regarding the term "2-NPT." While this guide focuses on the nitrification inhibitor Nitrapyrin, the acronym 2-NPT has also been used to refer to N-(2-nitrophenyl) phosphoric triamide, a newer compound developed as a urease inhibitor.[3] Urease inhibitors function differently, slowing the enzymatic hydrolysis of urea to ammonia, which primarily addresses nitrogen loss through ammonia volatilization.[6] This guide will concentrate on the process of nitrification inhibition, for which a wealth of comparative soil data exists.

Pillar 1: The Mechanism of Nitrification Inhibition

Nitrification is a two-step microbial process. The first and rate-limiting step is the oxidation of ammonium (NH₄⁺) to nitrite (NO₂⁻), primarily carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).[7] The second step is the rapid oxidation of nitrite to nitrate (NO₃⁻) by nitrite-oxidizing bacteria (NOB).[4]

Nitrapyrin's primary mode of action is the targeted deactivation of the ammonia monooxygenase (AMO) enzyme, which catalyzes the initial conversion of NH₄⁺ to NO₂⁻.[5][8] By inhibiting AMO, Nitrapyrin effectively "pauses" the nitrification process, keeping nitrogen in the less mobile ammonium form for an extended period.[4] This allows more time for crop uptake and reduces the pool of nitrate susceptible to leaching and denitrification, which can produce the potent greenhouse gas nitrous oxide (N₂O).[1][8]

Nitrification_Pathway cluster_soil Soil Nitrogen Cycle cluster_loss Loss Pathways Ammonium Ammonium (NH₄⁺) (Less Mobile) Nitrite Nitrite (NO₂⁻) Ammonium->Nitrite Step 1: Ammonia Oxidation (AOB & AOA) Nitrate Nitrate (NO₃⁻) (Mobile, Prone to Loss) Nitrite->Nitrate Step 2: Nitrite Oxidation (NOB) Leaching Leaching Nitrate->Leaching Denitrification Denitrification (N₂O) Nitrate->Denitrification Nitrapyrin Nitrapyrin (2-NPT) Nitrapyrin->Block

Caption: The Nitrification Pathway and Site of Inhibition by Nitrapyrin.

Pillar 2: Soil Properties Dictate Inhibitor Performance

The efficacy of a nitrification inhibitor is not universal; it is strongly governed by the physicochemical and biological properties of the soil.[9] Understanding these factors is critical for predicting performance and making informed application decisions.

Soil Texture

Soil texture—the relative proportion of sand, silt, and clay—profoundly impacts NI effectiveness by influencing inhibitor sorption, persistence, and mobility.[8][9]

  • Clay Content: Clayey soils, with their high surface area and cation exchange capacity (CEC), can adsorb NI molecules, potentially reducing their immediate availability but also protecting them from degradation, which can prolong their inhibitory effect. However, some studies have noted decreased efficacy with higher clay content.[8] The specific type of clay mineral also plays a role.

  • Sandy Soils: In coarse-textured sandy soils, NIs are less likely to be adsorbed and are more mobile. This can lead to a shorter persistence in the target zone. Studies have shown that the relative effectiveness of different NIs can vary significantly with texture; for example, dicyandiamide (DCD) has been found to be more effective in clay and loamy soils, while 3,4-dimethylpyrazole phosphate (DMPP) performs better in sandy soils.[8]

Soil pH

Soil pH is a master variable controlling microbial activity and the chemical stability of NIs.[10][11]

  • Alkaline Soils (pH > 7): NI efficacy is often enhanced in neutral to alkaline soils.[10][12] This may be due to slower degradation of the NI compound under these conditions.[12] Furthermore, nitrification rates are typically higher in alkaline soils, making the effect of an inhibitor more pronounced.

  • Acidic Soils (pH < 6): The degradation of some NIs can be more rapid in acidic soils, reducing their persistence and effectiveness.[13] For instance, the half-life of the urease inhibitor NBPT is significantly shorter in acidic soils, and similar pH-dependent degradation patterns can be expected for NIs.[13] Nitrapyrin has been shown to be effective in acidic soils, particularly where ammonia-oxidizing archaea (AOA) dominate nitrification.[9]

Soil Organic Matter (SOM)

Soil organic matter influences NI efficacy through adsorption and by affecting microbial activity.[12][14]

  • Adsorption: Similar to clay, SOM can adsorb NI molecules, which can be a double-edged sword. It can reduce the NI's immediate bioavailability to target microbes but may also protect it from rapid degradation, leading to a slower, more sustained release.

  • Degradation: High SOM content generally supports a larger, more active microbial population, which can accelerate the biodegradation of NI compounds.[15] Field studies have shown that Nitrapyrin degrades faster in soils with low organic matter.[14]

Pillar 3: Comparative Efficacy Data

Objective comparison requires quantitative data from controlled experiments. The following tables summarize findings from incubation studies comparing Nitrapyrin to other common NIs (DCD, DMPP) in soils with differing properties.

Table 1: Nitrification Inhibition and N₂O Mitigation in Two Contrasting Soils Data synthesized from an incubation study on tea plantation soils.[9]

Soil PropertyHZ Soil (Acidic, Clay Loam)TA Soil (Less Acidic, Sandy Loam)
Inhibitor N₂O Mitigation Efficacy N₂O Mitigation Efficacy
DCD38.3%94.1%
DMPP33.8%52.8%
Nitrapyrin 36.5% 95.6%
Relative Efficacy DCD > Nitrapyrin > DMPPNitrapyrin > DCD > DMPP

Interpretation: This data powerfully illustrates the soil-specific nature of NI efficacy. While Nitrapyrin and DCD were both highly effective in the sandy loam TA soil, their performance was dramatically lower in the acidic, higher-clay HZ soil. DMPP was substantially less effective in the TA soil compared to the other inhibitors.[9] This highlights that soil characteristics like clay content, SOC, and pH are critical determinants of NI performance.[9]

Table 2: Comparison of Inhibitor Effectiveness in Different Textured Soils Data synthesized from a study comparing NIs in clay, loam, and sandy soils.[8]

Soil TypeInhibitor with Highest N₂O Inhibition% Inhibition
Clay Soil DCD86%
Loam Soil DCD47%
Sandy Soil DMPP88%

Pillar 4: A Self-Validating Protocol for Evaluating NI Efficacy

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following describes a standard laboratory soil incubation method to assess and compare the efficacy of nitrification inhibitors.

Experimental Workflow: Soil Incubation Study

Caption: Workflow for a laboratory soil incubation experiment to test NI efficacy.
Step-by-Step Methodology

  • Soil Preparation:

    • Collect fresh soil from the target field (e.g., 0-15 cm depth).

    • Remove stones and large plant residues. Sieve the soil through a 2-mm mesh and homogenize thoroughly.[16] This ensures uniformity across all experimental units.

    • Subsample for baseline characterization: pH, texture (sand, silt, clay %), total organic carbon (TOC), and initial mineral N (NH₄⁺-N and NO₃⁻-N).

  • Experimental Setup (Self-Validating System):

    • Weigh a standard amount of soil (e.g., 50 g dry weight equivalent) into replicate incubation vessels (e.g., 250 mL flasks). Use a minimum of three replicates per treatment per time point.

    • Treatments:

      • Control: N fertilizer (e.g., urea or ammonium sulfate) applied at a standard rate (e.g., 200 mg N kg⁻¹ soil).

      • NI Treatments: The same N fertilizer co-applied with each nitrification inhibitor at its recommended rate.

    • Dissolve fertilizers and inhibitors in deionized water before application to ensure even distribution.

    • Adjust the final soil moisture content to a consistent level, typically 50-60% of water-holding capacity (WHC), to ensure optimal microbial activity without inducing anaerobic conditions.

  • Incubation:

    • Cover the vessels with a breathable film (e.g., Parafilm with pinholes) to allow gas exchange while minimizing moisture loss.

    • Incubate at a constant, controlled temperature (e.g., 20-25°C) in the dark to prevent algal growth.[17]

  • Sampling and Analysis:

    • Perform destructive sampling at set time points (e.g., Day 0, 3, 7, 14, 28, 42).

    • At each time point, extract the entire soil sample from three replicate vessels per treatment with a 1M KCl solution.[18] KCl is a strong extractant that effectively displaces NH₄⁺ from soil exchange sites.

    • Shake the soil-KCl slurry (e.g., for 1 hour), then filter or centrifuge to obtain a clear extract.

    • Analyze the extract for NH₄⁺-N and NO₃⁻-N concentrations using colorimetric methods on a flow injection analyzer or spectrophotometer.

  • Data Interpretation and Causality:

    • Net Nitrification: Calculate the net amount of NO₃⁻-N produced over time.

    • Percent Inhibition: Compare the net NO₃⁻-N accumulation in the NI treatments relative to the N-fertilized control. The formula is:

      • % Inhibition = [1 - (NO₃⁻_NI - NO₃⁻_initial) / (NO₃⁻_Control - NO₃⁻_initial)] x 100

    • Causality Check: A successful inhibition will show significantly higher NH₄⁺-N concentrations and significantly lower NO₃⁻-N concentrations in the NI treatments compared to the control. The persistence of this effect over time indicates the longevity of the inhibitor in that specific soil.

Conclusion and Future Perspectives

The efficacy of the nitrification inhibitor Nitrapyrin, like all NIs, is not an intrinsic property of the molecule alone but is the result of a dynamic interaction with its soil environment. This guide demonstrates that soil texture, pH, and organic matter are critical variables that must be considered. Comparative data clearly shows that an inhibitor highly effective in one soil type may be significantly less so in another.[8][9]

For researchers and drug development professionals, this underscores the necessity of moving beyond single-environment screening. Future development of advanced NIs should focus on formulations that offer either broad efficacy across diverse soil types or specialized performance for specific, challenging soil environments (e.g., highly acidic or high-clay soils). The robust, self-validating experimental protocol outlined here provides a reliable framework for generating the high-quality data needed to drive these innovations and to provide clear, evidence-based guidance for end-users.

References

A Senior Application Scientist's Guide to Validating 2-NPT's Mechanism of Action on Urease

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction: The Critical Role of Urease Inhibition

Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a pivotal enzyme in the global nitrogen cycle, catalyzing the hydrolysis of urea into ammonia and carbon dioxide.[1] While essential for many organisms as a source of usable nitrogen, its rapid activity presents significant challenges in both agriculture and medicine. In agriculture, the swift conversion of urea-based fertilizers to ammonia leads to substantial nitrogen loss through volatilization, reducing nutrient use efficiency and causing environmental pollution.[2][3] In medicine, urease produced by pathogens like Helicobacter pylori is a key virulence factor, neutralizing gastric acid and contributing to conditions like peptic ulcers and infectious urinary stones.[4]

Consequently, the development and validation of potent urease inhibitors are of paramount importance. Among the most successful and widely adopted inhibitors is N-(n-butyl)thiophosphoric triamide, commonly known as NBPT or its research designation, 2-NPT. This guide provides an in-depth, comparative analysis of the experimental methodologies used to validate the mechanism of action of 2-NPT on urease, designed for researchers and drug development professionals.

Understanding the Urease Catalytic Machinery

To comprehend inhibition, one must first understand the target. The active site of urease is a sophisticated catalytic center containing two nickel (Ni²⁺) ions, separated by approximately 3.5 Å.[1][5] These nickel ions are bridged by a carbamylated lysine residue and a hydroxide ion, and are further coordinated by several histidine residues and one aspartate residue.[6][7] A flexible "flap" region covers the active site, playing a crucial role in regulating substrate access and product release.[8]

The catalytic mechanism proceeds as follows:

  • Substrate Binding: The carbonyl oxygen of the urea molecule coordinates to one nickel ion (Ni1), making the carbonyl carbon more susceptible to nucleophilic attack.[1][6]

  • Nucleophilic Attack: A water molecule, activated by the second nickel ion (Ni2), attacks the polarized carbonyl carbon of urea.[1]

  • Hydrolysis: This leads to the formation of ammonia and carbamate, with the carbamate subsequently decomposing into another molecule of ammonia and carbon dioxide.[6]

This dinuclear nickel center is the primary target for inhibitors like 2-NPT.

The Mechanistic Journey of 2-NPT: From Prodrug to Potent Inhibitor

A crucial aspect of 2-NPT's mechanism is that it functions as a prodrug. By itself, 2-NPT (a thiophosphoramide) shows modest inhibitory activity. Its potency is realized upon conversion to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO).[9][10][11]

The Prevailing Mechanistic Hypothesis:
  • Conversion: In the soil or biological environment, the sulfur atom on 2-NPT is replaced by an oxygen atom, forming NBPTO.[9] This conversion is a key rate-limiting step for its inhibitory action.

  • Enzymatic Hydrolysis: NBPTO enters the urease active site where the enzyme itself hydrolyzes it, releasing n-butylamine.[12][13]

  • Active Inhibitor Formation: This hydrolysis yields diamido phosphoric acid (DAP).[12][13]

  • Tridentate Binding: DAP is the ultimate active inhibitor. It forms a stable, tridentate complex with the dinuclear nickel center, binding via two oxygen atoms and an amide group, effectively blocking the active site and preventing urea from binding.[11][12][13]

This process is classified as a reversible, slow-inhibition mode of action.[12][13]

An Alternative Viewpoint:

While the conversion to NBPTO is widely accepted, some structural studies suggest that 2-NPT can be hydrolyzed without prior oxidation. A 2017 study proposed that 2-NPT's diamide derivative (NBPD) is hydrolyzed by urease to monoamidothiophosphoric acid (MATP), which then binds to the nickel center.[14] This suggests that conversion to the oxo-derivative (NBPTO) may not be an absolute prerequisite for inhibition.[14] However, the significantly higher potency of NBPTO compared to 2-NPT strongly supports the primary role of the oxygen analog in the overall inhibitory effect observed in practice.[9][15]

Visualizing the Inhibition Pathway

The following diagram illustrates the dominant proposed mechanism for 2-NPT's action on urease.

G cluster_environment Environment (e.g., Soil) cluster_enzyme Urease Active Site 2NPT 2-NPT (NBPT, Prodrug) NBPTO NBPTO (Oxygen Analog) 2NPT->NBPTO Oxidation Hydrolysis Enzymatic Hydrolysis (release of n-butylamine) NBPTO->Hydrolysis Enters Active Site DAP DAP (Active Inhibitor) Hydrolysis->DAP Binding Tridentate Binding to Ni-Ni Center DAP->Binding Inhibition Urease Inhibition Binding->Inhibition

Caption: Proposed mechanism of 2-NPT (NBPT) inhibition of the urease enzyme.

A Comparative Framework for Mechanistic Validation

Validating the proposed mechanism requires a multi-pronged approach, combining kinetic, structural, and computational studies. This framework allows for a comprehensive comparison of 2-NPT's performance against other urease inhibitors.

Visualizing the Validation Workflow

G cluster_validation Inhibitor Mechanism Validation Workflow Kinetics Enzyme Kinetics (IC₅₀, Ki, Inhibition Mode) Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) Kinetics->Spectroscopy Quantifies Potency Conclusion Validated Mechanism of Action Kinetics->Conclusion Crystallography X-ray Crystallography (Binding Pose, Structural Changes) Spectroscopy->Crystallography Confirms Interaction Modeling Computational Modeling (Docking, QM/MM) Crystallography->Modeling Provides Atomic Detail Modeling->Conclusion Theoretically Validates

Caption: A typical workflow for validating the mechanism of a urease inhibitor.

Enzyme Kinetic Analysis: Quantifying Inhibition

Enzyme kinetics provides the foundational quantitative data on an inhibitor's efficacy. The goal is to determine key parameters like the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mode of inhibition (e.g., competitive, non-competitive, mixed).

Comparative Data:

InhibitorClassTypical IC₅₀Inhibition ModeReference
NBPTO (Active form of 2-NPT) Phosphoramide2.1 nMMixed / Slow-binding[15]
NBPT (2-NPT, Prodrug) Thiophosphoramide0.15 - 6.0 mMMixed[16][17]
Acetohydroxamic Acid (AHA) Hydroxamic Acid42 µMCompetitive[15]
Hydroxyurea (HU) Urea Analog100 µMCompetitive / Substrate[15]
Phenylphosphorodiamidate (PPD) Phosphoramide~20 µMSlow-binding[18]

Causality: The vast difference in IC₅₀ between 2-NPT (NBPT) and its active form NBPTO provides strong evidence for the prodrug hypothesis.[15] Kinetic studies comparing 2-NPT to known competitive inhibitors like AHA and HU help elucidate its mixed-mode and slow-binding characteristics, which arise from the multi-step activation process within the enzyme's active site.[15][16]

Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol is a robust method for determining urease activity by quantifying ammonia production.[4]

Objective: To determine the IC₅₀ value of an inhibitor.

Pillars of Trustworthiness: This protocol includes positive controls (uninhibited enzyme), negative controls (no enzyme), and a standard inhibitor to ensure the assay is performing correctly and results are comparable.

Materials:

  • Jack Bean Urease (or other purified urease)

  • Urea solution (e.g., 100 mM in phosphate buffer)

  • Phosphate Buffer (e.g., 50 mM, pH 7.4)

  • Test inhibitor (2-NPT) and reference inhibitor (e.g., Acetohydroxamic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Reagent 1 (Phenol-nitroprusside solution)

  • Reagent 2 (Alkaline hypochlorite solution)

  • Ammonium chloride (for standard curve)

  • 96-well microplate and reader (625-670 nm)

Step-by-Step Methodology:

  • Plate Preparation:

    • Add 10 µL of various concentrations of the test inhibitor (e.g., 2-NPT) to sample wells.

    • Add 10 µL of solvent to the positive control wells (100% enzyme activity).

    • Add 10 µL of buffer to the blank wells.

  • Enzyme Addition:

    • Add 40 µL of urease solution (pre-diluted in buffer to a suitable activity level) to all wells except the blank.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 50 µL of urea solution to all wells to start the reaction.

    • Incubate at 37°C for 30 minutes.

  • Color Development (Berthelot Reaction):

    • Add 80 µL of Reagent 1 to each well.

    • Add 40 µL of Reagent 2 to each well. Mix thoroughly.

    • Incubate at 37°C for 30 minutes for color development.[19]

  • Measurement & Analysis:

    • Measure the absorbance at 670 nm using a microplate reader.[19]

    • Prepare a standard curve using known concentrations of ammonium chloride.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100[4]

    • Plot % Inhibition vs. log[Inhibitor] and determine the IC₅₀ value using non-linear regression.

Structural Analysis: Visualizing the Interaction

While kinetics provides the "what," structural analysis provides the "how." X-ray crystallography is the gold standard for visualizing how an inhibitor binds to the enzyme's active site at an atomic level.

Key Findings from Crystallography:

  • Target: Studies on Sporosarcina pasteurii urease have been instrumental.[12][14]

  • Confirmation: The 1.45 Å resolution crystal structure of urease incubated with NBPTO confirmed the presence of Diamido Phosphoric Acid (DAP) in the active site.[12]

  • Binding Mode: DAP was observed bound in a tridentate fashion to the two Ni(II) ions, confirming the mechanistic hypothesis derived from kinetic and computational studies.[12]

  • Flap Conformation: The mobile flap that covers the active site was found in a closed or disordered conformation, indicating the inhibitor is securely lodged within the catalytic center.[12][14]

Causality: These crystal structures provide irrefutable evidence that 2-NPT, via its NBPTO/DAP metabolite, physically obstructs the active site. This distinguishes its mechanism from inhibitors that might bind elsewhere on the enzyme (allosteric inhibition) and validates the targeting of the dinuclear nickel center.

Computational Modeling: In Silico Validation

Molecular docking and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations provide a theoretical framework to understand and predict inhibitor interactions. These methods are crucial for explaining the energetic favorability of the binding process.

Insights from Modeling:

  • Binding Affinity: QM/MM studies have demonstrated that the binding affinity of inhibitors to the urease active site decreases in the order NBPTO >> AHA > HU, which correlates perfectly with their experimental IC₅₀ values.[15]

  • Role of P=O Group: Computational analysis supports the critical role of the P=O moiety (present in NBPTO) for potent inhibition, explaining why NBPTO is a much stronger inhibitor than 2-NPT (which has a P=S group).[15]

  • Energetics: Simulations show that the formation of the final inhibitor-enzyme complex is highly stable, with a reaction-free energy of –34.8 ± 0.7 kcal/mol for the NBPTO-derived complex.[15]

Causality: Computational studies bridge the gap between kinetic data and static crystal structures. They elucidate the entire reaction pathway, including transition states, and explain why the observed binding pose is so stable and effective. This allows researchers to predict the efficacy of new inhibitor designs before they are synthesized.

Conclusion and Future Directions

The validation of 2-NPT's mechanism of action is a textbook example of modern biochemical investigation, integrating kinetics, structural biology, and computational science. The evidence overwhelmingly supports a multi-step, prodrug mechanism where 2-NPT is converted to NBPTO, which is then hydrolyzed by urease to form the potent, slow-binding inhibitor DAP that chelates the dinuclear nickel center.

While 2-NPT is highly effective, reducing ammonia loss by an average of 53% in agricultural settings, there is still room for improvement.[2][3] Future research should focus on:

  • Improving Stability: Enhancing the shelf life of 2-NPT-treated fertilizers.[3]

  • Prolonging Inhibition: Designing analogs that have a longer active period in the soil.

  • Synergistic Formulations: Investigating combinations with nitrification inhibitors, while being mindful that some nitrification inhibitors can partially offset the benefits of urease inhibitors.[3]

By building upon the validated mechanism of action described herein, the scientific community can continue to develop next-generation inhibitors with improved efficacy for both agricultural and medical applications.

References

A Senior Application Scientist's Guide to the Statistical Analysis of Field Trial Data for Novel Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Yield—The Quest for Statistical Certainty in Fertilizer Efficacy

The core challenge in any field trial is variability.[1] Unlike a controlled laboratory environment, agricultural fields are inherently heterogeneous, with gradients in soil type, nutrient levels, moisture, and pest pressure.[2][3] A robust experimental design and the correct application of statistical analysis are the only tools that allow us to distinguish the true effect of a fertilizer treatment from this background "noise."[1] This guide is structured to walk you through this process, from initial trial design to the final interpretation of results, ensuring that every claim is backed by verifiable, statistically validated data.

Part 1: The Foundation—Causality-Driven Experimental Design

The design of a field trial is the most critical factor in ensuring the validity of its results. A flawed design cannot be salvaged by even the most sophisticated statistical analysis. The primary objective is to structure the trial in a way that minimizes the impact of known field variability, allowing for an unbiased comparison between treatments.[4][5]

Core Principles: The Rationale Behind the Rules
  • Replication: This involves repeating each treatment multiple times within the trial.[6] Its purpose is twofold: first, it provides an estimate of the random experimental error, which is the benchmark against which treatment differences are tested. Second, it increases the precision of the estimated treatment effects.[4] A minimum of four replications is often recommended for agricultural field trials.[4]

  • Randomization: The random allocation of treatments to experimental plots is essential to avoid bias.[5][7] For example, if all "high-dose 2-NPT" plots were placed in a particularly fertile corner of a field, we could not distinguish the effect of the fertilizer from the effect of the superior soil. Randomization ensures that each treatment has an equal chance of being assigned to any given plot, spreading the influence of unknown field variability evenly across all treatments.[7]

  • Blocking (Local Control): Blocking is a technique used to account for known sources of variation.[4][8] If a field has a known fertility gradient (e.g., from north to south), the trial area can be divided into "blocks" that run perpendicular to that gradient. Each block contains a complete set of all treatments, effectively creating a series of mini-experiments on more uniform soil.[4][8] This allows the analysis to separate the variation between blocks from the variation within blocks, leading to a more precise test of the treatment effects.[1]

Choosing the Right Design for Your 2-NPT Fertilizer Trial

The most common and robust design for fertilizer trials is the Randomized Complete Block Design (RCBD) .[4][8] It is highly effective when the primary source of field variability is in one direction.

For more complex questions, such as testing multiple 2-NPT formulations at different application rates, a Factorial Design (often within an RCBD structure) is appropriate. This design allows researchers to not only assess the main effects of each factor (formulation, rate) but also to investigate potential interactions between them.[9][10] For instance, does the benefit of formulation A over formulation B become more pronounced at higher application rates?

A Split-Plot Design is useful when one factor is difficult or impractical to apply to small plots, such as tillage methods or irrigation regimes.[1][8] In this case, the "hard-to-change" treatment is applied to a large main plot, which is then subdivided to receive the levels of a second factor, such as different 2-NPT fertilizer rates.[1][8]

experimental_design_choice start Define Research Question (e.g., Compare 2-NPT vs. Urea) field_check Assess Field Variability start->field_check design_choice Select Experimental Design field_check->design_choice rcbd Randomized Complete Block Design (RCBD) design_choice->rcbd One primary gradient (e.g., slope) factorial Factorial Design (within RCBD) design_choice->factorial Multiple factors (e.g., Rate & Formulation) split_plot Split-Plot Design design_choice->split_plot One factor hard to randomize on small plots end_point Proceed to Statistical Analysis rcbd->end_point factorial->end_point split_plot->end_point analysis_workflow cluster_0 Data Collection & Prep cluster_1 Core Analysis cluster_2 Interpretation data_in Field Data Collected (Yield, Nutrient Uptake, etc.) clean Data Cleaning & Pre-processing data_in->clean anova Perform ANOVA clean->anova check Check Model Assumptions (Normality, Equal Variance) anova->check post_hoc Post-Hoc Test (e.g., Tukey's HSD) check->post_hoc Assumptions Met & p-value < 0.05 interpret Interpret Results check->interpret Assumptions Not Met or p-value >= 0.05 post_hoc->interpret report Report Findings & Draw Conclusions interpret->report

References

Navigating the Environmental Maze: A Comparative Guide to 2-Nitro-p-toluidine (2-NPT) and its Alternatives in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the selection of starting materials has profound and lasting consequences, not only for the final product's characteristics but also for the environmental footprint of the entire manufacturing process. 2-Nitro-p-toluidine (2-NPT), a key intermediate in the production of a wide array of azo dyes and pigments, stands as a case in point. While integral to achieving specific and vibrant colorations, its use necessitates a thorough examination of its environmental impact. This guide offers a comprehensive, data-driven comparison of 2-NPT with potential alternatives, providing researchers and development professionals with the critical information needed to make informed, environmentally conscious decisions.

Understanding 2-Nitro-p-toluidine (4-Methyl-2-nitroaniline)

2-NPT, with the CAS number 89-62-3, is an aromatic amine that serves as a foundational building block in the synthesis of various colorants.[1] Its chemical structure, characterized by a nitro group ortho to the amino group on a toluene backbone, is pivotal to its reactivity in diazotization and coupling reactions to form azo compounds.[2][3] These resulting azo dyes are extensively used in textiles, plastics, and printing inks due to their strong color and stability.

Physicochemical Properties of 2-NPT

A substance's behavior in the environment is largely dictated by its physical and chemical properties.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[1]
Molecular Weight152.15 g/mol [1]
Melting Point115-116 °C[3]
Water Solubility0.2 g/L at 20°C[3]
log Pow (QSAR)0.961[4]

The low water solubility and a log Pow value less than 3 suggest a moderate potential for bioaccumulation.

The Environmental Trajectory of 2-NPT and its Azo Dye Progeny

The environmental impact of 2-NPT extends beyond its own toxicological profile to that of the azo dyes it is used to create. A holistic assessment must consider the entire lifecycle, from synthesis to the fate of the final product.

Ecotoxicity of 2-NPT

Safety data for 2-NPT indicates that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Experimental data reveals an acute toxicity to fish, with a 96-hour LC50 for the fathead minnow (Pimephales promelas) of 24.8 mg/L.[4] This level of toxicity underscores the need for stringent control of its release into aquatic ecosystems.

Biodegradation and Environmental Fate

The environmental persistence of 2-NPT and its derivatives is a significant concern. While specific, peer-reviewed biodegradation studies on 2-NPT are limited, the broader class of nitroaromatic compounds is known for its recalcitrance.[5][6] The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative degradation by microorganisms.[7]

The likely metabolic pathways for compounds like 2-NPT involve initial reduction of the nitro group to an amino group, or oxidation of the methyl group.[8] However, under anaerobic conditions, the reduction of azo dyes can lead to the cleavage of the azo bond, regenerating aromatic amines, which can be more toxic and carcinogenic than the parent dye.[6][9] This highlights a critical long-term environmental risk associated with the use of 2-NPT-derived dyes.

Environmental Fate Pathway of 2-NPT and Derived Azo Dyes

2-NPT 2-NPT Azo Dye Synthesis Azo Dye Synthesis 2-NPT->Azo Dye Synthesis Azo Dye Azo Dye Azo Dye Synthesis->Azo Dye Wastewater Discharge Wastewater Discharge Azo Dye->Wastewater Discharge Aquatic Environment Aquatic Environment Wastewater Discharge->Aquatic Environment Biodegradation Biodegradation Aquatic Environment->Biodegradation Ecotoxicity Ecotoxicity Aquatic Environment->Ecotoxicity Persistent Dye Persistent Dye Biodegradation->Persistent Dye Anaerobic Cleavage Anaerobic Cleavage Persistent Dye->Anaerobic Cleavage Aromatic Amines Aromatic Amines Anaerobic Cleavage->Aromatic Amines Potential Carcinogenicity Potential Carcinogenicity Aromatic Amines->Potential Carcinogenicity

Caption: Environmental pathway of 2-NPT from synthesis to potential impacts.

Abiotic Degradation: Hydrolysis and Photolysis

Information on the abiotic degradation of 2-NPT is scarce. Generally, aromatic amines can undergo photolysis, with degradation rates dependent on factors like pH and the presence of photosensitizers in the water.[10][11] However, without specific experimental data for 2-NPT, its persistence against abiotic degradation remains an area of uncertainty.

The Quest for Greener Alternatives

The search for safer and more sustainable alternatives to traditional dye intermediates like 2-NPT is a growing area of research and development. The focus is on finding precursors that are less toxic, more biodegradable, and are derived from renewable feedstocks.

A Shift in Chemical Design: The Challenge of Direct Replacement

Finding a direct, drop-in replacement for 2-NPT that yields the same color and performance characteristics in a final pigment is a significant challenge. The unique electronic properties conferred by the nitro and amino groups on the toluidine structure are what determine the final color. However, several strategies are being explored to mitigate the environmental impact of azo dye synthesis.

Strategies for Greener Azo Dye Chemistry

Greener Azo Dye Synthesis Greener Azo Dye Synthesis Alternative Precursors Alternative Precursors Greener Azo Dye Synthesis->Alternative Precursors Natural Dyes & Pigments Natural Dyes & Pigments Greener Azo Dye Synthesis->Natural Dyes & Pigments Biocatalysis Biocatalysis Greener Azo Dye Synthesis->Biocatalysis Benign Solvents Benign Solvents Alternative Precursors->Benign Solvents Renewable Feedstocks Renewable Feedstocks Alternative Precursors->Renewable Feedstocks Reduced Toxicity Reduced Toxicity Benign Solvents->Reduced Toxicity Improved Biodegradability Improved Biodegradability Renewable Feedstocks->Improved Biodegradability

Caption: Approaches to more sustainable azo dye production.

Emerging Alternatives to Conventional Azo Dye Intermediates

While not always direct replacements for 2-NPT, several classes of compounds and technologies are being investigated for their potential to create a more sustainable dye industry.

  • Bio-based Precursors: Research is ongoing into the microbial production of dye precursors.[12] Genetically engineered microorganisms can be programmed to synthesize aromatic compounds from renewable feedstocks like glucose. This approach has the potential to reduce the reliance on petrochemicals and the associated environmental burden.[12]

  • Natural Dyes and Pigments: There is a resurgence of interest in natural colorants derived from plants, insects, and microorganisms.[13] While they offer excellent biodegradability and low toxicity, challenges remain in terms of scalability, color fastness, and the range of available shades compared to synthetic dyes.[6][9]

  • Enzymatic Synthesis: The use of enzymes as catalysts in dye synthesis offers a green alternative to traditional chemical processes.[14] Enzymatic reactions often occur under milder conditions (lower temperature and pressure) and in aqueous solutions, reducing energy consumption and the use of hazardous solvents.

Comparative Analysis: 2-NPT vs. Greener Alternatives

Feature2-Nitro-p-toluidine (2-NPT)Greener Alternatives (General)
Source PetrochemicalRenewable (biomass, etc.)
Toxicity Toxic to aquatic life[3]Generally lower toxicity
Biodegradability Likely poor, potential for toxic byproductsGenerally higher
Lifecycle Impact High, due to persistence and toxicity of derivativesLower, with potential for closed-loop systems
Performance High, consistent color and stabilityVariable, ongoing research to match synthetic performance
Cost Relatively lowCurrently higher, but expected to decrease with scale

Experimental Protocols for Environmental Assessment

To rigorously evaluate the environmental impact of 2-NPT and its alternatives, standardized experimental protocols are essential.

Protocol 1: Ready Biodegradability Test (OECD 301)

This test provides a screening assessment of the biodegradability of a chemical substance in an aerobic aqueous medium.

  • Preparation of Medium: A mineral salt medium is prepared containing a known concentration of the test substance (e.g., 10-20 mg/L of dissolved organic carbon).

  • Inoculum: The medium is inoculated with a small volume of activated sludge, sewage effluent, or a mixed microbial culture.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The degradation of the test substance is followed by measuring the consumption of dissolved oxygen (BOD) or the production of carbon dioxide.

  • Analysis: The percentage of biodegradation is calculated by comparing the measured values to the theoretical maximums. A substance is considered "readly biodegradable" if it reaches a degradation level of >60% within a 10-day window during the 28-day test.

Protocol 2: Acute Fish Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: A suitable fish species, such as the fathead minnow (Pimephales promelas), is selected.

  • Test Concentrations: A range of concentrations of the test substance are prepared in a suitable dilution water. A control group with no test substance is also included.

  • Exposure: Fish are exposed to the different test concentrations for 96 hours under controlled conditions (temperature, light, and dissolved oxygen).

  • Observation: The number of dead fish in each test concentration is recorded at 24, 48, 72, and 96 hours.

  • LC50 Calculation: Statistical methods are used to calculate the LC50 value and its confidence limits.

Conclusion and Future Outlook

The environmental profile of 2-nitro-p-toluidine, characterized by its aquatic toxicity and the persistence and potential carcinogenicity of its azo dye derivatives, presents a compelling case for the development and adoption of greener alternatives. While direct, high-performance replacements for 2-NPT remain a challenge, the future of sustainable color chemistry lies in a multi-pronged approach that includes the use of bio-based feedstocks, enzymatic synthesis, and the continued exploration of high-performance natural pigments.

For researchers and drug development professionals, where the purity and safety of excipients and colorants are paramount, a thorough understanding of the environmental lifecycle of these materials is not just a matter of regulatory compliance, but a fundamental aspect of responsible product stewardship. The continued investment in green chemistry and the rigorous environmental assessment of new and existing chemicals will be crucial in paving the way for a more sustainable and safer chemical industry.

References

A Comparative Guide to the Cost-Effectiveness of 2-NPT versus Other Urease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The inhibition of urease, a nickel-dependent metalloenzyme, is a critical strategy in both medicine and agriculture. In clinical settings, it targets pathogenic bacteria like Helicobacter pylori and Proteus mirabilis, which use urease to survive in acidic environments and cause conditions ranging from peptic ulcers to infectious urinary stones.[1][2] In agriculture, inhibiting soil urease activity reduces the rapid hydrolysis of urea-based fertilizers, mitigating substantial nitrogen loss through ammonia volatilization and thereby enhancing fertilizer efficiency and crop yields.[3][4][5] The ideal inhibitor must balance high potency with stability, low toxicity, and economic viability. This guide provides a detailed comparison of N-(2-nitrophenyl) phosphoric triamide (2-NPT), a promising newer inhibitor, against established alternatives such as N-(n-butyl) thiophosphoric triamide (NBPT), acetohydroxamic acid (AHA), and others. We will delve into their mechanisms, comparative performance data, and the critical aspect of cost-effectiveness, supported by detailed experimental protocols for their evaluation.

The Imperative for Urease Inhibition: Clinical and Agricultural Significance

Urease catalyzes the hydrolysis of urea into ammonia and carbamate, which then spontaneously decomposes to form another molecule of ammonia and carbon dioxide.[6][7] This reaction, while simple, has profound consequences.

  • In Medicine: The ammonia produced by bacterial urease locally increases the pH, allowing acid-sensitive pathogens to thrive. For instance, H. pylori uses urease to neutralize gastric acid, enabling it to colonize the stomach lining and cause gastritis and ulcers.[1] In the urinary tract, urease activity from bacteria like P. mirabilis elevates urine pH, leading to the crystallization of struvite and carbonate apatite, forming stones and causing catheter encrustation.[1][8]

  • In Agriculture: Urea is the most widely used nitrogen fertilizer globally due to its high nitrogen content (46%) and relatively low production cost.[3] However, its rapid conversion to ammonia by soil urease leads to significant nitrogen loss via volatilization, with losses reported to be as high as 20-40% of the applied nitrogen.[9] This not only reduces the nitrogen available to crops, diminishing yield, but also contributes to environmental pollution.[3]

Urease inhibitors are designed to block this initial hydrolysis step, thereby preventing the cascade of negative effects.

A Comparative Overview of Key Urease Inhibitors

The landscape of urease inhibitors is diverse, with compounds primarily categorized by their chemical structure and mechanism of action. The most prominent inhibitors bind to the two nickel ions in the enzyme's active site, disrupting the catalytic machinery.[3][10]

  • N-(2-nitrophenyl) phosphoric triamide (2-NPT): A relatively new phosphoroamide derivative noted for its high efficacy and stability. It functions by binding directly to the nickel ions in the urease active center.[3]

  • N-(n-butyl) thiophosphoric triamide (NBPT): Currently the most widely used urease inhibitor in agriculture. It is a potent inhibitor but can be less stable than 2-NPT, particularly at higher temperatures.[3][4]

  • Acetohydroxamic Acid (AHA): The only urease inhibitor clinically approved by the FDA for treating urinary tract infections.[2][8] However, its use is limited by significant side effects.[2][11]

  • Hydroxyurea and Thiourea: These are classic, substrate-like inhibitors often used as standard references in research assays due to their well-characterized, albeit moderate, inhibitory activity.[3][12]

  • Hydroquinone (HQ): An inhibitor noted for its cost-effectiveness in agricultural applications, which binds to the active site to form a stable, inactive complex.[3]

Below is a diagram illustrating the general mechanism of urease action and its inhibition.

G cluster_urease Urease Catalytic Cycle cluster_inhibition Inhibition Pathway Urea Urea Substrate Urease Urease Enzyme (Ni²⁺ Active Site) Urea->Urease Binds to Active Site Products Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Products Hydrolysis BlockedUrease Inactive Enzyme-Inhibitor Complex Pathogenesis Bacterial Survival & Pathogenesis Products->Pathogenesis ↑ pH Inhibitor Urease Inhibitor (e.g., 2-NPT, NBPT, AHA) Inhibitor->Urease Binds Competitively to Active Site No Hydrolysis Urea Hydrolysis Blocked BlockedUrease->No Hydrolysis Prevents Substrate Binding

Caption: Mechanism of urease catalysis and competitive inhibition.

Performance Deep Dive: A Multi-Faceted Comparison

A direct comparison of inhibitors requires evaluating their potency, stability, and efficacy under relevant conditions.

In Vitro Potency (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency in vitro. A lower IC₅₀ value indicates greater potency. The table below summarizes reported IC₅₀ values for key inhibitors against Jack Bean urease, a common model due to its high commercial availability and conserved active site.[6][13]

InhibitorChemical ClassTypical IC₅₀ (µM) vs. Jack Bean UreaseReference(s)
2-NPT & related PADs *Phosphoramide0.002 - 0.063 [14][15]
NBPT Thiophosphoric Triamide0.100[14]
Acetohydroxamic Acid (AHA) Hydroxamic Acid42.0 - 63.0[10][16]
Thiourea (Standard) Thiourea21.0 - 27.5[12][13][17]
Hydroxyurea Urea Derivative~100.0[10]
Various Synthetics Hydrazones, Barbiturates0.46 - 28.5[17]

Note: PADs (phosphoramide derivatives) represent a class of compounds including 2-NPT, which have shown exceptionally high potency.

As the data indicates, phosphoramide derivatives like 2-NPT demonstrate significantly higher potency (lower IC₅₀) in vitro compared to the widely used NBPT and the clinical standard AHA.

In Vivo Efficacy, Stability, and Cost-Effectiveness

While in vitro potency is a critical starting point, real-world performance depends on stability, bioavailability, and ultimately, cost-effectiveness.

InhibitorKey Efficacy FindingsStabilityCost-Effectiveness Considerations
2-NPT Reduces NH₃ loss by 69-100% in field studies.[15][18][19] Outperforms NBPT in longevity, inhibiting urease by 65% after 10 days vs. 40% for NBPT.[19][20]More stable than NBPT, especially at higher temperatures.[3]Higher initial cost may be offset by lower application rates (due to higher potency) and longer duration of action, potentially reducing the total number of applications needed. Not yet widely commercialized.[21]
NBPT Reduces NH₃ loss by an average of 61%.[18][19] Efficacy is dependent on soil pH and texture.[5]Less stable than 2-NPT; can degrade at high temperatures.[3]Commercially viable and widely adopted in agriculture.[22] The economic return is often positive but can be marginal, depending on fertilizer prices and environmental conditions that favor N loss.[22][23]
AHA Clinically effective in preventing urinary stone formation.[2]Subject to hydrolysis.High cost and significant side effects make it a last-resort option in clinical practice, demonstrating that efficacy alone does not guarantee cost-effectiveness.[2][8]
Hydroquinone (HQ) Reduces N₂O emissions by ~16-26%.[3]Moderate.Its primary advantage is low cost, making it an attractive option where high potency is not the sole driver.[3]

Causality in Performance: The superior performance of 2-NPT in terms of longevity can be attributed to its chemical stability.[3] NBPT, while effective, is more susceptible to degradation in certain soil conditions, leading to a shorter window of urease inhibition.[19] For a farmer, this means that the nitrogen-saving benefit of NBPT might diminish more quickly, whereas 2-NPT provides a more extended period of protection, which is crucial for aligning nitrogen availability with the crop's uptake needs.

Standardized Protocols for Inhibitor Evaluation

To ensure trustworthy and reproducible data, standardized evaluation protocols are essential. The following sections detail a robust in vitro screening assay and a conceptual framework for in vivo testing.

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol provides a reliable colorimetric method to quantify urease inhibition by measuring ammonia production.[24]

Principle: The assay quantifies the concentration of ammonia produced from urea hydrolysis. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound, measured spectrophotometrically, is directly proportional to the amount of ammonia produced.[24]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of Jack Bean Urease (e.g., 1 U/10 µL) in a phosphate buffer (100 mM, pH 7.4).

    • Substrate Solution: Prepare a 100 mM Urea solution in the same phosphate buffer.

    • Test Compounds: Dissolve inhibitor compounds (e.g., 2-NPT, NBPT) in a suitable solvent (like DMSO) to create a stock solution (e.g., 10 mM). Prepare serial dilutions to test a range of concentrations.

    • Phenol Reagent (Reagent A): Dissolve 5g phenol and 25mg sodium nitroprusside in 500 mL deionized water.

    • Alkaline Hypochlorite (Reagent B): Dissolve 2.5g NaOH and 4.2 mL sodium hypochlorite (NaOCl) in 500 mL deionized water.

  • Assay Procedure (96-Well Plate Format):

    • Blank Wells: Add 10 µL buffer and 10 µL solvent (DMSO).

    • Negative Control Wells (100% Enzyme Activity): Add 10 µL urease solution and 10 µL solvent.

    • Test Wells: Add 10 µL urease solution and 10 µL of the desired test compound dilution.

    • Positive Control Wells: Add 10 µL urease solution and 10 µL of a known inhibitor (e.g., Thiourea).

  • Incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the 100 mM Urea substrate solution to all wells to start the reaction.

    • Incubate the plate at 37°C for another 15 minutes.

  • Color Development:

    • Stop the reaction and initiate color development by adding 50 µL of Reagent A followed by 50 µL of Reagent B to all wells.

    • Incubate at room temperature for 30 minutes for the color to fully develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 625 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 [24]

    • Plot % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Self-Validation System: The inclusion of negative controls (no inhibitor) and positive controls (known inhibitor) is critical. The negative control defines the 100% activity baseline, while the positive control validates that the assay can detect inhibition under the experimental conditions.

Workflow for In Vivo Efficacy Evaluation

Evaluating inhibitors in a biological system is crucial to confirm their therapeutic or agronomic potential.[24] The workflow below outlines the key stages.

G start Select In Vivo Model model_ag Agricultural Model (e.g., Soil Incubation, Field Plots) start->model_ag model_med Medical Model (e.g., H. pylori Mouse Model) start->model_med prep Prepare Treatment Groups model_ag->prep model_med->prep groups 1. Control (Urea Only) 2. Positive Control (Urea + NBPT) 3. Test Group (Urea + 2-NPT) 4. No Treatment prep->groups application Apply Treatments groups->application monitoring_ag Monitor Key Parameters - Ammonia (NH₃) Volatilization - Soil Nitrogen Levels - Crop Yield / N Uptake application->monitoring_ag For AG monitoring_med Monitor Key Parameters - Bacterial Load (CFU) - Gastric pH - Tissue Inflammation application->monitoring_med For MED data Data Collection & Analysis monitoring_ag->data monitoring_med->data conclusion Determine In Vivo Efficacy & Cost-Benefit data->conclusion

References

A Senior Application Scientist's Guide to the Purity Validation of Commercial (2-Nitrophenyl)-phosphoric triamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not a matter of triviality—it is the bedrock of reliable and reproducible results. This is particularly true for enzyme inhibitors like (2-Nitrophenyl)-phosphoric triamide (2-NPT), a potent urease inhibitor employed in agricultural research and with potential applications in drug development.[1] The presence of impurities can lead to erroneous data, misinterpretation of results, and ultimately, a significant waste of time and resources.

This guide provides an in-depth, technical framework for the validation of commercially available 2-NPT. It is designed to move beyond a simple listing of methods, offering instead a rationale-driven approach to purity assessment. We will explore the "why" behind the "how," empowering you to not just follow a protocol, but to understand and adapt it to your specific needs. This guide will also draw comparisons with a widely used alternative, N-(n-butyl) thiophosphoric triamide (nBTPT), to provide a broader context for your research.

The Critical Need for Purity Validation of 2-NPT

This compound is synthesized through a multi-step process, typically involving the reaction of 2-nitroaniline with a phosphorylating agent like phosphorus oxychloride or phosphorus pentachloride, followed by ammonolysis.[1] This synthesis pathway, while effective, can give rise to several impurities. The most notable potential impurity is N,N'-bis(2-nitrophenyl) phosphoric triamide , formed from the reaction of two molecules of 2-nitroaniline with the phosphorylating agent. Other potential impurities include unreacted starting materials and side-products from incomplete reactions.

The presence of these impurities can have significant consequences:

  • Alteration of Inhibitory Activity: Impurities may possess their own inhibitory (or activating) effects on urease or other enzymes, leading to an over- or underestimation of 2-NPT's potency.

  • Introduction of Off-Target Effects: Impurities could interact with other biological targets in your experimental system, leading to unforeseen and misleading results.

  • Inaccurate Quantification: The presence of impurities will lead to an overestimation of the active compound's concentration if purity is not factored into sample preparation.

Therefore, a rigorous analytical validation of any commercial batch of 2-NPT is not just recommended; it is a prerequisite for sound scientific research.

A Multi-Pronged Approach to Purity Validation

A comprehensive assessment of purity requires a combination of orthogonal analytical techniques. Here, we detail a three-pronged strategy employing High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for quantitative purity analysis, offering high resolution and sensitivity. The European Standard DIN EN 16075:2012-01 provides a validated HPLC method for the determination of 2-NPT in fertilizers, which serves as an excellent foundation for a laboratory-based purity assay.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of 2-NPT from potential impurities with different polarities. A suitable mobile phase could be a mixture of acetonitrile and water, both containing 0.1% phosphoric acid.[2]

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm (based on the nitrophenyl chromophore). A diode array detector (DAD) is highly recommended to assess peak purity.

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial 2-NPT sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar 2-NPT from both more polar and less polar impurities.

  • Phosphoric Acid in Mobile Phase: The addition of a small amount of acid suppresses the ionization of the amide and phosphate groups, leading to sharper, more symmetrical peaks.

  • Gradient Elution: This allows for the effective elution of a wider range of potential impurities with varying polarities, which might not be separated under isocratic conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh ~10 mg of 2-NPT dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject onto C18 column filter->inject separate Gradient Elution (ACN/H2O with H3PO4) inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate all peaks detect->integrate calculate Calculate Area % of main 2-NPT peak integrate->calculate

³¹P-NMR Spectroscopy for Structural Confirmation and Impurity Identification

³¹P-NMR is a powerful tool for the analysis of organophosphorus compounds, providing direct information about the phosphorus environment.[3][4] It serves as an excellent orthogonal technique to HPLC for confirming the identity of the main component and identifying any phosphorus-containing impurities.

Experimental Protocol: ³¹P-NMR Analysis

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve 2-NPT and its minimal interference in the ³¹P spectrum.

  • Referencing: An external standard of 85% phosphoric acid (H₃PO₄) is used, with its chemical shift set to 0 ppm.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve the signal-to-noise ratio.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei to allow for complete relaxation and accurate quantification.

  • Data Analysis: The ³¹P-NMR spectrum of a pure 2-NPT sample should exhibit a single sharp peak. The presence of other peaks indicates phosphorus-containing impurities. The relative integration of these peaks can provide a semi-quantitative measure of their abundance. The chemical shift of the main peak should be consistent with the structure of 2-NPT.

Causality Behind Experimental Choices:

  • Proton Decoupling: This removes the splitting of the phosphorus signal by neighboring protons, resulting in a single, sharp peak for each unique phosphorus environment, simplifying spectral interpretation.

  • Sufficient Relaxation Delay: This is crucial for obtaining accurate quantitative information. If the delay is too short, signals from nuclei with longer relaxation times will be attenuated, leading to an underestimation of their concentration.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr 31P-NMR Acquisition cluster_data_nmr Spectral Analysis dissolve_nmr Dissolve 2-NPT in DMSO-d6 transfer_nmr Transfer to NMR tube dissolve_nmr->transfer_nmr acquire Acquire proton-decoupled 31P spectrum transfer_nmr->acquire reference Reference to external 85% H3PO4 acquire->reference identify Identify main 2-NPT peak and impurity signals reference->identify integrate_nmr Integrate peaks for semi-quantitative analysis identify->integrate_nmr

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.[5]

Experimental Protocol: LC-MS Impurity Profiling

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: The HPLC method described above can be adapted for LC-MS by replacing the non-volatile phosphoric acid with a volatile mobile phase modifier like formic acid (0.1%).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for 2-NPT and its potential impurities.

    • Mass Range: A wide mass range should be scanned (e.g., m/z 100-1000) to detect a broad range of potential impurities.

    • MS/MS Analysis: Data-dependent acquisition should be employed to trigger fragmentation of detected impurity ions. This fragmentation data is crucial for structural elucidation.

  • Data Analysis: The accurate mass measurements from the high-resolution MS will allow for the determination of the elemental composition of the impurities. The MS/MS fragmentation patterns can then be used to propose their chemical structures. For example, the expected mass of the potential impurity N,N'-bis(2-nitrophenyl) phosphoric triamide (C₁₂H₁₂N₅O₅P) would be significantly different from that of 2-NPT (C₆H₉N₄O₃P).

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry: This provides highly accurate mass measurements, which are essential for confidently determining the elemental composition of unknown impurities.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ions, we can obtain structural information that is critical for their identification.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS Analysis cluster_data_lcms Data Interpretation prepare_lcms Prepare sample as for HPLC (using formic acid in mobile phase) inject_lcms Inject onto C18 column prepare_lcms->inject_lcms separate_lcms Gradient Elution inject_lcms->separate_lcms analyze_ms High-Resolution MS and MS/MS Analysis separate_lcms->analyze_ms determine_mass Determine accurate mass of impurities analyze_ms->determine_mass elucidate_structure Elucidate structures from fragmentation patterns determine_mass->elucidate_structure

Comparative Data: What to Expect

While this guide cannot provide a direct comparison of all commercially available 2-NPT sources due to the proprietary nature of such data, we can establish a framework for what to look for.

Table 1: Hypothetical Purity Analysis of Commercial 2-NPT Samples

SupplierStated PurityHPLC Purity (Area %)³¹P-NMR ObservationsPotential Impurities Identified by LC-MS
Supplier A >98%98.5%Single sharp peak at expected chemical shift.Trace amounts of 2-nitroaniline.
Supplier B 95%95.2%Main peak + a small peak at a different chemical shift (~2% integration).N,N'-bis(2-nitrophenyl) phosphoric triamide detected.
Supplier C Not specified92.1%Multiple peaks in the phosphorus region.Several unidentified impurities.

This hypothetical table illustrates the importance of in-house validation. A stated purity of ">98%" from Supplier A is confirmed by HPLC, with only a minor, likely less impactful, impurity. Supplier B's product meets its specification, but the presence of the bis-substituted impurity should be noted and its potential impact considered. Supplier C's product, lacking a purity specification, is shown to be of significantly lower quality.

Comparison with a Key Alternative: N-(n-butyl) thiophosphoric triamide (nBTPT)

N-(n-butyl) thiophosphoric triamide (nBTPT) is another widely used urease inhibitor.[6][7] A comparison of its properties and analytical considerations with 2-NPT is valuable for researchers.

Table 2: Comparison of 2-NPT and nBTPT

FeatureThis compound (2-NPT)N-(n-butyl) thiophosphoric triamide (nBTPT)
Structure Aromatic nitrophenyl groupAliphatic n-butyl group, thiophosphate
Mechanism of Action Competitive inhibitor of urease.[1]Pro-inhibitor, converted to its oxygen analog (NBPT-oxon) which is the active inhibitor.
Potential Impurities N,N'-bis(2-nitrophenyl) phosphoric triamide, 2-nitroanilineUnreacted starting materials, oxidation products
Analytical Considerations Strong UV absorbance due to the nitrophenyl group, making HPLC-UV a sensitive detection method.Weaker UV absorbance, requiring lower wavelengths for detection or alternative methods like mass spectrometry.
Performance Studies have shown that 2-NPT can exhibit greater longevity and effectiveness in certain conditions compared to nBTPT.[1]Widely used and effective, but its performance can be influenced by environmental factors.

The structural differences between 2-NPT and nBTPT necessitate different analytical approaches. The strong chromophore in 2-NPT makes HPLC-UV a straightforward and sensitive technique. In contrast, the analysis of nBTPT often relies on more complex methods or detection at lower UV wavelengths where more interferences can occur.

Conclusion and Recommendations

The purity of this compound is a critical parameter that directly impacts the validity of research findings. This guide has outlined a comprehensive, multi-technique approach for the rigorous validation of commercially available 2-NPT.

As a Senior Application Scientist, my recommendation is unequivocal: always perform in-house purity validation of any new batch of 2-NPT, regardless of the supplier's stated specifications. By implementing the HPLC, ³¹P-NMR, and LC-MS protocols detailed here, you can ensure the quality of your reagents and the integrity of your data. This proactive approach to quality control is a cornerstone of robust scientific practice and will ultimately accelerate your research and development efforts.

References

comparative analysis of the spectroscopic signatures of phosphoric triamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Phosphoric Triamide Analogs

For researchers, scientists, and drug development professionals, a deep understanding of the structural nuances of phosphoric triamide analogs is critical.[1][2] These compounds are not only foundational in various biochemical processes but also serve as versatile ligands and key intermediates in the synthesis of pharmaceuticals.[1][3][4] This guide provides an in-depth , offering insights into how subtle structural modifications are reflected in their spectral data. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS)—providing both theoretical grounding and practical, data-driven comparisons.

The Pivotal Role of Spectroscopy in Characterizing Phosphoric Triamides

The precise characterization of phosphoric triamide analogs is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. Each spectroscopic technique offers a unique window into the molecular structure:

  • ³¹P NMR Spectroscopy directly probes the phosphorus nucleus, providing invaluable information about its electronic environment, oxidation state, and connectivity.[5][6]

  • Vibrational Spectroscopy (IR and Raman) reveals the characteristic vibrational modes of the molecule, particularly the key P=O (phosphoryl) and P-N (phosphoramidate) bonds.[7][8][9][10]

  • Mass Spectrometry determines the molecular weight and provides crucial information about fragmentation patterns, aiding in the confirmation of molecular identity and structure.[11][12][13]

This guide will systematically explore each of these techniques, presenting comparative data to illuminate the spectroscopic distinctions between various phosphoric triamide analogs.

Section 1: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy - A Direct View of the Phosphorus Core

³¹P NMR spectroscopy is arguably the most powerful tool for the characterization of phosphoric triamides and their analogs. The chemical shift (δ) of the phosphorus nucleus is exquisitely sensitive to the nature of the substituents attached to it.[5][14]

The Chemical Shift Landscape of Phosphoric Triamides

The ³¹P NMR chemical shift of phosphoric triamides is significantly influenced by the electronegativity of the substituents on the nitrogen atoms and the geometry around the phosphorus center. Generally, the signals for pentavalent phosphorus in phosphoramidates appear in a distinct region of the spectrum.

A comparative analysis of ³¹P NMR chemical shifts reveals a strong correlation between the structural parameters of the P-N bonds and the observed deshielding of the ³¹P nucleus.[14] For instance, incorporating the amide nitrogens into cyclic structures leads to a decrease in the N–P–N bond angles and an increase in the P–N bond distance, resulting in a significant downfield shift (deshielding) of the ³¹P signal.[14]

Table 1: Comparative ³¹P NMR Chemical Shifts for Representative Phosphoric Triamide Analogs

Compound/Analog TypeSubstituentsTypical ³¹P Chemical Shift (δ, ppm)Reference
Acyclic Phosphoric TriamideAlkyl/Aryl amides+5 to +20[15]
Monocyclic Diazaphospholidin-2-oneCyclic amides+20 to +40[14]
Bicyclic DerivativeFused cyclic amides+40 to +60[14]
Tricyclic DerivativeCaged cyclic amides> +60[14]
N-Acylphosphoric TriamidesAcyl and amino groups+4 to +5[16]

Note: Chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).[5]

Experimental Protocol: Acquiring High-Quality ³¹P NMR Spectra

A robust and reproducible protocol is essential for obtaining meaningful comparative data.

Workflow for ³¹P NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 10-20 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) inert Handle moisture-sensitive compounds under an inert atmosphere (glovebox or Schlenk line) prep->inert instrument Use a 300-500 MHz NMR spectrometer equipped with a broadband probe prep->instrument Transfer to NMR tube params Set acquisition parameters: - Pulse program: zgig (proton decoupled) - Relaxation delay (d1): 2-5 s - Number of scans: 128-1024 instrument->params ref Reference the spectrum to an external standard of 85% H₃PO₄ params->ref process Apply Fourier transform, phase correction, and baseline correction ref->process Process raw data integrate Integrate signals for quantitative analysis (if using appropriate parameters) process->integrate

Caption: Workflow for ³¹P NMR sample preparation, data acquisition, and processing.

Section 2: Vibrational Spectroscopy (IR and Raman) - Probing Key Functional Groups

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the characteristic vibrational modes of phosphoric triamide analogs.[7][8][9][17][18][19] The key vibrations of interest are the P=O stretching and the P-N stretching and bending modes.

Signature Vibrational Frequencies

The position and intensity of the P=O stretching vibration are particularly sensitive to the electronic environment. Hydrogen bonding and the electronegativity of the substituents on the nitrogen atoms can significantly influence this frequency.

  • P=O Stretching (ν(P=O)) : This typically appears as a strong band in the IR spectrum in the range of 1150-1310 cm⁻¹.[20] The presence of electron-withdrawing groups on the nitrogen atoms will shift this band to higher wavenumbers.

  • P-N Stretching (ν(P-N)) : These vibrations are often observed in the 700-1050 cm⁻¹ region.[21][22] The coupling of these modes can sometimes lead to complex spectral patterns.

  • N-H Stretching (ν(N-H)) : For primary and secondary amides, the N-H stretching vibrations are found in the 3100-3500 cm⁻¹ region.[16] Hydrogen bonding can cause significant broadening and a shift to lower frequencies of these bands.

Table 2: Comparative IR Absorption Frequencies for Key Functional Groups in Phosphoric Triamide Analogs

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)IntensityFactors Influencing Frequency
P=OStretching1150 - 1310StrongHydrogen bonding, electronegativity of substituents
P-NStretching700 - 1050Medium to StrongCoupling with other modes, nature of N-substituents
N-HStretching3100 - 3500Medium to Strong, BroadHydrogen bonding
C=O (in N-acyl analogs)Stretching1650 - 1750StrongConjugation, hydrogen bonding
The Complementary Nature of Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy.[8][17][18][19] While the P=O stretch is strong in the IR, the symmetric vibrations of the phosphate group can be particularly intense in the Raman spectrum.[23] For instance, the symmetric stretching of the PO₄³⁻ group is often observed as a very strong, sharp band around 970 cm⁻¹.[23]

Experimental Protocol: IR and Raman Spectroscopy

Workflow for Vibrational Spectroscopy

G cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Spectral Analysis ir_prep Prepare sample as a KBr pellet, Nujol mull, or thin film on a suitable window (e.g., NaCl) ir_acq Acquire spectrum on an FTIR spectrometer (e.g., 4000-400 cm⁻¹) with signal averaging (16-64 scans) ir_prep->ir_acq assign Assign characteristic peaks to vibrational modes (P=O, P-N, N-H) ir_acq->assign Analyze IR spectrum raman_prep Place a small amount of solid or liquid sample on a microscope slide or in a capillary tube raman_acq Acquire spectrum using a Raman microscope with a suitable laser excitation (e.g., 532 nm or 785 nm) raman_prep->raman_acq raman_acq->assign Analyze Raman spectrum compare Compare peak positions and intensities between different analogs assign->compare

Caption: General workflow for acquiring and analyzing IR and Raman spectra.

Section 3: Mass Spectrometry - Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of phosphoric triamide analogs and for gaining structural insights through the analysis of their fragmentation patterns.[11][13] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.[11][12][24]

Ionization Techniques and Fragmentation Patterns

The choice of ionization technique is crucial. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Softer ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are more likely to yield the intact molecular ion, which is essential for confirming the molecular weight.

The fragmentation of phosphoric triamides often involves cleavage of the P-N bonds and rearrangements. The specific fragmentation pathways can be diagnostic for the substitution pattern on the nitrogen atoms.

Experimental Protocol: GC-MS Analysis

For volatile and thermally stable phosphoric triamide analogs, GC-MS is a powerful analytical method.[24]

Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_gcms GC-MS Acquisition cluster_analysis Data Analysis prep Dissolve sample in a volatile organic solvent (e.g., CH₂Cl₂, EtOAc) to a concentration of ~1 mg/mL inject Inject 1 µL of the sample into the GC (splitless or split injection) prep->inject Introduce sample separate Separate components on a suitable capillary column (e.g., HP-5ms) inject->separate ionize Ionize eluting compounds (e.g., Electron Ionization at 70 eV) separate->ionize detect Detect ions with a mass analyzer (e.g., quadrupole, ion trap) ionize->detect identify Identify the molecular ion peak (M⁺) detect->identify Generate mass spectrum analyze Analyze the fragmentation pattern to elucidate the structure identify->analyze

Caption: Workflow for the analysis of volatile phosphoric triamides by GC-MS.

Conclusion: An Integrated Spectroscopic Approach

A comprehensive and unambiguous characterization of phosphoric triamide analogs necessitates an integrated spectroscopic approach. Each technique provides a piece of the structural puzzle, and together they offer a powerful toolkit for the modern researcher. By systematically applying ³¹P NMR, IR, Raman, and Mass Spectrometry, and by carefully comparing the resulting data, scientists can confidently elucidate the structures of novel phosphoric triamide analogs, paving the way for their application in drug discovery and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Nitrophenyl)-phosphoric triamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, field-proven safety protocols for laboratory personnel handling (2-Nitrophenyl)-phosphoric triamide (CAS No. 874819-71-3). The operational and disposal plans herein are designed to ensure the highest level of safety by mitigating the specific risks associated with this compound. Our approach is grounded in a deep understanding of the chemical's hazard profile, prioritizing procedural clarity and scientific integrity to build your trust and confidence.

The core directive of this guide is to explain the causality behind each safety recommendation. We will not just list personal protective equipment (PPE); we will detail why each piece is critical, linking it directly to the known hazards of this compound.

Hazard Analysis: Understanding the Primary Risks

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Reproductive Toxicity, Category 1B (H360): "May damage fertility or the unborn child."[1][2] This is the most significant health risk associated with the compound. As a known or presumed human reproductive toxicant, even minimal exposure can have severe, long-term consequences.[3] All handling procedures must be designed to eliminate routes of exposure, particularly dermal absorption and inhalation of dust.

  • Hazardous to the Aquatic Environment, Chronic, Category 3 (H412): "Harmful to aquatic life with long lasting effects."[1] This dictates that all waste, including contaminated PPE, must be disposed of as hazardous chemical waste to prevent environmental release.

Given its physical form as a pale-yellow to yellow-brown solid, the primary exposure risks during handling are inhalation of airborne particles and inadvertent skin contact.[4]

The Core Principle: Engineering Controls First

Before any discussion of PPE, it is imperative to state that PPE is the last line of defense. The primary method for safe handling must be the use of engineering controls.

  • Designated Work Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box.[5][6] This area must be clearly marked with a warning sign indicating the presence of a reproductive toxin.[7]

  • Weighing Operations: To prevent inhalation of fine powders, weighing should be performed within the fume hood. The "tare method" is recommended: pre-weigh a sealed container, add the chemical to the container inside the hood, seal it again, and perform the final weighing outside the hood.[8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process based on the specific laboratory operation being performed. The following table summarizes the minimum required PPE.

OperationHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Storage & Transport (Closed Containers) Single pair of Nitrile glovesANSI Z87.1 Safety GlassesNot requiredKnee-length Lab Coat
Weighing of Solid / Transfers Double-gloved (Nitrile or Neoprene over Nitrile)Chemical Splash Goggles & Full Face ShieldRequired: N95 or P100 Particulate RespiratorChemical-resistant Lab Coat or Apron over Lab Coat
Working with Solutions Double-gloved (Nitrile or Neoprene over Nitrile)Chemical Splash GogglesNot required if handled exclusively in a fume hoodChemical-resistant Lab Coat or Apron over Lab Coat

Dermal contact is a primary route of exposure for reproductive toxins. Therefore, robust hand protection is non-negotiable.

  • Why Double-Gloving? Because this compound is a Category 1B reproductive toxin, double-gloving is mandatory to create a redundant barrier.[2] The outer glove protects the inner glove from gross contamination, and the inner glove protects the skin in case the outer glove is breached.

  • Glove Material Selection:

    • Inner Glove: A standard disposable nitrile glove provides good splash protection and dexterity.

    • Outer Glove: A thicker (≥8 mil) nitrile or neoprene glove should be worn over the inner glove.[1] Butyl rubber gloves also offer excellent protection against nitro-compounds and are a suitable alternative.[10]

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination, and always remove them before leaving the designated work area.[9]

As a solid, this compound can become airborne during weighing and transfer operations.

  • When is a Respirator Required? Any procedure that can generate dust or aerosols requires respiratory protection. This includes weighing, scraping, or transferring the solid compound.

  • Respirator Type: A NIOSH-approved air-purifying respirator is necessary.

    • For fine dusts, a particulate respirator (N95, R95, or P100) is required.[11][12] The P100 filter offers the highest level of particulate filtration.

    • A fit test is mandatory for all tight-fitting respirators to ensure a proper seal, as required by OSHA standard 29 CFR 1910.134.[13]

  • Minimum Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[2]

  • Enhanced Protection: When handling the solid powder or making solutions where a splash hazard exists, chemical splash goggles are required. For maximum protection during powder transfers, a full face shield should be worn over the chemical splash goggles.

  • Lab Coat: A standard knee-length lab coat is required for all operations.

  • Enhanced Protection: For procedures with a higher risk of spills or contamination, such as weighing larger quantities, a chemical-resistant apron worn over the lab coat is recommended.

  • Hygiene: Lab coats used while working with this compound should be considered contaminated, kept in the designated area, and laundered professionally. They should never be taken home.[6][8]

Procedural Workflow: Donning, Doffing, and Disposal

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

  • Clothing: Put on lab coat and any required apron.

  • Respiratory Protection: Perform a seal check and don your respirator.

  • Eye/Face Protection: Put on safety goggles and face shield.

  • Gloves: Don the inner pair of nitrile gloves, followed by the outer, heavier-duty gloves. Ensure the cuffs of the outer gloves are pulled up over the sleeves of the lab coat.

This process is designed to contain the contamination.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in the designated hazardous waste container.

  • Outer Garments: Remove the face shield and apron (if used).

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain contaminants. Place in a labeled bag for laundering.

  • Goggles & Respirator: Remove eye protection and respirator.

  • Inner Gloves: Remove the final pair of gloves, avoiding contact between your bare skin and the outside of the glove.

  • Hand Washing: Immediately and thoroughly wash your hands and forearms with soap and water.[6]

Due to its reproductive (H360) and aquatic (H412) toxicity, all disposable PPE that has come into contact with this compound is considered hazardous waste.

  • A designated, clearly labeled, and sealed hazardous waste container must be present in the designated work area.[14]

  • All disposable items, including gloves, bench paper, pipette tips, and contaminated wipes, must be placed in this container.[5]

  • Dispose of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department according to federal, state, and local regulations.[7][14]

Visual Workflow for PPE Selection and Safety

The following diagram illustrates the decision-making process before beginning work with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_task Task-Specific PPE Selection cluster_final Final Checks start Plan Experiment with This compound review_sds Review SDS and SOPs (Hazards: H360, H412) start->review_sds designated_area Confirm Designated Area (Fume Hood) is Ready review_sds->designated_area waste Prepare Labeled Hazardous Waste Container designated_area->waste task Identify Task waste->task weighing Weighing / Transfer (Solid) - Double Gloves (Nitrile) - Goggles + Face Shield - N95/P100 Respirator - Chemical Apron task->weighing Solid solution Working with Solution - Double Gloves (Nitrile) - Splash Goggles - Lab Coat task->solution Liquid storage Storage / Transport - Single Nitrile Gloves - Safety Glasses - Lab Coat task->storage Closed don Don PPE in Correct Sequence weighing->don solution->don storage->don proceed Proceed with Experiment in Designated Area don->proceed

PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Nitrophenyl)-phosphoric triamide
Reactant of Route 2
(2-Nitrophenyl)-phosphoric triamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。